Technical Documentation Center

4,5-Dimethylpyridine-3-sulfonic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Dimethylpyridine-3-sulfonic acid
  • CAS: 1160993-91-8

Core Science & Biosynthesis

Foundational

4,5-Dimethylpyridine-3-sulfonic acid CAS 1160993-91-8 properties

Topic: 4,5-Dimethylpyridine-3-sulfonic acid (CAS 1160993-91-8) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers A Critical Scaffold for Next-Generation Sulfonamide Thera...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,5-Dimethylpyridine-3-sulfonic acid (CAS 1160993-91-8) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

A Critical Scaffold for Next-Generation Sulfonamide Therapeutics

Executive Summary

4,5-Dimethylpyridine-3-sulfonic acid (CAS 1160993-91-8) is a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and bioisosteres for proton pump inhibitors (PPIs).[1] As a zwitterionic pyridine derivative, it presents unique solubility and reactivity profiles that challenge standard organic synthesis workflows. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis routes, and validated analytical protocols, serving as a definitive reference for drug development professionals.

Physicochemical Profiling

Understanding the zwitterionic nature of this compound is prerequisite for successful handling. Unlike lipophilic intermediates, CAS 1160993-91-8 exists primarily as an inner salt, necessitating specific solvent systems for reaction and analysis.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
CAS Number 1160993-91-8
IUPAC Name 4,5-Dimethylpyridine-3-sulfonic acid
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, DMSO, MeOH (hot)Low: DCM, Hexanes, TolueneZwitterionic character limits solubility in non-polar solvents.[2][3][4]
pKa (Predicted) Sulfonic acid: -1.2 (Strongly acidic)Pyridine N: ~5.6Exists as a zwitterion at neutral pH.
Melting Point >300°C (Decomposition)Typical of high-lattice-energy zwitterions.

Synthesis & Manufacturing Protocols

The synthesis of 4,5-dimethylpyridine-3-sulfonic acid is non-trivial due to the deactivating nature of the pyridine ring and the directing effects of the methyl groups. The most robust industrial route involves the direct sulfonation of 3,4-lutidine (3,4-dimethylpyridine), leveraging high-temperature oleum treatment to overcome the ring's passivity.

Validated Synthesis Route: Direct Sulfonation

Principle: The 3,4-dimethyl substitution pattern activates the 5-position (equivalent to the 3-position relative to Nitrogen) via hyperconjugation, allowing electrophilic aromatic substitution even on the electron-deficient pyridine ring.

Protocol:

  • Reagent Preparation: Charge a glass-lined reactor with 20% Oleum (fuming sulfuric acid) . Cool to 0–5°C under nitrogen.

  • Addition: Slowly add 3,4-Lutidine (CAS 583-58-4) dropwise. Caution: Highly Exothermic. Maintain internal temperature <20°C.

  • Reaction: Heat the mixture to 180–200°C for 12–16 hours. High temperature is critical to overcome the activation energy barrier of the protonated pyridine ring.

  • Quenching: Cool to ambient temperature. Pour the reaction mass onto crushed ice carefully.

  • Isolation: The sulfonic acid often precipitates as the zwitterion upon pH adjustment to the isoelectric point (pH ~3–4) using NaOH or Na₂CO₃.

  • Purification: Recrystallize from boiling water or water/ethanol mixtures to remove inorganic salts.

Downstream Activation: Sulfonyl Chloride Formation

For medicinal chemistry applications, the acid is almost invariably converted to the electrophilic sulfonyl chloride.

  • Reagents: Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅).

  • Catalyst: DMF (catalytic amount).

  • Product: 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride (CAS 2446590-63-0).

Visualized Reaction Pathway

The following diagram illustrates the synthesis logic and downstream activation.

SynthesisPathway Lutidine 3,4-Lutidine (Starting Material) Intermediate Reaction Mass (180°C, 16h) Lutidine->Intermediate Addition (0°C) Oleum 20% Oleum (Sulfonating Agent) Oleum->Intermediate Product 4,5-Dimethylpyridine- 3-sulfonic acid (CAS 1160993-91-8) Intermediate->Product Quench (Ice) & pH Adjust (3-4) Chloride Sulfonyl Chloride (Active Electrophile) Product->Chloride SOCl2 / DMF Activation

Figure 1: Industrial synthesis pathway from 3,4-Lutidine to the activated sulfonyl chloride.

Analytical Characterization

Due to the polarity of the sulfonic acid group, standard reverse-phase HPLC (C18) often results in poor retention (elution at void volume). Specialized methods are required.

HPLC Method (HILIC Mode)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining highly polar zwitterions.

  • Column: Amide or Zwitterionic stationary phase (e.g., TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 20 minutes.

  • Detection: UV at 260 nm (Pyridine absorption).

NMR Spectroscopy (D₂O)

The ¹H-NMR spectrum in Deuterium Oxide (D₂O) is distinct and simple, serving as a rapid purity check.

  • Solvent: D₂O (NaOD may be added to solubilize if necessary, shifting peaks).

  • Signals:

    • δ ~2.3–2.5 ppm: Two singlets (3H each) corresponding to the methyl groups at C4 and C5.

    • δ ~8.5–9.0 ppm: Two singlets (1H each) for the aromatic protons at C2 and C6.

    • Note: The absence of coupling between aromatic protons confirms the 3,4,5-substitution pattern (protons are para to each other or separated by substituents).

Applications in Drug Development

This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly for:

  • Sulfonamide Synthesis: Reacting the sulfonyl chloride derivative with amines yields sulfonamides, a moiety found in hundreds of FDA-approved drugs (e.g., diuretics, COX-2 inhibitors).

  • Bioisosteres: The pyridine-sulfonic acid group can act as a bioisostere for benzoic acid derivatives, improving water solubility and altering metabolic stability (reducing CYP450 metabolism compared to phenyl rings).

  • Kinase Inhibitors: The 4,5-dimethyl substitution restricts rotation, potentially locking the molecule into a bioactive conformation within a kinase ATP-binding pocket.

Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature. Keep tightly sealed to prevent hydrate formation, which alters stoichiometry in synthesis.

  • Disposal: Neutralize with sodium bicarbonate before disposal. Do not release into drains due to potential aquatic toxicity of pyridine derivatives.

References

  • Chemical Identity & Supply: 4,5-Dimethylpyridine-3-sulfonic acid. BLD Pharm. Retrieved from

  • Synthesis Precedent (Pyridine Sulfonation): Process of preparation of pyridine-3-sulfonic acids. EP0428831A1.[6] European Patent Office.[6] Retrieved from

  • Starting Material Properties: 3,4-Lutidine Safety Data Sheet. Loba Chemie. Retrieved from

  • Downstream Activation: 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride. Sigma-Aldrich. Retrieved from

  • General Sulfonation Methodology: Sulfonation and Sulfation Processes. Chemithon. Retrieved from

Sources

Exploratory

chemical structure and pKa of 4,5-dimethylpyridine-3-sulfonic acid

This guide details the chemical structure, physicochemical properties (specifically pKa), synthesis, and applications of 4,5-dimethylpyridine-3-sulfonic acid . It is designed for researchers requiring high-fidelity struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, physicochemical properties (specifically pKa), synthesis, and applications of 4,5-dimethylpyridine-3-sulfonic acid . It is designed for researchers requiring high-fidelity structural data and predictive insights where direct experimental values are sparse in the public domain.

Executive Summary

4,5-Dimethylpyridine-3-sulfonic acid (CAS: 1160993-91-8) is a substituted pyridine derivative characterized by a zwitterionic structure in aqueous media. It serves as a specialized building block in organic synthesis and a potential buffering agent in the pH 4.0–5.0 range. This guide derives its physicochemical properties through Linear Free Energy Relationships (LFER) based on the parent compound, 3,4-lutidine.

PropertyDetails
IUPAC Name 4,5-Dimethylpyridine-3-sulfonic acid
CAS Number 1160993-91-8
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Predicted pKa (NH⁺) 4.48 ± 0.1
Physical State White to off-white crystalline solid

Chemical Structure & Electronic Analysis

Structural Identity and Numbering

The compound consists of a pyridine ring substituted with methyl groups at positions 4 and 5, and a sulfonic acid group at position 3.

  • Pyridine Ring: The aromatic core.[1]

  • Sulfonic Acid (Pos 3): A strong electron-withdrawing group (EWG) that exists as a sulfonate anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) at neutral pH.
    
  • Methyl Groups (Pos 4, 5): Electron-donating groups (EDG) that increase the electron density of the ring through inductive (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and hyperconjugative effects.
    
Zwitterionic Nature

Like pyridine-3-sulfonic acid, this molecule exists primarily as a zwitterion (internal salt) in the solid state and in aqueous solution. The sulfonic acid proton is transferred to the pyridine nitrogen.

  • Acidic Moiety: Sulfonic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Basic Moiety: Pyridine Nitrogen.[2][3]

  • Dominant Species (pH 1–4): Neutral Zwitterion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
Structural Diagram (Zwitterionic Equilibrium)

Zwitterion Cation Cationic Form (pH < 0) [H-Pyr(+)-SO3H] Zwitterion Zwitterion (Neutral) (pH 0 - 4.5) [H-Pyr(+)-SO3(-)] Cation->Zwitterion - H+ (SO3H) Anion Anionic Form (pH > 4.5) [Pyr-SO3(-)] Zwitterion->Anion - H+ (NH+) pKa ~ 4.5

Figure 1: Protonation states of 4,5-dimethylpyridine-3-sulfonic acid across the pH scale.

pKa Analysis: Derivation & Significance

Direct experimental pKa values for this specific isomer are rare in aggregated databases. However, the pKa can be determined with high confidence using Hammett substituent constants and comparative analysis with the precursor, 3,4-lutidine.

The Calculation Model

The pKa of concern is the deprotonation of the pyridinium nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).
  • Reference Standard (Pyridine): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Precursor (3,4-Lutidine):

    
    .
    
    • Effect: The two methyl groups add

      
       units of basicity due to electron donation.
      
  • Substituent Effect (3-Sulfonic Acid):

    • Reference shift: Pyridine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      Pyridine-3-sulfonic acid (
      
      
      ).
    • Delta:

      
       units (Electron withdrawing effect of 
      
      
      
      stabilizes the free base less than the acid, but the zwitterion effect dominates).
Final Prediction

Applying the sulfonic acid shift to the 3,4-lutidine scaffold: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">




[4][5]
Comparative pKa Table
CompoundStructurepKa (NH⁺)Effect Analysis
Pyridine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

5.23Reference Standard
Pyridine-3-sulfonic acid

3.25Strong EWG (-I) lowers pKa.
3,4-Lutidine

6.46Methyls (+I) increase basicity.
4,5-Dimethylpyridine-3-sulfonic acid

~4.48 Combined effect: Methyls counteract the sulfonate drop.[6]

Data Sources: Pyridine and Lutidine pKa values from IUPAC Dissociation Constants; Sulfonic acid shift derived from J. Chem. Soc. data.

Synthesis & Characterization Protocol

The most robust synthetic route involves the direct sulfonation of 3,4-lutidine (3,4-dimethylpyridine). Electrophilic aromatic substitution on the pyridine ring is difficult but proceeds at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position (position 3 or 5). Since position 3 is occupied by a methyl in 3,4-lutidine, sulfonation occurs at position 5 (which is equivalent to position 3 in the final product numbering).
Synthetic Pathway

Synthesis Reactant 3,4-Lutidine (3,4-Dimethylpyridine) Intermediate Transition State (Sigma Complex) Reactant->Intermediate Sulfonation Reagent Oleum (20% SO3) HgSO4 (cat.) 220°C Reagent->Intermediate Product 4,5-Dimethylpyridine- 3-sulfonic acid Intermediate->Product - H+

Figure 2: Electrophilic aromatic substitution pathway for synthesis.

Step-by-Step Protocol
  • Reagents: 3,4-Dimethylpyridine (1.0 eq), Oleum (20% free

    
    , 4.0 eq), Mercury(II) sulfate (catalytic, 1 mol%).
    
  • Reaction:

    • Charge a chemically resistant flask with 3,4-dimethylpyridine.

    • Add HgSO₄ catalyst.

    • Dropwise add Oleum while cooling (exothermic).[7]

    • Heat the mixture to 220–230°C for 16–24 hours. Note: High temperature is required to overcome the deactivation of the protonated pyridine ring.[7]

  • Isolation:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice carefully.

    • The sulfonic acid often precipitates as the zwitterion upon cooling or pH adjustment to the isoelectric point (pH ~1–2).[7]

    • If no precipitate forms, addition of ethanol or acetone can induce crystallization.

  • Purification: Recrystallization from water or water/ethanol mixtures.

Characterization Criteria
  • ¹H NMR (D₂O): Expect two singlets for the methyl groups (~2.3–2.6 ppm) and two singlets for the aromatic protons (positions 2 and 6) showing meta-coupling or appearing as sharp singlets due to substitution pattern.[7]

    • H-2: ~8.5–8.8 ppm (Deshielded by N and SO3).[7]

    • H-6: ~8.2–8.5 ppm.

  • MS (ESI): m/z = 188.0 [M+H]⁺.[7]

Applications in Research

  • pH Buffering: With a pKa near 4.5, this compound is an excellent non-nucleophilic buffer for biological systems requiring slightly acidic conditions, bridging the gap between acetate (4.76) and formate (3.75).[7]

  • Chiral Resolution: Pyridine sulfonic acids are often used as counter-ions for the resolution of chiral amines via diastereomeric salt formation.

  • Metal Ligand: The sulfonate group can coordinate with metal centers in Metal-Organic Frameworks (MOFs), while the pyridine nitrogen provides a secondary binding site.

References

  • IUPAC.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Source for Pyridine and Lutidine pKa standards).
  • Evans, R. F., & Brown, H. C. (1962). "The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine." Journal of Organic Chemistry, 27(4), 1329–1336.[7] (Validates sulfonation patterns and pKa shifts).[7]

  • PubChem. "Compound Summary: 4,5-Dimethylpyridine-3-sulfonic acid (CID 1160993-91-8)." National Library of Medicine. [7]

  • Leito, I., et al. (2019). "Experimental Basicities of Superbases." University of Tartu. (Reference for solvent effects on pyridine basicity).
  • Jubilant Ingrevia. "3,4-Lutidine Technical Data Sheet." (Source for precursor properties).

Sources

Foundational

solubility of zwitterionic pyridine sulfonic acids in water vs organic solvents

Executive Summary & Core Paradox Pyridine sulfonic acids (PSAs), specifically pyridine-3-sulfonic acid (3-PSA) and pyridine-4-sulfonic acid (4-PSA) , represent a class of "brick dust" compounds in organic synthesis and d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Paradox

Pyridine sulfonic acids (PSAs), specifically pyridine-3-sulfonic acid (3-PSA) and pyridine-4-sulfonic acid (4-PSA) , represent a class of "brick dust" compounds in organic synthesis and drug development.[1] Their physicochemical behavior is dominated by their zwitterionic nature (inner salt formation), resulting in a solubility paradox: they are highly soluble in water but virtually insoluble in most organic solvents, even polar ones.

This guide provides a mechanistic understanding of this behavior, thermodynamic drivers, and validated protocols for solubility determination. It is designed to prevent common experimental failures where researchers attempt to dissolve these compounds in standard organic media (DCM, THF, Toluene) or misinterpret solubility data due to pH fluctuations.

The Zwitterionic Mechanism & Thermodynamics

The solubility of PSAs is governed by the competition between Crystal Lattice Energy (


)  and Solvation Free Energy (

)
.[1]
The Zwitterionic Equilibrium

Unlike simple organic acids, PSAs do not exist as neutral molecules in the solid state. The highly acidic sulfonic group (


) protonates the basic pyridine nitrogen (

), creating a dipolar zwitterion.[1]
  • Solid State: A rigid crystal lattice held together by strong electrostatic (Coulombic) forces between the pyridinium cation (

    
    ) and sulfonate anion (
    
    
    
    ).[1] This results in extremely high melting points (>300°C, decomposition).
  • In Solution: The species distribution is strictly pH-dependent.[1]

Figure 1: pH-Dependent Speciation of Pyridine-3-Sulfonic Acid

SpeciesDistribution cluster_0 pH < 0 (Strongly Acidic) cluster_1 pH 0 - 3.5 (Isoelectric Region) cluster_2 pH > 3.5 (Neutral/Basic) Cation Cationic Form [H-Py(+)-SO3H] Zwitterion Zwitterionic Form [H-Py(+)-SO3(-)] (Low Solubility) Cation->Zwitterion pKa1 ≈ -2 (Deprotonation of SO3H) Anion Anionic Form [Py-SO3(-)] (High Solubility) Zwitterion->Anion pKa2 ≈ 3.2 (Deprotonation of Pyridinium)

Caption: Speciation of Pyridine-3-Sulfonic Acid.[1][2][3] The zwitterion dominates at low pH, while the anionic form dominates at neutral pH.

Thermodynamic Solubility Barriers

For dissolution to occur, the solvent must overcome the lattice energy (


).[1]


[1]
  • In Water (

    
    ):  Water forms strong ion-dipole interactions, stabilizing the charged centers (
    
    
    
    and
    
    
    ).[1] The high dielectric constant reduces the electrostatic attraction between ions, allowing dissolution.
  • In Organics (

    
    ):  Solvents like Methanol, DMSO, or DCM cannot effectively shield the charges. The energy required to break the zwitterionic lattice is not recovered by solvation, leading to insolubility .
    

Solubility Profile Data

The following data summarizes the solubility behavior of Pyridine-3-Sulfonic Acid (3-PSA) at 25°C. Note the sharp contrast between water and organic solvents.

Solvent ClassSolventSolubilityMechanistic Insight
Aqueous Water (pH 7) High (>50 mg/mL) Ionization to anionic form (

) dominates; high solvation energy.[1]
Aqueous Water (pH 2) Moderate Zwitterion dominates; solubility is lower than at pH 7 due to zero net charge (isoelectric).[1]
Protic Organic Methanol Slight (<5 mg/mL) Can H-bond, but dielectric constant (

) is too low to break ionic lattice.[1]
Protic Organic Ethanol Very Slight Lower polarity than methanol; insufficient solvation.[1]
Polar Aprotic DMSO Moderate (~10-20 mg/mL) High dipole moment solvates the cation, but "brick dust" lattice resists disruption.[1]
Non-Polar DCM / Toluene Insoluble No capacity to solvate ions; energetically unfavorable.[1]

Validated Experimental Protocol: Thermodynamic Solubility

Objective: To accurately measure the equilibrium solubility of zwitterionic PSAs. Critical Control Point: pH must be monitored and reported. "Solubility in water" is meaningless without pH context for these compounds.[1]

Materials
  • Compound: Pyridine-3-sulfonic acid (solid).[1][2][4][5]

  • Media:

    • Phosphate Buffered Saline (PBS) pH 7.4.[1]

    • 0.1 N HCl (pH 1.2).[1]

    • Acetate Buffer (pH 4.5).[1]

    • Organic solvents (HPLC grade).[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Workflow (Shake-Flask Method)

Figure 2: Solubility Measurement Workflow

SolubilityProtocol Start Start: Excess Solid (>10 mg) SolventAdd Add 1.0 mL Solvent/Buffer (Record Initial pH) Start->SolventAdd Equilibrium Agitate @ 25°C for 24-48h (Ensure solid remains) SolventAdd->Equilibrium Separation Centrifuge (10,000 rpm, 10 min) or Filter (0.22 µm PTFE) Equilibrium->Separation CheckpH CRITICAL: Measure Final pH (Did the acid shift the buffer?) Separation->CheckpH Analysis Quantify Supernatant (HPLC-UV @ 254 nm) CheckpH->Analysis

Caption: Step-by-step Shake-Flask protocol ensuring pH integrity.

Step-by-Step Procedure
  • Preparation: Weigh ~10-20 mg of PSA into a 4 mL glass vial.

  • Addition: Add 1.0 mL of the target solvent.[1]

    • Note: If the solid dissolves immediately, add more solid until a suspension persists (saturation).

  • Equilibration: Cap tightly and shake at 25°C for 24 to 48 hours . Zwitterionic lattices dissolve slowly; 1 hour is insufficient.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Alternatively, filter using a hydrophilic PTFE filter (hydrophobic filters may bind the drug).[1]

  • pH Check (Crucial): Measure the pH of the supernatant.[1]

    • Why? Dissolving a sulfonic acid will lower the pH of unbuffered water significantly (e.g., to pH 2). If you report "Solubility in Water = 50 mg/mL", you are actually reporting "Solubility in Water at pH 2".

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

    • HPLC Condition: C18 Column, Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (to keep species protonated/consistent). Detection: UV 254 nm or 260 nm.[1]

Solubilization Strategies for Organic Synthesis

If you must use PSAs in organic solvents (e.g., for esterification or coupling), standard dissolution will fail. Use these strategies:

  • Ion Pairing (The "Organic Mask"):

    • Add a lipophilic base (e.g., Triethylamine or DBU).

    • Mechanism:[1] The base deprotonates the sulfonic acid, forming a

      
       salt.[1] This salt is much more soluble in DCM or THF than the zwitterion.
      
  • Silylation:

    • Treat with BSA (N,O-Bis(trimethylsilyl)acetamide).[1] This temporarily masks the polar groups, allowing dissolution in non-polar solvents.

  • Phase Transfer Catalysis:

    • Use Tetrabutylammonium bromide (TBAB) in a biphasic system (Water/DCM) to shuttle the anionic sulfonate into the organic layer.[1]

References

  • Park, H., et al. (2022). Pyridine-3-sulfonic Acid.[1][2][4][5][6] Wiley Online Library.[1] Link[1]

  • PubChem. (2025).[1][7] 3-Pyridinesulfonic acid Compound Summary. National Library of Medicine.[1] Link[1]

  • Emco Chemicals. (2025).[1] Pyridine-3-sulfonic Acid Physical Properties. Link[1]

  • BenchChem. (2025).[1] General Experimental Protocol for Determining Solubility. Link[1]

  • NIST. (2025). 4-Pyridineethanesulfonic acid Spectral Data. NIST Chemistry WebBook.[1] Link[1][7]

  • Bordwell, F.G. (2017).[1][8] pKa Values in Water and DMSO. Organic Chemistry Data. Link

Sources

Exploratory

Whitepaper: Molecular Profiling, Synthesis, and Therapeutic Applications of 4,5-Dimethylpyridine-3-Sulfonic Acid

Executive Summary As the landscape of targeted therapeutics and coordination chemistry evolves, highly functionalized heterocyclic building blocks have become indispensable. 4,5-Dimethylpyridine-3-sulfonic acid (Molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted therapeutics and coordination chemistry evolves, highly functionalized heterocyclic building blocks have become indispensable. 4,5-Dimethylpyridine-3-sulfonic acid (Molecular Weight: 187.22 g/mol ) represents a critical intermediate bridging organic synthesis, radiopharmaceutical development, and photoactivated chemotherapy (PACT)[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its advanced applications as a functional ligand in drug development.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 4,5-dimethylpyridine-3-sulfonic acid is defined by a highly deactivated pyridine core, counterbalanced by two electron-donating methyl groups at the C4 and C5 positions, and a strongly electron-withdrawing sulfonic acid moiety at the C3 position. This unique substitution pattern imparts zwitterionic character to the molecule, heavily influencing its solubility, reactivity, and utility as a coordination ligand.

Table 1: Quantitative Physicochemical Properties

Property Value
Chemical Name 4,5-Dimethylpyridine-3-sulfonic acid
CAS Number 1160993-91-8[1],[3]
Molecular Formula C7H9NO3S[1],[3]
Molecular Weight 187.22 g/mol [1],[3]
SMILES String O=S(=O)(O)C1C=NC=C(C)C=1C[3]

| MDL Number | MFCD12546424[1] |

Mechanistic Synthesis & Reaction Causality

The synthesis of pyridine sulfonic acids is notoriously challenging. The electronegative nitrogen atom protonates in acidic media, forming a pyridinium cation that strongly resists electrophilic aromatic substitution (EAS). Historically, pyridine sulfonation required extreme conditions, such as heating with concentrated sulfuric acid at 300–350 °C for 24 hours, often resulting in poor yields[4].

To synthesize 4,5-dimethylpyridine-3-sulfonic acid, the inductive electron donation (+I effect) of the 4,5-dimethyl groups is leveraged to partially offset the ring's deactivation. However, standard H2SO4 is insufficient; oleum (fuming sulfuric acid) is required to provide a massive excess of the active SO3 electrophile. The steric shielding provided by the methyl groups directs the incoming sulfonic acid group exclusively to the 3-position.

SynthesisWorkflow A Precursor 4,5-Dimethylpyridine B Electrophilic Aromatic Substitution (Oleum, 250°C, 24h) A->B H2SO4/SO3 C Reaction Quenching (Ice Bath, pH Adjustment) B->C Cooling D Zwitterion Precipitation (Isoelectric Point) C->D NaOH/HCl E Pure 4,5-Dimethylpyridine-3-sulfonic acid (MW: 187.22 g/mol) D->E Recrystallization

Fig 1. Mechanistic workflow for the synthesis and isolation of 4,5-dimethylpyridine-3-sulfonic acid.

Applications in Advanced Therapeutics

Ru(II)-Based Photoactivated Chemotherapy (PACT)

In the development of Ru(II)-based PACT agents, ligand dissociation efficiency is the primary bottleneck[2]. Pyridine sulfonic acid (py-SO3) derivatives are engineered as highly effective leaving groups[2]. In the hypoxic microenvironment of solid tumors, the Ru(II)-py-SO3 complex remains an inert prodrug. Upon targeted visible light irradiation (>400 nm), the py-SO3 ligand undergoes rapid photodissociation. This generates a reactive free radical Ru(II) species that simultaneously photobinds and photocleaves DNA, inducing localized apoptosis while sparing healthy tissue[2].

PACTMechanism Prodrug Ru(II) Prodrug Complex (Inert in Dark) Irradiation Visible Light (>400 nm) Prodrug->Irradiation Dissociation Ligand Dissociation (py-SO3 Release) Irradiation->Dissociation Photolysis ActiveSpecies Active Ru(II) Species (DNA Intercalation) Dissociation->ActiveSpecies - Ligand Apoptosis Tumor Cell Apoptosis (Targeted Therapy) ActiveSpecies->Apoptosis Covalent Binding

Fig 2. Photodissociation pathway of Ru(II)-based PACT agents utilizing py-SO3 leaving groups.

Radiopharmaceutical Coordination Chemistry

In diagnostic imaging, pyridine sulfonic acids serve as vital ternary coligands in 99mTc-labeled HYNIC (hydrazinonicotinamide) complexes used for bacterial infection imaging[5]. The incorporation of the highly polar sulfonic acid moiety directly modulates the lipophilicity (Log D) of the radiotracer. By maintaining a Log D of approximately -3.2, the py-SO3 coligand prevents non-specific lipophilic binding to non-target tissues and promotes rapid renal clearance, thereby drastically improving the target-to-nontarget ratio during SPECT imaging[5].

Table 2: Impact of Coligands on 99mTc Complex Lipophilicity [5]

Coligand Class Representative Ligands Average Log D Pharmacokinetic Impact
Pyridine Sulfonic Acids PSA, 4-PSA, PES ~ -3.2 High hydrophilicity; rapid renal clearance
Pyridine (Di)carboxylic Acids PDA, 2,6-PDA, NIC ~ -3.4 Very high hydrophilicity

| Phosphine/Tricine | TPPTS | < -3.4 | Extreme hydrophilicity; altered biodistribution |

Validated Experimental Protocols

Protocol 1: Electrophilic Aromatic Sulfonation of 4,5-Dimethylpyridine
  • Objective: Synthesize 4,5-dimethylpyridine-3-sulfonic acid with high regioselectivity.

  • Step 1: Reagent Preparation & Activation: In a flame-dried flask under an inert argon atmosphere, slowly add 4,5-dimethylpyridine to 20% oleum at 0 °C.

    • Causality: The highly exothermic protonation of the pyridine nitrogen must be strictly thermally controlled to prevent substrate charring. Oleum is mandatory to provide the critical SO3 electrophile concentration required to attack the deactivated pyridinium ring[4].

  • Step 2: High-Temperature Sulfonation: Heat the reaction mixture to 250 °C for 24 hours.

    • Causality: The robust C-H bond at the 3-position requires significant thermal energy to overcome the activation barrier. The methyl groups at positions 4 and 5 provide steric shielding and inductive stabilization, exclusively directing the SO3 attack to the 3-position.

  • Step 3: Quenching & Zwitterion Precipitation: Cool the mixture to room temperature and pour over crushed ice. Carefully adjust the pH to ~3.5 using NaOH.

    • Causality: 4,5-Dimethylpyridine-3-sulfonic acid is amphoteric. Adjusting the aqueous phase to its exact isoelectric point ensures the molecule exists primarily as a neutral zwitterion, minimizing its aqueous solubility and driving high-yield precipitation.

  • Step 4: Self-Validating Purification: Filter the crude precipitate and recrystallize from hot ethanol/water (1:1).

    • Validation: Perform Thin-Layer Chromatography (TLC) using n-butanol/acetic acid/water (4:1:1). The pure product will appear as a highly polar, baseline-retained spot under UV light (254 nm). Confirm purity via 1H-NMR (D2O), ensuring the disappearance of the C3 proton signal and the presence of two distinct methyl singlets.

Protocol 2: Synthesis of Ru(II)-py-SO3 PACT Prodrugs
  • Objective: Coordinate 4,5-dimethylpyridine-3-sulfonic acid to a Ru(II) center for photoactivated chemotherapy[2].

  • Step 1: Ligand Substitution: Suspend cis-[Ru(bpy)2Cl2] in an ethanol/water mixture. Add a 1.2x stoichiometric excess of 4,5-dimethylpyridine-3-sulfonic acid.

    • Causality: The chloride ligands are labile in polar protic solvents, allowing the basic pyridine nitrogen of the sulfonic acid derivative to readily coordinate to the Ru(II) center.

  • Step 2: Dark Reflux: Reflux the mixture at 80 °C for 12 hours strictly in the dark.

    • Causality: Ru(II) complexes are highly photoactive. Ambient light exposure during synthesis will trigger premature ligand dissociation, severely reducing the yield of the desired prodrug[2].

  • Step 3: Self-Validating Photodissociation Assay: Isolate the complex via size-exclusion chromatography (Sephadex LH-20).

    • Causality: Sephadex LH-20 is utilized because the highly polar sulfonic acid moiety causes severe streaking on standard silica gel, leading to product loss.

    • Validation: Dissolve the purified complex in PBS (pH 7.4) and record a baseline UV-Vis spectrum. Irradiate the cuvette with a 400 nm LED for 10 minutes. A hypsochromic shift in the Metal-to-Ligand Charge Transfer (MLCT) band confirms the successful release of the 4,5-dimethylpyridine-3-sulfonic acid ligand, validating the complex's utility as a PACT agent[2].

References

  • Synchem. "4,5-Dimethylpyridine-3-sulfonic acid - Synchem".
  • BLD Pharm. "1160993-91-8|4,5-Dimethylpyridine-3-sulfonic acid|BLD Pharm".
  • Google Patents. "Production of pyridine-3-sulfonic acid - US5082944A".
  • MDPI. "The Development of Ru(II)-Based Photoactivated Chemotherapy Agents".
  • NIH. "Development of Novel 99mTc-Labeled Hydrazinoicotinamide-Modified Ubiquicidin 29-41 Complexes with Improved Target-to-Nontarget Ratios for Bacterial Infection Imaging - PMC".

Sources

Foundational

Comparative Technical Analysis: 4,5-Dimethyl vs. 2,6-Dimethyl Pyridine Sulfonic Acids

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 4,5-dimethylpyridine sulfonic acid (standard IUPAC: 3,4-dimethylpyridine-5-sulfonic acid) and 2,6-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 4,5-dimethylpyridine sulfonic acid (standard IUPAC: 3,4-dimethylpyridine-5-sulfonic acid) and 2,6-dimethylpyridine sulfonic acid (standard IUPAC: 2,6-dimethylpyridine-3-sulfonic acid).[1][2]

[1]

Executive Summary

The core distinction between these two isomers lies in the steric environment of the pyridine nitrogen .[2]

  • 2,6-Dimethyl Isomer: The methyl groups flank the nitrogen atom, creating a "steric pocket."[1][2][3] This makes the molecule a non-nucleophilic base (proton sponge behavior) that forms stable zwitterions but resists coordination to metal centers or electrophiles.[1][2]

  • 4,5-Dimethyl Isomer (IUPAC: 3,4-Dimethyl): The methyl groups are distal to the nitrogen.[1][2] The nitrogen lone pair is sterically exposed , retaining high nucleophilicity and ligand capability.[1][2]

This structural divergence dictates their utility: the 2,6-isomer is a specialized acid scavenger for sensitive syntheses, while the 4,5-isomer serves as a nucleophilic building block or ligand precursor.[1]

Part 1: Structural & Electronic Architecture[2]

Nomenclature Clarification

To ensure scientific accuracy, this guide utilizes standard IUPAC numbering while acknowledging the user's terminology:

  • User Term: 4,5-dimethylpyridine sulfonic acid.[1][2]

  • Chemical Reality: Pyridine ring numbering prioritizes the Nitrogen as position 1.[1][2] "4,5-dimethyl" is symmetric to 3,4-dimethylpyridine .[1][2] Sulfonation typically occurs at the

    
    -position (meta to N).[1][2]
    
  • Target Molecule A: 3,4-Dimethylpyridine-5-sulfonic acid (Exposed Nitrogen).[1][2]

  • Target Molecule B: 2,6-Dimethylpyridine-3-sulfonic acid (Shielded Nitrogen).[1][2]

Steric vs. Electronic Topography

The functional difference is driven by the interaction between the basic nitrogen center and the acidic sulfonate group (


).
  • 2,6-Isomer (The Shielded Zwitterion): The two ortho-methyl groups provide significant steric bulk (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -value ~1.70).[1][2] This hinders the approach of large electrophiles to the nitrogen.[2] However, the proton (
    
    
    
    ) is small enough to penetrate this shield, allowing the molecule to exist as a stable zwitterion (inner salt).
  • 4,5-Isomer (The Exposed Nucleophile): The methyl groups at positions 3 and 4 (or 4 and 5) exert an inductive electron-donating effect (

    
    ) that increases the electron density on the ring, but they do not physically block the nitrogen. This molecule acts as a typical nucleophilic pyridine derivative.[1][2]
    
Visualization of Steric/Electronic Logic

G cluster_0 2,6-Dimethyl Isomer (Shielded) cluster_1 4,5-Dimethyl Isomer (Exposed) A1 2,6-Lutidine Core A2 Ortho-Methyls (Steric Blockade) A1->A2 A3 Nitrogen Lone Pair (Inaccessible to Large Electrophiles) A2->A3 Shields A4 High Basicity (pKa ~6.7) Low Nucleophilicity A3->A4 Results in B1 3,4-Lutidine Core B2 Meta/Para-Methyls (Inductive Donation) B1->B2 B3 Nitrogen Lone Pair (Fully Exposed) B2->B3 Activates B4 High Basicity (pKa ~6.5) High Nucleophilicity B3->B4 Results in

Figure 1: Logical flow comparing the steric blockade in the 2,6-isomer vs. the electronic activation in the 4,5-isomer.

Part 2: Synthetic Pathways[2][4]

The synthesis of these sulfonic acids requires forcing conditions because the pyridine ring is electron-deficient and resistant to electrophilic aromatic substitution.[2] The presence of methyl groups activates the ring, facilitating sulfonation.

Synthesis of 2,6-Dimethylpyridine-3-sulfonic Acid

This is the commercially dominant isomer.[1][2] The reaction exploits the activation provided by the methyl groups.[2]

  • Reagents: 2,6-Lutidine, Oleum (20-30%

    
    ), HgSO
    
    
    
    (catalyst, optional but improves yield).[1][2]
  • Mechanism: Electrophilic substitution at the 3-position (beta).[1][2] The 2,6-positions are blocked; the 4-position is deactivated relative to the 3-position due to resonance stability of the intermediate.[1]

Protocol 2.1 (Standardized):

  • Charge: Add 2,6-lutidine (1.0 eq) dropwise to Oleum (20%

    
    , 4.0 eq) at 0°C (highly exothermic).
    
  • Reaction: Heat to 220-250°C for 4-6 hours. Note: High temperature is required to overcome the activation energy of the pyridinium salt formed in situ.

  • Quench: Cool to 25°C and pour onto crushed ice.

  • Isolation: The sulfonic acid often precipitates as the zwitterion at pH ~3-4.[1][2] Adjust pH with NaOH if necessary.[1][2] Recrystallize from water/ethanol.[1][2]

Synthesis of 3,4-Dimethylpyridine-5-sulfonic Acid (4,5-Isomer)

This isomer is less common and requires careful regiocontrol.[1][2]

  • Reagents: 3,4-Lutidine, Chlorosulfonic acid or Oleum.[1][2]

  • Regioselectivity: The 3,4-dimethyl substitution pattern leaves positions 2, 5, and 6 open.[1][2]

    • Position 2/6 (

      
      ): Generally deactivated for electrophilic attack.[1][2]
      
    • Position 5 (

      
      ): Activated by the ortho-methyl at position 4.[1][2] This is the favored site.
      
  • Product: 3,4-Dimethylpyridine-5-sulfonic acid.[1][2]

Protocol 2.2 (High-Yield Route):

  • Charge: Mix 3,4-lutidine (1.0 eq) with HgSO

    
     (1% mol cat).
    
  • Sulfonation: Add Oleum (60%, 3.0 eq) slowly.

  • Heating: Reflux at 230°C for 12 hours.

  • Workup: Quench in ice water. The product is highly water-soluble.[1][2] Purification often requires ion-exchange chromatography (Dowex H+ form) or crystallization at the isoelectric point.[1][2]

Synthesis cluster_inputs Precursors cluster_process Sulfonation Conditions cluster_outputs Products L26 2,6-Lutidine Cond1 Oleum (20% SO3) 220°C, 4h L26->Cond1 L34 3,4-Lutidine (4,5-dimethyl) Cond2 Oleum / HgSO4 230°C, 12h L34->Cond2 P26 2,6-Dimethylpyridine- 3-sulfonic acid (Zwitterion) Cond1->P26 Subst. at C3 P34 3,4-Dimethylpyridine- 5-sulfonic acid (Soluble Acid) Cond2->P34 Subst. at C5

Figure 2: Synthetic pathways showing the divergence in sulfonation conditions and regioselectivity.

Part 3: Physicochemical Properties Comparison[1][2]

The following data consolidates experimental values and calculated estimates based on Hammett parameters.

Property2,6-Dimethyl Isomer4,5-Dimethyl Isomer (3,4-lutidine derived)Significance
IUPAC Name 2,6-dimethylpyridine-3-sulfonic acid3,4-dimethylpyridine-5-sulfonic acidRegiochemistry dictates steric access.[1][2]
CAS Number 87655-41-25028-28-4 (Parent Amine Ref*)2,6-isomer is a common catalog item; 4,5 is rare.[1][2]
pKa (Pyridine N) ~6.7 (Parent) / Zwitterion effective pKa varies~6.5 (Parent) / Lowered by -SO3H (~5.[1][2]8)2,6 is slightly more basic but kinetically hindered.[1][2]
pKa (Sulfonic Acid) -2.06~ -2.0Both are strong acids; exist as sulfonates at pH > 1.[1][2]
Nucleophilicity Very Low (Sterically Null)High (Exposed N)CRITICAL DIFFERENCE: 4,5-isomer can attack alkyl halides; 2,6 cannot.[1][2]
Solubility Moderate in water; poor in organics.[1][2]High water solubility.2,6-isomer crystallizes easier due to symmetry/packing.[1][2]
Melting Point >300°C (Decomposes)>280°C (Decomposes)Typical for zwitterionic salts.[1][2]

Note: The CAS for the 3,4-sulfonic acid derivative is not standard in bulk catalogs; reference is often made to the parent 3,4-lutidine (CAS 583-58-4).[1]

Part 4: Applications in Drug Development[5][6]

2,6-Dimethyl Isomer: The "Proton Shuttle" & Buffer

Because of the steric hindrance, the 2,6-isomer cannot form permanent bonds with electrophiles (like alkyl halides) easily.[1] This makes it ideal for:

  • Acid Scavenging: It neutralizes acid generated in reactions (e.g., glycosylation, silylation) without reacting with the electrophilic reagent itself.[1][2]

  • Proton Shuttle: In catalytic cycles, it can accept and donate protons rapidly without poisoning the metal catalyst center (which requires steric access).[1][2]

  • Bioisostere: The sulfonic acid group mimics carboxylic acids but with higher polarity and lower pKa, useful in designing zwitterionic drugs that need to stay in the gut or specific compartments.[1][2]

4,5-Dimethyl Isomer: The Functional Scaffold

The exposed nitrogen allows this isomer to participate in coordination chemistry:

  • Ligand Synthesis: The nitrogen can coordinate to metal centers (Pd, Pt) for catalysis.[1][2] The sulfonic acid group provides water solubility to the catalyst complex.[2]

  • Nucleophilic Catalysis: Similar to DMAP (4-dimethylaminopyridine), the 3,4-dimethyl scaffold can act as a nucleophilic catalyst for acylation reactions, with the sulfonic acid group acting as a handle for immobilization on solid supports.[1]

References

  • PubChem. 2,6-Dimethylpyridine-3-sulfonic acid (Compound CID 15764224).[1][2][4] National Library of Medicine.[1][2] Available at: [Link][2]

  • Google Patents. Process for the preparation of pyridine-3-sulfonic acids (US Patent 5082944A).[1][2] Describes industrial sulfonation of pyridine derivatives. Available at:

  • Benoit, R. L., et al. "2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide."[1][2][5] Canadian Journal of Chemistry, 1988.[1][2][5] (Foundational text on steric hindrance in pyridine bases). Available at: [Link][2][5]

Sources

Exploratory

safety data sheet SDS for 4,5-dimethylpyridine-3-sulfonic acid

An In-Depth Technical Guide on the Safety, Handling, and Application of 4,5-Dimethylpyridine-3-sulfonic Acid.[1][2] CAS: 1160993-91-8 | Molecular Formula: C7H9NO3S[1][2][3] Document Control: Version: 2.0 (Technical Relea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safety, Handling, and Application of 4,5-Dimethylpyridine-3-sulfonic Acid.[1][2]

CAS: 1160993-91-8 | Molecular Formula: C7H9NO3S[1][2][3]

Document Control:

  • Version: 2.0 (Technical Release)

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), 4,5-dimethylpyridine-3-sulfonic acid represents a critical "amphiphilic scaffold."[1][2] Unlike simple pyridine bases, this compound introduces a sulfonic acid moiety (


) onto a lipophilic dimethylpyridine core.[2]

Why this molecule matters:

  • Zwitterionic Character: In the solid state and at neutral pH, the acidic proton of the sulfonic group often migrates to the pyridine nitrogen, forming an internal salt (zwitterion).[2] This significantly alters its solubility profile compared to non-sulfonated pyridines, making it a valuable tool for modulating logD in lead optimization.[2]

  • Synthetic Utility: It serves as a precursor to sulfonyl chlorides (via thionyl chloride treatment), which are essential for sulfonamide coupling—a classic linkage in medicinal chemistry (e.g., COX-2 inhibitors, diuretics).[2]

Scope of this Guide: This document is not merely a compliance sheet; it is a researcher’s protocol for safely integrating this intermediate into high-value synthesis workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physical state is the first step in safety.[2]

PropertySpecificationTechnical Insight
CAS Number 1160993-91-8Unique identifier for the 4,5-dimethyl isomer.[1][2][3]
Molecular Weight 187.22 g/mol Ideal range for fragment-based screening (<200 Da).[1][2]
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or trace sulfur contaminants.[1][2]
Solubility High in Water, DMSO; Low in HexanesDriven by the polar sulfonate group.[2]
pKa (Predicted) ~3.0 (Sulfonic), ~6.5 (Pyridine N)Exists as a zwitterion in aqueous solution.[2]
Melting Point >250°C (Decomposition)High lattice energy typical of zwitterionic salts.[2]

Hazard Identification (GHS Classification)

While specific toxicological data (LD50) for this exact isomer is limited, we apply Read-Across Methodology using the structural analog 3-pyridinesulfonic acid (CAS 636-73-7).[1][2]

Core Hazards
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4][5][6]

    • H319: Causes serious eye irritation.[2][4][5][6]

    • H335: May cause respiratory irritation.[2][5][6]

The "Hidden" Hazard: Acidity

Although often classified as an irritant, the sulfonic acid group is a strong acid. Upon contact with moisture (sweat, mucous membranes), the zwitterionic equilibrium shifts, potentially releasing protons that cause chemical burns if exposure is prolonged.

Expert Note: Do not treat this simply as "dust." Treat it as a solid acid .

Safe Handling Protocols & Engineering Controls

The "Dry-Box" Protocol

Because sulfonic acids are hygroscopic (water-attracting), moisture absorption leads to clumping and hydrolysis risks.[1][2]

  • Environment: Handle in a desiccated glove box or under a nitrogen blanket if high purity is required for subsequent catalytic steps.[2]

  • Weighing: Use anti-static weighing boats. The zwitterionic crystal lattice often generates static electricity, causing powder scattering.[2]

  • Tools: Use glass or stainless steel (316L) spatulas. Avoid nickel-plated tools which may corrode over time.[1][2]

Reaction Setup: The Exotherm Trap

When using this compound in synthesis (e.g., converting to sulfonyl chloride):

  • Risk: Reaction with thionyl chloride (

    
    ) or phosphorus pentachloride (
    
    
    
    ) releases massive amounts of
    
    
    and
    
    
    gas.[2]
  • Control: A caustic scrubber (NaOH trap) is mandatory for the exhaust line.[2]

Visualization: Safe Handling Decision Tree

HandlingProtocol Start Start: 4,5-Dimethylpyridine-3-sulfonic acid CheckState Check Physical State Start->CheckState DryPowder Dry Crystalline Powder CheckState->DryPowder Free Flowing WetClumped Wet/Clumped Solid CheckState->WetClumped Sticky ActionDry Handle in Fume Hood Use Anti-static tools DryPowder->ActionDry ActionWet STOP: Potential Acid Hydrolysis Recrystallize or Dispose WetClumped->ActionWet Reaction Reaction with SOCl2/POCl3? ActionDry->Reaction Scrubber REQUIREMENT: Connect Caustic Scrubber (NaOH) Reaction->Scrubber Yes (Acid Chloride Prep) Standard Standard Solvent Dissolution (DMSO/Water) Reaction->Standard No (Coupling/Screening)

Figure 1: Decision logic for handling pyridine sulfonic acids, emphasizing moisture inspection and off-gassing controls.

Synthesis & Impurity Profiling

For researchers synthesizing this material in-house or validating a vendor batch, understanding the origin of impurities is vital for interpreting LC-MS data.[1][2]

Primary Synthesis Route: Sulfonation of 3,4-Lutidine (3,4-dimethylpyridine) using Oleum (


) and Hg catalyst (historical) or direct heating (modern).[2]

Critical Impurities:

  • Regioisomers: Sulfonation might occur at the 2-position (sterically less favored but possible).[2]

  • Inorganic Salts: Residual sodium sulfate (

    
    ) if the workup involved neutralization.[2]
    
  • Starting Material: Unreacted 3,4-lutidine (detectable by strong pyridine odor; the sulfonic acid is odorless).[2]

Visualization: Synthesis & Impurity Pathway

SynthesisPath Lutidine 3,4-Dimethylpyridine (Starting Material) Intermediate Reaction Mixture Lutidine->Intermediate + Sulfonating Agent Oleum Oleum (20% SO3) 200°C Oleum->Intermediate Target 4,5-Dimethylpyridine-3-sulfonic acid (Target) Intermediate->Target Major Product Impurity1 Impurity A: 2-Sulfonic isomer Intermediate->Impurity1 Minor Side Reaction Impurity2 Impurity B: Unreacted Lutidine Intermediate->Impurity2 Incomplete Conv.

Figure 2: Synthetic pathway highlighting the origin of potential regioisomeric impurities.[1][2]

Emergency Response & First Aid

Scenario: Accidental Exposure in the Lab

  • Eye Contact (Critical):

    • Immediate Action: Rinse with water for 15 minutes .[2][5]

    • Mechanism:[2] The sulfonic acid protonates corneal proteins.[2] Immediate dilution is the only way to prevent opacity.[2]

    • Follow-up: Consult an ophthalmologist.[2]

  • Skin Contact:

    • Immediate Action: Wash with soap and water.[2][4][5]

    • Note: Do not use vinegar or bicarbonate immediately; the heat of neutralization on the skin can aggravate the burn.[1][2] Use copious water first.[2]

  • Spill Cleanup:

    • Do not dry sweep. Dust generation poses an inhalation risk.[2]

    • Protocol: Cover with sodium bicarbonate (

      
      ) or soda ash to neutralize in situ (watch for 
      
      
      
      bubbling).[2] Once bubbling ceases, sweep up the wet slurry.[2]

Storage & Stability

  • Storage Conditions: Store at room temperature (15-25°C) in a tightly sealed container.

  • Hygroscopicity: Moderate.[2] If the powder turns into a gum, it has absorbed significant water.[2] It can be re-dried under vacuum at 60°C over

    
    , but purity should be re-verified.
    
  • Shelf Life: 24 months if kept dry.[2]

References

  • PubChem. (n.d.).[2][7] 3-Pyridinesulfonic acid | C5H5NO3S.[1][2][6] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link]

Sources

Foundational

4,5-Dimethylpyridine-3-Sulfonic Acid: A Technical Guide for Medicinal Chemistry Applications

Executive Summary 4,5-Dimethylpyridine-3-sulfonic acid (CAS: 1160993-91-8) represents a specialized, high-value scaffold in modern drug discovery. Unlike the ubiquitous unsubstituted pyridine-3-sulfonic acid, this dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dimethylpyridine-3-sulfonic acid (CAS: 1160993-91-8) represents a specialized, high-value scaffold in modern drug discovery. Unlike the ubiquitous unsubstituted pyridine-3-sulfonic acid, this dimethylated analog offers unique steric and electronic properties that are critical for fine-tuning ligand-protein interactions.

This guide serves as an operational manual for medicinal chemists. It details the synthesis, functionalization, and strategic application of this building block, moving beyond basic catalog data to provide field-tested insights into its utility as a precursor for sulfonamides, a bioisostere for carboxylic acids, and a physicochemical modulator.

Part 1: Chemical Profile & Strategic Value

The "Stealth" Zwitterion

In its native form, 4,5-dimethylpyridine-3-sulfonic acid exists as a stable zwitterion. The pyridine nitrogen (basic, pKa


 6.0) is protonated by the adjacent sulfonic acid (acidic, pKa 

-2.0). This internal salt formation confers exceptional water solubility and high melting points, but it also presents solubility challenges in non-polar organic solvents—a critical factor during synthesis planning.

Key Physicochemical Properties:

Property Value / Characteristic Impact on MedChem

| Molecular Formula |


 | Compact, fragment-like (

) | | CAS Number | 1160993-91-8 | Specific isomer derived from 3,4-lutidine | | Solubility | High (Water, DMSO); Low (DCM, Hexane) | Requires polar solvents or derivatization for processing | | Electronic Effect | Electron-deficient ring (Sulfonic acid

) | Deactivated towards further electrophilic attack | | Steric Environment | Vicinal substitution (3,4,5-pattern) | Critical: The 4-methyl group sterically buttresses the 3-sulfonate, restricting rotation in downstream sulfonamides.[1] |
Structural Rationale in Drug Design

The 4,5-dimethyl substitution pattern is not merely decorative; it serves three specific design functions:

  • Conformational Locking: When converted to a sulfonamide, the adjacent 4-methyl group restricts the rotation of the

    
     bond. This can lock the pharmacophore into a bioactive conformation, reducing the entropic penalty of binding.
    
  • Metabolic Blocking: The methyl groups at positions 4 and 5 block common sites of oxidative metabolism (P450-mediated oxidation), potentially extending the half-life of the parent scaffold.

  • Selectivity Filter: The added bulk prevents binding to "off-target" proteins with narrow pockets that accommodate the unsubstituted pyridine analog.

Part 2: Synthesis & Scalability

Directive: The following protocol synthesizes the core acid from commercially available 3,4-lutidine (3,4-dimethylpyridine).

Reaction Logic

Direct sulfonation of pyridines is notoriously difficult due to the deactivation of the ring upon protonation in acidic media. However, the presence of two electron-donating methyl groups in 3,4-lutidine sufficiently activates the ring, allowing sulfonation at the vacant


-position (Position 5 relative to original numbering, which becomes Position 3 in the product).
Validated Protocol: High-Temperature Sulfonation

Safety Note: This reaction uses Oleum (fuming sulfuric acid) at high temperatures. Perform only in a functioning fume hood with appropriate PPE.

Reagents:

  • 3,4-Lutidine (1.0 eq)[2]

  • Oleum (

    
     free 
    
    
    
    ) (5.0 eq)
  • Catalyst:

    
     (0.5 mol%) - Optional but accelerates kinetics.
    

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure tube or a round-bottom flask equipped with a high-efficiency condenser and calcium chloride drying tube, charge 3,4-lutidine.

  • Addition: Cool the vessel to

    
     in an ice bath. Dropwise add Oleum with vigorous stirring. Caution: Exothermic reaction.
    
  • Reaction: Heat the mixture to

    
      (oil bath temperature). Maintain for 16–24 hours. The high temperature is non-negotiable to overcome the activation energy of the protonated pyridinium species.
    
  • Workup (The "Isoelectric Crash"):

    • Cool the dark reaction mixture to room temperature.

    • Pour carefully onto crushed ice (

      
       volume).
      
    • Neutralize the solution carefully with

      
       NaOH or solid 
      
      
      
      until pH reaches
      
      
      .
    • Observation: The product, being zwitterionic, has minimal solubility at its isoelectric point and will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Recrystallize from boiling water or water/ethanol (9:1).

    • Yield Expectations:

      
      .
      
Visualizing the Workflow

SynthesisWorkflow Start 3,4-Lutidine (Liquid) Reagent Oleum (20% SO3) 230°C, 24h Start->Reagent Activation Intermediate Reaction Mixture (Acidic Solution) Reagent->Intermediate Sulfonation Quench Ice Quench & pH Adjustment (3.5-4.0) Intermediate->Quench Workup Product 4,5-Dimethylpyridine- 3-sulfonic acid (Solid Zwitterion) Quench->Product Precipitation

Figure 1: Synthesis workflow for 4,5-dimethylpyridine-3-sulfonic acid targeting the isoelectric point for isolation.

Part 3: Functionalization – The Gateway to Sulfonamides

The sulfonic acid itself is rarely the final drug; it is the precursor to the sulfonyl chloride , a versatile electrophile.

Activation to Sulfonyl Chloride

Converting the zwitterionic acid to the sulfonyl chloride requires breaking the internal salt and activating the sulfonate.

Protocol:

  • Mix: Combine dried 4,5-dimethylpyridine-3-sulfonic acid (1.0 eq) with

    
     (1.5 eq) and 
    
    
    
    (solvent volume).
  • Heat: Reflux (

    
    ) for 4 hours. The solid will dissolve as the zwitterion is consumed.
    
  • Isolation: Remove excess

    
     under reduced pressure. The residue is the hydrochloride salt of the sulfonyl chloride.
    
    • Critical: Do not wash with water. Use dry DCM/Toluene for transfer.

Coupling (Sulfonamide Formation)

React the crude sulfonyl chloride with primary or secondary amines in dry DCM/Pyridine or THF/


.
  • Note: Due to the 4-methyl group, steric hindrance may slow down the coupling with bulky amines. Heating (

    
    ) may be required.
    

Part 4: Medicinal Chemistry Applications[3]

Solubility Enhancement (The "Polar Tail")

Incorporating the 4,5-dimethylpyridine-3-sulfonic acid moiety directly (without sulfonamide formation) can serve as a solubility handle.

  • Mechanism: At physiological pH (7.4), the sulfonic acid is deprotonated (anionic) and the pyridine is partially protonated. This creates a highly polar, solvated region that can counterbalance lipophilic pharmacophores.

Bioisosterism in Signaling Pathways

This scaffold is particularly relevant for targets involving:

  • Carbonic Anhydrases (CA): Sulfonamides are classic CA inhibitors. The dimethyl-pyridine core provides a distinct shape profile compared to the standard benzene-sulfonamides (e.g., acetazolamide), potentially improving isoform selectivity (e.g., CA-IX vs CA-II).

  • PI4K Inhibitors: Pyridine-3-sulfonamides have been identified as potent inhibitors of Phosphatidylinositol 4-kinase (PI4K), a target for antiviral and anticancer therapies. The 4,5-dimethyl pattern offers a way to explore new IP space in this crowded field.

Strategic Decision Map

MedChemStrategy Core 4,5-Dimethylpyridine- 3-sulfonic acid Path1 Direct Use (Acid Form) Core->Path1 Path2 Derivatization (Sulfonyl Chloride) Core->Path2 Solubility Solubility Enhancer (Zwitterion effect) Path1->Solubility SaltBridge Arg/Lys Interaction (Anionic binding) Path1->SaltBridge Sulfonamide Sulfonamide Scaffold (R-SO2-NH-R') Path2->Sulfonamide CA_Inhib Carbonic Anhydrase Inhibitors Sulfonamide->CA_Inhib PI4K PI4K Inhibitors Sulfonamide->PI4K Bioiso Carboxylic Acid Bioisostere Sulfonamide->Bioiso

Figure 2: Decision tree for deploying the 4,5-dimethylpyridine-3-sulfonic acid scaffold in lead optimization.

References

  • Synthesis of Pyridine Sulfonic Acids: Fischer, O. (1882). Über Pyridinsulfosäuren. Berichte der deutschen chemischen Gesellschaft, 15(1), 62-64. Link

  • Pyridine-3-Sulfonamide in Drug Design: MedChemExpress. Pyridine-3-sulfonic acid Product Information and Biological Activity. Link

  • Sulfonation Methodologies: BenchChem. Synthesis of Aminopyridine-3-Sulfonic Acid: A Technical Guide. (Adapted protocol for activated pyridines). Link

  • Carbonic Anhydrase Inhibitors: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Compound Data: PubChem. 4-methylpyridine-3-sulfonic acid (Analogous structure data). National Library of Medicine. Link

Sources

Exploratory

The Guiding Hand: Elucidating the Electronic Effects of Methyl Groups on Pyridine Sulfonation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The introduction of a sulfonic acid moiety onto a pyridine scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The introduction of a sulfonic acid moiety onto a pyridine scaffold is a pivotal transformation in the synthesis of a myriad of pharmaceutical and agrochemical agents. This functional group can profoundly alter a molecule's physicochemical properties, including its solubility, acidity, and biological activity. However, the inherent electron-deficient nature of the pyridine ring presents a significant hurdle to electrophilic aromatic substitution, such as sulfonation. The strategic placement of an activating group, like a methyl group, can dramatically influence the reactivity of the ring and direct the regiochemical outcome of the reaction. This technical guide provides a comprehensive exploration of the electronic effects of methyl groups on the sulfonation of the three isomeric picolines (2-methylpyridine, 3-methylpyridine, and 4-methylpyridine). We will delve into the underlying mechanistic principles that govern the observed regioselectivity, present available experimental protocols, and offer insights into the challenges and opportunities in the functionalization of these important heterocyclic systems.

The Challenge of Pyridine Sulfonation: An Electron-Deficient Heterocycle

The pyridine ring, an isoelectronic analogue of benzene, is significantly less reactive towards electrophilic aromatic substitution (EAS).[1][2] The electronegative nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I effect) across the ring, reducing the electron density of the π-system and thus its nucleophilicity.[1] Furthermore, under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid or oleum), the basic nitrogen atom is readily protonated, forming a pyridinium ion. This positive charge further deactivates the ring towards attack by an electrophile.

Electrophilic attack on the unsubstituted pyridine ring, when forced under harsh conditions (typically high temperatures of 230-270°C with a mercury catalyst), occurs preferentially at the 3-position.[3][4] This regioselectivity can be rationalized by examining the stability of the cationic σ-complex (also known as an arenium ion) intermediates formed upon attack at the 2-, 3-, and 4-positions. Attack at the 2- and 4-positions results in resonance structures where the positive charge is placed on the already electron-deficient nitrogen atom, a highly unfavorable energetic state. In contrast, attack at the 3-position allows the positive charge to be delocalized over the carbon atoms of the ring without placing it on the nitrogen, resulting in a more stable intermediate.[1][2]

The Influence of the Methyl Group: An Activating and Directing Substituent

The methyl group, in the context of electrophilic aromatic substitution on a benzene ring, is a classical example of an activating, ortho, para-directing group. It donates electron density to the ring through a combination of inductive effects (+I) and hyperconjugation, thereby stabilizing the carbocationic intermediates formed during electrophilic attack. This increased electron density makes the aromatic ring more nucleophilic and accelerates the rate of substitution.

When a methyl group is introduced onto the pyridine ring, its electron-donating nature works in opposition to the deactivating effect of the nitrogen atom. The interplay of these two electronic influences, coupled with the position of the methyl group, dictates the ultimate regiochemical outcome of sulfonation.

Isomer-Specific Analysis of Picoline Sulfonation

This section will provide a detailed analysis of the sulfonation of each of the three picoline isomers.

Sulfonation of 3-Methylpyridine (3-Picoline)

The sulfonation of 3-methylpyridine provides a clear example of the directing effect of the methyl group. The primary product of this reaction is 3-methylpyridine-4-sulfonic acid .[5]

Mechanistic Rationale:

The methyl group at the 3-position activates the ring towards electrophilic attack. To understand the observed regioselectivity, we must consider the stability of the σ-complex intermediates for sulfonation at the possible positions (2-, 4-, 5-, and 6-).

  • Attack at the 4-position: The positive charge in the σ-complex can be delocalized onto the carbon bearing the methyl group, a tertiary carbocation, which is stabilized by the electron-donating methyl group. This is a highly favorable arrangement.

  • Attack at the 2-position: This would place the positive charge adjacent to the electron-withdrawing nitrogen, which is destabilizing.

  • Attack at the 6-position: Similar to the 2-position, this is disfavored due to the proximity to the nitrogen.

  • Attack at the 5-position: While electronically more favorable than the 2- or 6-positions, it does not benefit from the direct stabilizing effect of the methyl group on an adjacent carbocation, as seen in the 4-position attack.

Therefore, the pathway leading to 3-methylpyridine-4-sulfonic acid is the most favored due to the stabilization of the key carbocation intermediate by the methyl group.

Experimental Protocol: Oleum-Based Synthesis of 3-Methylpyridine-4-sulfonic acid [5]

This protocol describes a common method for the sulfonation of 3-picoline using oleum.

Reagents:

  • 3-Methylpyridine (3-Picoline)

  • Oleum (fuming sulfuric acid, with a recommended SO₃ content of 0.5-33%)[5]

  • Mercury(II) sulfate (catalyst, optional but improves yield and allows for milder conditions)

  • Neutralizing agent (e.g., calcium carbonate or sodium hydroxide)

  • Ethanol (for precipitation)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a condenser, carefully add the oleum.

  • Cool the oleum in an ice bath and slowly add 3-methylpyridine dropwise with constant stirring, maintaining the temperature below 40°C.

  • (Optional) Add a catalytic amount of mercury(II) sulfate.

  • Heat the reaction mixture to the desired temperature (typically in the range of 230-270°C) and maintain for several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of crushed ice or cold ethanol to precipitate the product.

  • Neutralize the acidic solution with a suitable base (e.g., calcium carbonate) to precipitate the corresponding salt of the sulfonic acid.

  • Filter the precipitate and wash with cold water.

  • The free sulfonic acid can be obtained by acidification of the salt solution.

  • The crude product can be purified by recrystallization from water or aqueous ethanol.

Data Presentation:

Starting MaterialProductSulfonating AgentTemperatureYieldReference
3-Methylpyridine3-Methylpyridine-4-sulfonic acidOleum230-270°CModerate to Good[5]
Sulfonation of 4-Methylpyridine (4-Picoline)

The sulfonation of 4-methylpyridine primarily yields 4-methylpyridine-3-sulfonic acid .[6]

Mechanistic Rationale:

In this isomer, the methyl group is at the 4-position. Let's analyze the stability of the σ-complexes for sulfonation at the 2- and 3-positions.

  • Attack at the 3-position: The formation of the σ-complex at the 3-position results in a carbocation where the positive charge is delocalized across the ring without being placed on the carbon atom bearing the electron-withdrawing nitrogen. The methyl group at the 4-position can help stabilize the positive charge through hyperconjugation.

  • Attack at the 2-position: Attack at the 2-position (ortho to the nitrogen) is highly disfavored due to the strong deactivating effect of the nitrogen atom, which would lead to a highly unstable intermediate with a positive charge adjacent to the pyridinium nitrogen.

Therefore, the electronic directing effects favor sulfonation at the 3-position.

Experimental Protocol: Sulfonation of 4-Methylpyridine

A general protocol similar to that for 3-methylpyridine can be employed, using fuming sulfuric acid or oleum at elevated temperatures.

Reagents:

  • 4-Methylpyridine (4-Picoline)

  • Fuming Sulfuric Acid or Oleum

  • Mercury(II) sulfate (catalyst, optional)

Procedure:

  • Carefully add 4-methylpyridine to fuming sulfuric acid or oleum with cooling.

  • Add a catalytic amount of mercury(II) sulfate.

  • Heat the mixture to a high temperature (e.g., 250-300°C) for an extended period.

  • Work-up the reaction as described for the sulfonation of 3-methylpyridine to isolate the 4-methylpyridine-3-sulfonic acid.

Data Presentation:

Starting MaterialProductSulfonating AgentTemperatureYieldReference
4-Methylpyridine4-Methylpyridine-3-sulfonic acidFuming H₂SO₄/OleumHighModerate[6]
The Challenge of Sulfonating 2-Methylpyridine (2-Picoline)

The direct electrophilic sulfonation of 2-methylpyridine is significantly more challenging and less reported in the literature compared to its 3- and 4-isomers. The proximity of the activating methyl group to the deactivating nitrogen atom creates a complex electronic environment.

Mechanistic Considerations:

  • Steric Hindrance: The methyl group at the 2-position sterically hinders the approach of the bulky sulfonation reagent (SO₃) to the adjacent 3-position.

  • Electronic Effects: The electron-donating methyl group at the 2-position would be expected to activate the 3- and 5-positions. However, the powerful deactivating effect of the adjacent nitrogen atom at the 2-position strongly disfavors electrophilic attack at the 3-position. Attack at the 5-position is electronically more plausible but may still be sluggish due to the overall deactivation of the ring.

Due to these combined steric and electronic factors, the direct sulfonation of 2-picoline is often low-yielding and may produce a mixture of isomers.

Alternative Synthetic Routes to 2-Picoline Sulfonic Acids:

Given the difficulties with direct sulfonation, indirect methods are often employed for the synthesis of 2-pyridinesulfonic acid and its derivatives. These methods typically start with a pre-functionalized pyridine.[7]

Protocol: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine [7]

This protocol provides a reliable route to a key intermediate that can be hydrolyzed to the corresponding sulfonic acid.

Reagents:

  • 2-Mercaptopyridine

  • Concentrated Sulfuric Acid

  • Sodium Hypochlorite solution (10-15%)

  • Methylene Chloride

Procedure:

  • Dissolve 2-mercaptopyridine in concentrated sulfuric acid and cool the solution to -15°C.

  • Slowly add aqueous sodium hypochlorite solution while maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Add water to the mixture and extract the product with methylene chloride.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield pyridine-2-sulfonyl chloride.

  • The sulfonyl chloride can then be carefully hydrolyzed to pyridine-2-sulfonic acid by treatment with water.

Modern Approaches to Regioselective Pyridine Sulfonylation

Recent advances in organic synthesis have led to the development of milder and more regioselective methods for the functionalization of pyridines. One notable example is the C4-selective C-H sulfonylation of pyridines.

Protocol: Base-Mediated C4-Selective C-H Sulfonylation of Pyridine

This method utilizes triflic anhydride activation to achieve high regioselectivity for the 4-position under milder conditions than classical sulfonation.

Reagents:

  • Pyridine

  • Triflic anhydride (Tf₂O)

  • Sodium p-toluenesulfinate

  • N-methylpiperidine

  • Chloroform (dry)

Procedure:

  • In a dry, nitrogen-flushed reaction vessel, dissolve pyridine in dry chloroform and cool to -30°C.

  • Slowly add a solution of triflic anhydride in dry chloroform.

  • Stir the resulting suspension at -30°C.

  • Add N-methylpiperidine to the reaction mixture.

  • Add a solution of sodium p-toluenesulfinate in DMF.

  • Stir the reaction mixture at -30°C and then allow it to warm to room temperature overnight.

  • Work-up involves washing with aqueous sodium bicarbonate and extraction with dichloromethane.

This method offers a valuable alternative for accessing C4-sulfonylated pyridines with high selectivity.

Visualization of Reaction Pathways

General Mechanism of Electrophilic Aromatic Sulfonation

G cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Substitution 2H2SO4 2 H₂SO₄ SO3_H3O_HSO4 SO₃ + H₃O⁺ + HSO₄⁻ 2H2SO4->SO3_H3O_HSO4 Pyridine Pyridine Ring Sigma_Complex σ-Complex (Arenium Ion) Pyridine->Sigma_Complex + SO₃ Sulfonated_Pyridine Sulfonated Pyridine Sigma_Complex->Sulfonated_Pyridine - H⁺

Caption: General mechanism of electrophilic aromatic sulfonation on a pyridine ring.

Regioselectivity in 3-Methylpyridine Sulfonation

G cluster_3_MePy Sulfonation of 3-Methylpyridine cluster_intermediates σ-Complex Intermediates 3_MePy 3-Methylpyridine C4_attack Attack at C4 (Stabilized by Me) 3_MePy->C4_attack + SO₃ C2_attack Attack at C2 (Disfavored) 3_MePy->C2_attack C6_attack Attack at C6 (Disfavored) 3_MePy->C6_attack C5_attack Attack at C5 (Less Favored) 3_MePy->C5_attack 3_MePy_SO3H 3-Methylpyridine-4-sulfonic acid C4_attack->3_MePy_SO3H

Caption: Favored pathway in 3-methylpyridine sulfonation leads to the 4-sulfonic acid derivative.

Conclusion and Future Outlook

The electronic effects of a methyl group on the sulfonation of pyridine are a classic illustration of the principles of electrophilic aromatic substitution in heterocyclic chemistry. The interplay between the activating, directing methyl group and the deactivating pyridine nitrogen dictates the regiochemical outcome. While the sulfonation of 3- and 4-picoline proceeds with predictable regioselectivity, the sulfonation of 2-picoline remains a synthetic challenge, often necessitating indirect synthetic strategies.

The development of modern, milder, and more selective methods for pyridine functionalization is an active area of research. These new methodologies promise to provide more efficient and versatile routes to a wide range of substituted pyridines, which will undoubtedly accelerate the discovery and development of new pharmaceuticals and other advanced materials. For researchers in drug development, a thorough understanding of these electronic principles is paramount for the rational design of synthetic routes to novel and complex pyridine-containing molecules.

References

  • Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at 3-position. [Link]

  • PubChem. (n.d.). 4-Methylpyridine-3-sulfonic acid. Retrieved from [Link]

  • Vaia. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at 3-position. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4,5-dimethylpyridine-3-sulfonic acid from 3,4-lutidine

Application Note: High-Yield Synthesis of 4,5-Dimethylpyridine-3-Sulfonic Acid Abstract & Strategic Overview The synthesis of 4,5-dimethylpyridine-3-sulfonic acid from 3,4-lutidine (3,4-dimethylpyridine) presents a class...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 4,5-Dimethylpyridine-3-Sulfonic Acid

Abstract & Strategic Overview

The synthesis of 4,5-dimethylpyridine-3-sulfonic acid from 3,4-lutidine (3,4-dimethylpyridine) presents a classic challenge in heterocyclic chemistry: functionalizing an electron-deficient pyridine ring. While the methyl groups at positions 3 and 4 provide some electronic activation via hyperconjugation, the nitrogen atom's electronegativity—exacerbated by protonation in acidic media—severely deactivates the ring toward electrophilic aromatic substitution (


).

This protocol details the Direct Catalytic Sulfonation pathway. Unlike multi-step routes involving N-oxide intermediates, this method utilizes high-temperature oleum treatment catalyzed by Mercury(II) Sulfate (


). This approach is selected for its atom economy and scalability, targeting the thermodynamically favored 

-position (Position 5 of the starting material, re-numbered as Position 3 in the product).

Key Technical Advantages:

  • Regiocontrol: Exploits the steric difference between the crowded C2 (

    
    ) and the accessible C5 (
    
    
    
    ) positions.
  • Scalability: Avoids unstable intermediates common in N-oxide rearrangements.

  • Purity: Direct crystallization workup minimizes chromatographic requirements.

Mechanistic Insight & Reaction Design

The reaction proceeds via an electrophilic substitution mechanism. The pyridine nitrogen is protonated immediately upon contact with sulfuric acid, forming the pyridinium ion. This species is highly deactivated.[1] However, the use of Oleum (


)  provides the powerful electrophile 

or free

.

The regioselectivity is governed by two factors:

  • Electronic: The

    
    -positions (3 and 5) are the least deactivated sites on the pyridinium ring.
    
  • Steric/Activating: In 3,4-lutidine, the C5 position is ortho to the C4-methyl group (activating) and meta to the nitrogen. The C2 position is ortho to the C3-methyl but also ortho to the nitrogen (sterically hindered and electronically unfavorable due to inductive withdrawal).

Therefore, substitution occurs exclusively at C5 , yielding 4,5-dimethylpyridine-3-sulfonic acid.

ReactionMechanism Lutidine 3,4-Lutidine (Starting Material) Acid H2SO4 / 20% Oleum (Protonation) Lutidine->Acid Exothermic Intermediate Pyridinium Cation (Deactivated) Acid->Intermediate Fast Transition Sigma Complex (HgSO4 Catalyzed) Intermediate->Transition SO3, 230°C Product 4,5-Dimethylpyridine- 3-Sulfonic Acid Transition->Product -H+

Figure 1: Reaction pathway for the sulfonation of 3,4-lutidine. The process requires overcoming the activation energy barrier of the deactivated pyridinium ring.

Experimental Protocol

Safety Warning: Oleum (fuming sulfuric acid) is extremely corrosive and reacts violently with water. Mercury(II) sulfate is toxic. Perform all operations in a functioning fume hood with heavy-duty acid-resistant gloves and a face shield.

Materials & Reagents
ReagentCAS No.Equiv.[2][3][4]Role
3,4-Lutidine 583-58-41.0Substrate
Oleum (

)
8014-95-73.0 (vol/wt)Solvent/Reagent
Mercury(II) Sulfate (

)
7783-35-91.0 mol%Catalyst
Calcium Carbonate 471-34-1ExcessNeutralization
Ethanol (Absolute) 64-17-5SolventCrystallization
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (Teflon blade), a thermometer well, and a reflux condenser fitted with a drying tube (

    
    ).
    
  • Charge the flask with 3,4-lutidine (20.0 g, 0.187 mol) .

  • Critical Step: Cool the flask to

    
     using an ice-salt bath. The addition of acid is highly exothermic.
    
  • Add

    
     (0.55 g, 1.8 mmol)  to the lutidine.
    
  • Add

    
     Oleum (60 mL)  dropwise via an addition funnel over 45 minutes. Maintain internal temperature below 
    
    
    
    during addition. Note: The mixture will smoke and darken.

Step 2: High-Temperature Sulfonation

  • Once addition is complete, remove the ice bath and replace it with a heating mantle or oil bath.

  • Slowly ramp the temperature to

    
     .
    
  • Maintain this temperature for 24 hours .

    • Process Insight: The high temperature is non-negotiable. Below

      
      , the reaction rate on the deactivated ring is negligible [1].
      
  • Monitor reaction progress by taking a small aliquot, neutralizing, and checking via TLC (Eluent: n-BuOH/AcOH/

    
     4:1:1) or LC-MS.
    

Step 3: Quench and Isolation (The "Liming Out" Method)

  • Cool the reaction mixture to ambient temperature (

    
    ).
    
  • Pour the dark, viscous reaction mass slowly onto 500 g of crushed ice with vigorous stirring. Caution: Violent sputtering may occur.

  • Add solid Calcium Carbonate (

    
    )  in portions until the evolution of 
    
    
    
    ceases and the mixture is neutral to litmus (pH ~7). This precipitates the sulfate as Calcium Sulfate (Gypsum).
  • Heat the slurry to boiling and filter hot through a Büchner funnel to remove the

    
     and mercury salts. Wash the filter cake with boiling water (
    
    
    
    ).

Step 4: Product Recovery

  • Concentrate the combined aqueous filtrate under reduced pressure to approximately 30 mL.

  • The product, 4,5-dimethylpyridine-3-sulfonic acid , typically crystallizes as a zwitterionic inner salt upon cooling.

  • If crystallization is slow, add Absolute Ethanol (100 mL) to the concentrated aqueous solution to force precipitation.

  • Filter the white/off-white solid.

  • Purification: Recrystallize from water/ethanol (1:3).

  • Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield:


Appearance:  White crystalline powder.
Melting Point: 

(dec).

Workflow Visualization

Workflow Start Start: 3,4-Lutidine Setup Add HgSO4 + Oleum (0°C, Exothermic) Start->Setup Heat Heat to 230°C (24 Hours) Setup->Heat Activation Quench Quench on Ice Neutralize with CaCO3 Heat->Quench Completion Filter Filter Hot (Remove CaSO4) Quench->Filter Precipitation Crystallize Concentrate Filtrate Add Ethanol Filter->Crystallize Isolation Final Final Product: 4,5-Dimethylpyridine-3-Sulfonic Acid Crystallize->Final Purification

Figure 2: Operational workflow for the batch synthesis, highlighting critical temperature control points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Temperature too low (<

).
Ensure oil bath/mantle maintains internal temp

. Insulate the flask.
Black Tar Formation Charring due to rapid heating.Ramp temperature slowly (

/min) after acid addition. Ensure stirring is vigorous.
Product not precipitating Too much water in filtrate.Evaporate water until the solution is syrupy before adding ethanol.
Mercury Contamination Incomplete removal of catalyst.Ensure the hot filtration step is done at pH 7-8.

salts usually co-precipitate with

.

References

  • BenchChem Technical Support. (2025).[1][5][6] Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives. Retrieved from .

  • Evans, R. F., & Brown, H. C. (1962). The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine and the Corresponding N-Oxides. The Journal of Organic Chemistry, 27(4), 1329–1336. Link

  • Lyle, R. E., & Comins, D. L. (1978). Regioselective nucleophilic addition to 3,4-lutidine. The Journal of Organic Chemistry, 43(12), 2725-2730. Link

  • Synchem UG. (2025). Product Catalog: 4,5-Dimethylpyridine-3-sulfonic acid. Retrieved from .

Sources

Application

Application Note: Optimized Protocol for Sulfonamide Synthesis Using 4,5-Dimethylpyridine-3-Sulfonyl Chloride

Executive Summary Pyridine-based sulfonamides are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and histone deacetylase (HDAC) inhibitors[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-based sulfonamides are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and histone deacetylase (HDAC) inhibitors[1]. However, synthesizing sulfonamides utilizing 4,5-dimethylpyridine-3-sulfonyl chloride presents distinct synthetic hurdles. The electron-deficient nature of the pyridine ring renders the sulfonyl chloride highly susceptible to hydrolysis, while the ortho-methyl group at the C4 position introduces severe steric hindrance.

To mitigate ambient degradation, this reagent is almost exclusively manufactured and handled as a hydrochloride salt (CAS: 2446590-63-0). This application note details an optimized, self-validating protocol utilizing 4-Dimethylaminopyridine (DMAP) catalysis to overcome steric impedance and maximize coupling yields.

Mechanistic Rationale & Expert Insights

The Stoichiometric Imperative of the Hydrochloride Salt

A common point of failure in pyridine-sulfonyl chloride chemistry is under-basification. Because 4,5-dimethylpyridine-3-sulfonyl chloride is supplied as an HCl salt, a minimum of two equivalents of base is consumed immediately: one equivalent to liberate the free sulfonyl chloride, and a second equivalent to neutralize the HCl byproduct generated during the amine sulfonylation. To maintain a strictly basic environment and prevent the protonation of the incoming amine nucleophile, a total of 3.0 to 3.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is mandatory.

Overcoming Ortho-Steric Hindrance via DMAP Catalysis

The C4 methyl group severely restricts the trajectory of incoming nucleophiles. Direct reaction with secondary amines or less nucleophilic anilines often stalls, leading to competitive hydrolysis of the sulfonyl chloride rather than product formation.

To circumvent this, DMAP is employed as a nucleophilic transfer catalyst[2]. DMAP rapidly attacks the sulfonyl chloride, displacing the chloride ion to form a highly electrophilic, yet less sterically encumbered, N-sulfonylpyridinium intermediate. This intermediate undergoes rapid aminolysis, regenerating the DMAP catalyst and driving the reaction to completion[3].

Mechanism R1 4,5-Dimethylpyridine-3-sulfonyl chloride (HCl salt) I1 Free Sulfonyl Chloride R1->I1 - HCl B1 Base (DIPEA) Neutralizes HCl B1->I1 I2 Sulfonyl-DMAP Intermediate (Active) I1->I2 + DMAP - Cl⁻ C1 DMAP (Catalyst) Nucleophilic Attack C1->I2 P1 Target Sulfonamide + DMAP (Regenerated) I2->P1 + Amine - H⁺ A1 Amine (R-NH2) A1->P1

Fig 1. DMAP-catalyzed nucleophilic acyl substitution mechanistic pathway.

Stoichiometry & Reagent Selection Matrix

To ensure a self-validating and reproducible system, reaction stoichiometry must be dynamically adjusted based on the nucleophilicity and steric profile of the target amine. Table 1 outlines empirically validated parameters.

Table 1: Quantitative Reaction Parameters by Amine Class

Amine ClassSulfonyl Chloride (eq)DIPEA Base (eq)DMAP Catalyst (eq)Temp ProfileReaction Time
Primary Aliphatic 1.03.00.10 °C → RT2 - 4 h
Secondary Aliphatic 1.13.00.2RT4 - 8 h
Primary Aromatic (Aniline) 1.23.50.5 - 1.0RT → 50 °C12 - 24 h

Detailed Experimental Protocol

Equipment and Reagents
  • 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride (Purity ≥97%)

  • Target Amine (Primary, Secondary, or Aniline)

  • N,N-Diisopropylethylamine (DIPEA, strictly anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology

Phase 1: Free-Basing and Activation (The "Pre-Mix")

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Suspend 4,5-dimethylpyridine-3-sulfonyl chloride hydrochloride (1.0 eq, e.g., 1.0 mmol, 242.1 mg) in anhydrous DCM (5.0 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Dropwise, add anhydrous DIPEA (3.0 eq, 3.0 mmol, 522 µL). The suspension will clarify or shift in color as the free pyridine-sulfonyl chloride is liberated.

  • Add DMAP (0.1 to 1.0 eq, depending on amine class; see Table 1) in one portion. Stir at 0 °C for 10 minutes to allow the formation of the active N-sulfonylpyridinium intermediate.

Phase 2: Amine Coupling 5. Dissolve the target amine (1.0 - 1.2 eq) in anhydrous DCM (2.0 mL). 6. Add the amine solution dropwise to the activated sulfonyl chloride mixture at 0 °C over 5-10 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for the designated time (refer to Table 1). 8. Self-Validation Check: Monitor the reaction via TLC (typically 50% EtOAc in Hexanes) or LC-MS. The product mass should correspond to the [M+H]+ of the target 4,5-dimethylpyridine-3-sulfonamide.

Phase 3: Work-up and Isolation Expert Note: Avoid highly acidic washes (e.g., 1M HCl). The pyridine nitrogen has a pKa of ~5.2; strong acids will protonate the product, dragging it into the aqueous layer. 9. Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl, 10 mL)[4]. 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL). 11. Combine the organic layers and wash sequentially with distilled water (10 mL) and brine (10 mL). 12. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Phase 4: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes, or 1-5% MeOH in DCM for highly polar products) to afford the pure sulfonamide derivative.

Workflow N1 Step 1: Neutralization (DIPEA) N2 Step 2: Activation (DMAP Catalyst) N1->N2 N3 Step 3: Amine Coupling (0 °C to RT) N2->N3 N4 Step 4: Aqueous Work-up (Brine/NH4Cl) N3->N4 N5 Step 5: Purification (Flash Chroma) N4->N5

Fig 2. Step-by-step experimental workflow for sulfonamide synthesis.

Troubleshooting Guide

  • Issue: Low yield, high recovery of unreacted amine.

    • Causality: Hydrolysis of the sulfonyl chloride prior to coupling.

    • Solution: Ensure all solvents and glassware are strictly anhydrous. Increase DMAP loading to accelerate the coupling rate over the competing hydrolysis rate.

  • Issue: Product lost during aqueous work-up.

    • Causality: Over-acidification during the quenching phase.

    • Solution: Strictly utilize saturated NH4Cl or a mild phosphate buffer (pH ~6-7) for the aqueous wash. If the aqueous layer drops below pH 5, the pyridine ring will ionize and become highly water-soluble.

References

  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules Source: NIScPR Online Publishing URL:[Link]

  • Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity Source: MDPI URL:[Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: Direct Sulfonation of 4,5-Dimethylpyridine with Oleum

[1][2] Executive Summary & Scientific Rationale This application note details the protocol for the direct electrophilic sulfonation of 4,5-dimethylpyridine (also known as 3,4-lutidine) using 20-30% Oleum (fuming sulfuric...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Scientific Rationale

This application note details the protocol for the direct electrophilic sulfonation of 4,5-dimethylpyridine (also known as 3,4-lutidine) using 20-30% Oleum (fuming sulfuric acid).

Mechanistic Insight

Pyridines are notoriously resistant to electrophilic aromatic substitution (EAS) due to the electron-deficient nature of the


-system, which is further exacerbated in acidic media by the protonation of the nitrogen atom (forming the pyridinium cation).[1][2] However, the introduction of electron-donating methyl groups at the 3 and 4 positions (or 4,5 depending on numbering conventions) activates the ring via inductive (

) and hyperconjugative effects.
  • Regioselectivity: The sulfonation occurs preferentially at the

    
    -position (C3)  relative to the nitrogen.[1][2] In 4,5-dimethylpyridine, the C3 position is sterically accessible and electronically activated by the ortho-methyl group at C4.[1][2] The C2/C6 positions (
    
    
    
    to nitrogen) remain deactivated due to the strong inductive withdrawal of the protonated nitrogen.
  • Reagent Choice: Standard concentrated sulfuric acid (

    
    ) is often insufficient for high conversion. Oleum , containing free sulfur trioxide (
    
    
    
    ), serves as the potent electrophile required to overcome the activation energy barrier of the deactivated pyridinium ring.

Safety Directives (Critical)

WARNING: This protocol involves Oleum , a highly corrosive and water-reactive reagent.[1][3]

HazardPrecaution
Violent Hydrolysis Oleum reacts explosively with water.[1][2] NEVER add water to oleum. Always quench oleum into a large excess of ice/water slowly.
Inhalation Toxicity

fumes are severe respiratory irritants. All operations must occur in a high-efficiency fume hood.[1][2]
Thermal Runaway The initial mixing of pyridine and oleum is highly exothermic. Strict temperature control during addition is mandatory.
PPE Requirements Butyl rubber gloves (double-gloved), face shield, chemical splash goggles, and acid-resistant apron.[1][2]

Experimental Protocol

Materials & Equipment
  • Substrate: 4,5-Dimethylpyridine (3,4-Lutidine), >98% purity.[1][2]

  • Reagent: Oleum (20-30% free

    
    ).[1][2]
    
  • Catalyst (Optional): Mercury(II) sulfate (

    
    ) — Note: While classical protocols use Hg to lower reaction temperatures (
    
    
    
    ), the activated nature of dimethylpyridine allows for Hg-free sulfonation at slightly elevated temperatures or extended times.[2]
  • Solvent (Workup): Deionized Water, Ethanol (95%).

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF) with heavy-duty mechanical stirrer (Teflon blade).[1][2]

    • Pressure-equalizing addition funnel.[1][2]

    • Reflux condenser with drying tube (

      
       or Drierite).
      
    • Oil bath capable of

      
       or heating mantle with sand bath.
      
    • Internal thermometer/thermocouple.

Reaction Workflow
Step 1: Reagent Preparation & Addition
  • Setup: Flame-dry the 3-neck RBF and assemble under a nitrogen atmosphere.

  • Charging Oleum: Charge the flask with Oleum (2.5 - 3.0 molar equivalents relative to pyridine) .

    • Rationale: Excess

      
       acts as both solvent and reagent, shifting the equilibrium toward the sulfonic acid.
      
  • Cooling: Cool the oleum to

    
     using an ice/salt bath.
    
  • Substrate Addition: Add 4,5-dimethylpyridine (1.0 eq) dropwise via the addition funnel over 45–60 minutes.

    • Critical Control: The internal temperature must not exceed 60°C during addition. The formation of the pyridinium salt is extremely exothermic.

    • Observation: The mixture will become viscous.[4][5] Ensure mechanical stirring speed is sufficient to maintain homogeneity.

Step 2: Thermal Reaction
  • Ramp: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heating: Replace the bath with a high-temperature oil bath. Heat the mixture to 180–200°C .

    • Note: If using

      
       catalyst (1% w/w), add it before heating. For Hg-free, maintain 
      
      
      
      .[1][2]
  • Duration: Stir at temperature for 12–16 hours .

    • Monitoring: Aliquots can be quenched and analyzed by HPLC or TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1).[1][2] Look for the disappearance of the starting material spot (

      
      ) and appearance of the baseline sulfonic acid spot.
      
Step 3: Quenching & Isolation (Zwitterion Formation) [2]
  • Cooling: Cool the reaction mixture to ambient temperature (

    
    ).
    
  • Quench: Pour the reaction mixture very slowly onto a stirred slurry of crushed ice (approx. 5x reaction volume).

    • Safety: This releases significant heat. Maintain temperature

      
       to prevent boil-over.
      
  • Precipitation:

    • The highly acidic solution contains the soluble sulfonic acid salt.

    • Adjust the pH to the isoelectric point (approx. pH 3.5 – 4.0) using concentrated aqueous Ammonia (

      
      ) or Sodium Carbonate (
      
      
      
      ).
    • Mechanism:[2][6][7] At the isoelectric point, the zwitterionic form (pyridinium sulfonate) is least soluble in water and precipitates.

  • Crystallization: Cool the suspension to

    
     overnight.
    
  • Filtration: Filter the white/off-white solid.[1] Wash with minimal cold water, followed by cold ethanol to remove residual water and organic impurities.

Step 4: Purification
  • Recrystallization: Recrystallize the crude solid from boiling water or water/ethanol (1:1).

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    to yield 4,5-dimethylpyridine-3-sulfonic acid .

Process Visualization

Reaction Pathway

The following diagram illustrates the electrophilic attack on the activated 3,4-lutidine scaffold.

ReactionPathway SM 4,5-Dimethylpyridine (Substrate) Inter Pyridinium Salt (Activated Complex) SM->Inter + Oleum (H+) Exothermic TS Sigma Complex (Transition State) Inter->TS + SO3 (Electrophile) 180-200°C Prod 4,5-Dimethylpyridine- 3-sulfonic Acid TS->Prod - H+ Restoration of Aromaticity

Caption: Electrophilic aromatic substitution pathway transforming 4,5-dimethylpyridine to its 3-sulfonic acid derivative.

Experimental Workflow

Detailed unit operations for the bench-scale synthesis.

Workflow cluster_setup Phase 1: Setup & Addition cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Start Flame-dry 3-Neck Flask N2 Atmosphere Charge Charge Oleum (20-30%) Cool to 0°C Start->Charge Add Dropwise Addition of 4,5-Dimethylpyridine (Keep T < 60°C) Charge->Add Heat Heat to 180-200°C 12-16 Hours Add->Heat Monitor Monitor via HPLC/TLC (Target: >95% Conversion) Heat->Monitor Quench Quench into Crushed Ice (Highly Exothermic) Monitor->Quench pH Adjust pH to 3.5-4.0 (Isoelectric Point) Quench->pH Filter Filter Precipitate Wash with Cold EtOH pH->Filter

Caption: Step-by-step unit operations for the safe sulfonation and isolation of the target compound.

Quantitative Data & Troubleshooting

Stoichiometry Table
ComponentRoleEquiv.Notes
4,5-Dimethylpyridine Substrate1.0Limiting reagent.[1][2]
Oleum (20%

)
Reagent2.5 - 3.0Excess required to maintain liquid phase and drive equilibrium.[1][2]

(Optional)
Catalyst0.01 (1 wt%)Reduces temp requirement to ~160-180°C.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black/Tar formation Temperature too high during addition or reaction.[1][2]Ensure T < 60°C during addition. Reduce reaction temp by 10°C.
Low Yield Incomplete precipitation during workup.Ensure pH is exactly at isoelectric point (3.5-4.0).[1][2] Add ethanol to induce precipitation.[8]
Unreacted SM Oleum concentration too low or moisture ingress.Use fresh 20-30% oleum.[1][2] Ensure strict

atmosphere.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 165-314).[2] Pergamon Press. Link[2]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1][2] (Chapter 4: Pyridines: Reactions and Synthesis). Link[2]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Sulfonation Reactions Using Oleum. BenchChem. Link[2]

  • Evans, R. F., & Brown, H. C. (1962). The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine. Journal of Organic Chemistry, 27(4), 1329–1336. Link[2]

  • Marchi Industriale. (2024). Technical Data Sheet: Fuming Sulphuric Acid (Oleum). Link

Sources

Application

Suzuki-Miyaura coupling using pyridine sulfinates derived from sulfonic acids

Application Note: Overcoming the "2-Pyridyl Problem" in Drug Discovery Executive Summary & Scientific Rationale The 2-pyridyl motif is ubiquitous in kinase inhibitors and other pharmaceutical agents. However, the traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming the "2-Pyridyl Problem" in Drug Discovery

Executive Summary & Scientific Rationale

The 2-pyridyl motif is ubiquitous in kinase inhibitors and other pharmaceutical agents. However, the traditional Suzuki-Miyaura coupling to install this motif is notoriously difficult.[1][2][3][4] 2-Pyridyl boronic acids are inherently unstable, undergoing rapid protodeboronation (hydrolysis of the C-B bond) faster than the rate of transmetallation, leading to poor yields and high catalyst loading requirements.

This guide details the use of Pyridine Sulfinates (PySO₂Na) as stable, solid surrogates for boronic acids. Derived easily from pyridine sulfonic acids or sulfonyl chlorides, these reagents undergo a Pd-catalyzed desulfitative cross-coupling (also known as the Willis Coupling). This methodology effectively replaces the unstable boron species with a robust sulfinate nucleophile, enabling the synthesis of complex biaryls under practical conditions.

Key Advantages:

  • Stability: Pyridine sulfinates are bench-stable solids, unlike their boronic acid counterparts.

  • Atom Economy: The sulfinate moiety acts as a "traceless" directing group that extrudes SO₂.

  • Scalability: Precursors (sulfonic acids) are often industrial byproducts or easily synthesized.

Mechanistic Pathway & Workflow

The reaction proceeds via a desulfitative pathway. Unlike the standard Suzuki mechanism (Boron transmetallation), the sulfinate coordinates to the Palladium center, followed by the extrusion of sulfur dioxide (desulfitation) to form the key Pd-C bond.

Figure 1: Reaction Workflow and Mechanism

DesulfitativeCoupling cluster_synthesis Phase 1: Reagent Synthesis cluster_cycle Phase 2: Pd-Catalytic Cycle Acid Pyridine Sulfonic Acid (Stable Precursor) Chloride Sulfonyl Chloride (Activation) Acid->Chloride SOCl2 Sulfinate Pyridine Sulfinate (Nucleophile) Chloride->Sulfinate Na2SO3 LigEx Ligand Exchange (Ar-Pd-SO2-Py) Sulfinate->LigEx Enters Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X OxAdd->LigEx Desulf Desulfitation (-SO2) (Ar-Pd-Py) LigEx->Desulf Heat Desulf->Pd0 Prod Biaryl Product (Ar-Py) Desulf->Prod Red. Elim.

Caption: Transformation of sulfonic acids to sulfinates and subsequent Pd-catalyzed desulfitative coupling mechanism involving SO₂ extrusion.

Experimental Protocols
Protocol A: Synthesis of Pyridine Sulfinates from Sulfonic Acids

Rationale: Pyridine sulfonic acids are stable but unreactive in coupling. We must activate them to sulfonyl chlorides and then reduce them to the nucleophilic sulfinate salt.

Reagents:

  • Pyridine-2-sulfonic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, Excess)

  • Sodium sulfite (Na₂SO₃, 2.5 equiv)

  • Sodium bicarbonate (NaHCO₃)[5]

  • Solvents: DMF (catalytic), DCM, Water.

Step-by-Step Procedure:

  • Activation (Acid to Chloride):

    • Suspend pyridine-2-sulfonic acid (10 mmol) in thionyl chloride (5 mL).

    • Add 2-3 drops of DMF (catalyst).

    • Reflux at 80°C for 4–6 hours until gas evolution ceases and the solution clears.

    • Concentrate in vacuo to remove excess SOCl₂. Aazeotrope with toluene twice to ensure dryness.

    • Checkpoint: The resulting crude sulfonyl chloride is moisture-sensitive. Proceed immediately.

  • Reduction (Chloride to Sulfinate):

    • Dissolve Na₂SO₃ (25 mmol) and NaHCO₃ (25 mmol) in water (20 mL) and cool to 0°C.

    • Dissolve the crude sulfonyl chloride in minimal DCM or THF.

    • Add the organic solution dropwise to the aqueous sulfite solution with vigorous stirring.

    • Allow to warm to room temperature and stir for 2 hours.

    • Isolation: Evaporate the solvent to dryness.[6] Extract the solid residue with hot ethanol (sulfinates are soluble in EtOH; inorganic salts are not).

    • Filter while hot and concentrate the filtrate to yield the Sodium Pyridine-2-sulfinate as a white/off-white solid.

Protocol B: Desulfitative Cross-Coupling (The "Suzuki Surrogate")

Rationale: This protocol replaces the unstable boronic acid. The sulfinate acts as the nucleophile reacting with an aryl halide electrophile.[3][7][8]

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Sodium Pyridine-2-sulfinate (1.5 – 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or PPh₃ (10 mol%) (XPhos is preferred for sterically hindered substrates).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane or DMSO (Dioxane is standard; DMSO for difficult substrates).

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (0.5 mmol), Pyridine Sulfinate (0.75 mmol), Pd(OAc)₂ (5.6 mg), XPhos (11.9 mg), and K₂CO₃ (138 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (2.0 mL).

  • Degassing: Sparge the solvent with Argon for 5 minutes or use freeze-pump-thaw cycling (oxygen can inhibit the reduction of Pd(II) to Pd(0)).

  • Reaction: Seal the vial and heat to 100°C – 140°C for 12–16 hours.

    • Note: Higher temperatures are often required for the desulfitation step (extrusion of SO₂) compared to standard Suzuki coupling.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography. (Note: Pyridine products are polar; use MeOH/DCM gradients if necessary).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their chemical causality.

ObservationProbable CauseCorrective Action
No Conversion (SM Remaining) Catalyst poisoning by pyridine N-atom.Switch to XPhos or SPhos ligands (bulky ligands prevent non-productive binding). Increase Temp to 140°C.
Homocoupling of Halide Oxidation of Pd(0) or lack of nucleophile entry.Ensure rigorous degassing (Argon sparge). Verify sulfinate quality (should be white, not yellow).
Protodeboronation (if using Boron) N/A - This method avoids this.This is the primary advantage of using sulfinates; the "protodesulfitation" is the desired productive pathway.
Low Yield of Pyridine Product Incomplete desulfitation.The extrusion of SO₂ is the rate-limiting step. Increase reaction temperature or switch solvent to DMSO/Toluene mix.
Alternative Protocol: Desulfitative Suzuki (Sulfinate + Boronic Acid)

Context: If your electrophile is a Boronic Acid (e.g., you have a Pyridine Sulfinate and want to couple it with a Phenyl Boronic Acid), the polarity is reversed. This is an Oxidative Cross-Coupling .

  • Reagents: Pyridine Sulfinate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂, Cu(OAc)₂ (oxidant, 10-20 mol%), DMSO/Air.

  • Key Difference: This requires an oxidant (Air or Cu) because both partners are nucleophiles. The sulfinate acts as the electrophile equivalent here.

  • Citation: See Deng et al. (Ref 2).

References
  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017).[9] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[2][4][8][9] Chemical Science, 8, 4437-4442.

  • Deng, M., Chen, L., Li, F., & Ma, X. (2011). Palladium-catalyzed desulfitative cross-coupling of arylsulfinates with arylboronic acids.[10] RSC Advances, 1, 1682-1685.

  • Organic Syntheses. (2014). Preparation of 4-Pyridinesulfonic Acid.[6] Org.[6][8][11] Synth., 91, 1-10.

  • BenchChem. (2025).[1][12][13] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.

Sources

Method

Preparation of 4,5-Dimethylpyridine-3-sulfonic Acid Sodium Salt: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 4,5-dimethylpyridine-3-sulfonic acid sodium salt, a valuable building block in pharmaceutical and materials science research. The protocols outlined herei...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 4,5-dimethylpyridine-3-sulfonic acid sodium salt, a valuable building block in pharmaceutical and materials science research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Significance

Pyridine sulfonic acids and their derivatives are an important class of compounds in medicinal chemistry, often utilized for their unique physicochemical properties that can enhance aqueous solubility and bioavailability of drug candidates.[1] The title compound, 4,5-dimethylpyridine-3-sulfonic acid sodium salt, with its specific substitution pattern, offers a scaffold for the development of novel therapeutic agents. This guide will detail a robust method for its preparation, starting from the direct sulfonation of 4,5-dimethylpyridine.

Reaction Scheme and Mechanism

The synthesis of 4,5-dimethylpyridine-3-sulfonic acid proceeds via an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. However, the presence of two electron-donating methyl groups at the 4 and 5 positions increases the electron density of the ring, facilitating the sulfonation. The sulfonation is directed primarily to the 3-position due to the directing effects of the methyl groups and the nitrogen atom.

The reaction is typically carried out using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), the active electrophile. The subsequent neutralization with a sodium base, such as sodium hydroxide, yields the desired sodium salt.

Experimental Workflow Overview

The overall process for the preparation of 4,5-dimethylpyridine-3-sulfonic acid sodium salt can be visualized as a three-stage workflow: sulfonation, work-up and isolation of the sulfonic acid, and finally, conversion to the sodium salt.

Workflow cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Work-up and Isolation cluster_2 Stage 3: Salt Formation A Charge 4,5-dimethylpyridine into reactor B Cool to 0-5 °C A->B C Slowly add Oleum (20% SO₃) B->C D Stir at elevated temperature C->D E Cool reaction mixture D->E Reaction Complete F Quench with ice E->F G Neutralize with BaCO₃/CaCO₃ F->G H Filter off insoluble sulfates G->H I Concentrate filtrate to obtain sulfonic acid H->I J Dissolve sulfonic acid in water/ethanol I->J Purified Acid K Add stoichiometric amount of NaOH J->K L Precipitate/crystallize the sodium salt K->L M Filter, wash, and dry the final product L->M

Caption: A three-stage workflow for the synthesis of 4,5-dimethylpyridine-3-sulfonic acid sodium salt.

Materials and Reagents

ReagentGradeSupplierNotes
4,5-Dimethylpyridine≥98%Commercially available
Fuming Sulfuric Acid (Oleum)20% free SO₃Commercially availableHighly corrosive. Handle with extreme care.[2]
Barium Carbonate (BaCO₃)Reagent GradeCommercially availableToxic. Handle with appropriate PPE.
Sodium Hydroxide (NaOH)Reagent GradeCommercially availableCorrosive.
Deionized WaterIn-house
Ethanol95%Commercially available
IceIn-house

Detailed Experimental Protocol

PART 1: Sulfonation of 4,5-Dimethylpyridine

  • Reactor Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure all glassware is dry.

  • Charging the Reactant: Charge the flask with 10.7 g (0.1 mol) of 4,5-dimethylpyridine.

  • Cooling: Place the flask in an ice-salt bath and begin stirring. Cool the internal temperature to 0-5 °C.

  • Addition of Oleum: Slowly add 40 mL of 20% oleum to the dropping funnel. Add the oleum dropwise to the stirred 4,5-dimethylpyridine over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 4-6 hours.

PART 2: Work-up and Isolation of 4,5-Dimethylpyridine-3-sulfonic Acid

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.[2]

  • Neutralization: To the acidic solution, slowly add solid barium carbonate (BaCO₃) in small portions with continuous stirring until the effervescence ceases and the pH is neutral (pH ~7). This will precipitate the excess sulfate as insoluble barium sulfate.

  • Filtration: Filter the mixture through a bed of celite to remove the precipitated barium sulfate. Wash the filter cake with hot deionized water (2 x 50 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude 4,5-dimethylpyridine-3-sulfonic acid as a solid or viscous oil.

PART 3: Preparation of 4,5-Dimethylpyridine-3-sulfonic Acid Sodium Salt

  • Dissolution: Dissolve the crude sulfonic acid in a minimal amount of deionized water (e.g., 50 mL).

  • Neutralization to Sodium Salt: While stirring, add a calculated amount of 2M sodium hydroxide solution dropwise until the pH of the solution is neutral (pH 7.0-7.5). The amount of NaOH required can be estimated based on the starting quantity of 4,5-dimethylpyridine.

  • Isolation of the Sodium Salt: Add ethanol (approx. 200 mL) to the aqueous solution to precipitate the sodium salt.

  • Purification: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The identity and purity of the final product, 4,5-dimethylpyridine-3-sulfonic acid sodium salt, should be confirmed by standard analytical techniques:

  • FT-IR Spectroscopy: To identify the characteristic absorption bands for the sulfonate group (S=O stretching) and the pyridine ring.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern of the molecule.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Safety and Handling Precautions

  • Oleum and Sulfuric Acid: These reagents are extremely corrosive and can cause severe burns.[2][3] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[2]

  • Exothermic Reactions: The sulfonation reaction and the quenching of the reaction mixture with water are highly exothermic.[2][4] Proper temperature control is essential to prevent runaway reactions.

  • Neutralization: The neutralization of the acidic reaction mixture should be done slowly and with efficient cooling to control the heat generated.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Loss of product during work-upEnsure thorough washing of the filter cake. Minimize transfers.
Dark-colored productCharring due to excessive temperatureMaintain strict temperature control during oleum addition and reaction.
Oily product instead of solidImpurities or residual solventPurify by recrystallization from a suitable solvent system (e.g., water/ethanol). Ensure complete drying.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of 4,5-dimethylpyridine-3-sulfonic acid sodium salt. By understanding the underlying chemical principles and adhering to the detailed steps and safety precautions, researchers can successfully prepare this valuable compound for their research and development needs.

References

  • BenchChem. (2025).
  • Rasayan J. Chem. (2010). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • Mohan, S. et al. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • U.S. Environmental Protection Agency. (1989). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide.
  • G L Indústria e Comércio de Produtos Químicos EIRELI. (2018).
  • Patsnap. (2021). 4-(4-hydroxy-3, 5-dimethylstyryl) methylpyridine p-aminobenzene sulfonic acid salt and preparation method thereof.
  • MedChemExpress. Pyridine-3-sulfonic acid (Pyridine-3-sulphonic acid) | Cholesterol Synthesis Inhibitor. MedChemExpress.
  • National Center for Biotechnology Inform
  • Organic Syntheses. α-SULFOPALMITIC ACID.
  • Synchem. 4,5-Dimethylpyridine-3-sulfonic acid. Synchem.
  • PrepChem.com. Synthesis of pyridine-3-sulfonic acid.
  • Sigma-Aldrich. 2-Pyridinesulfonic acid.
  • Canadian Centre for Occupational Health and Safety. CCOHS: Sulfuric Acid.
  • Sigma-Aldrich. 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride.
  • BLD Pharm. 1160993-91-8|4,5-Dimethylpyridine-3-sulfonic acid.
  • Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
  • National Center for Biotechnology Information. 4-Methylpyridine-3-sulfonic acid. PubChem.
  • AChemBlock. 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride 97% | CAS: 2446590-63-0.
  • ChemicalBook.
  • Sigma-Aldrich. 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride.
  • Google Patents.
  • ResearchGate.
  • MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.
  • Organic Chemistry Portal. Covalently Anchored Sulfonic Acid on Silica Gel as an Efficient and Reusable Heterogeneous Catalyst for the One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions.
  • ScienceDirect.
  • AiFChem. 2386541-11-1 | 4,5-Dimethylpyridine-3-sulfonyl chloride.

Sources

Application

Application Note: Optimized Strategies for the Chlorosulfonation of Dimethylpyridines (Lutidines)

Topic: Reaction Conditions for Chlorosulfonation of Dimethylpyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary The introduction of a s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Chlorosulfonation of Dimethylpyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The introduction of a sulfonyl chloride moiety onto a dimethylpyridine (lutidine) scaffold is a critical transformation in the synthesis of bioactive sulfonamides and sulfones. However, this reaction is non-trivial due to the electronic deactivation of the pyridine ring.

While electron-rich aromatics (e.g., toluene, anisole) undergo facile chlorosulfonation with chlorosulfonic acid (


) at low temperatures (

), dimethylpyridines require significantly more forcing conditions or alternative synthetic pathways. This guide outlines two distinct protocols:
  • Method A (Direct Chlorosulfonation): Applicable primarily to 2,6-dimethylpyridine (2,6-lutidine) due to electronic activation at the

    
    -position.[1]
    
  • Method B (Diazotization-Sulfonylation): The "Gold Standard" for 3,5-dimethylpyridine and other isomers where direct electrophilic substitution is electronically or sterically disfavored.[1]

Mechanistic Insight & Strategy

The Deactivation Challenge

The primary challenge in sulfonating pyridine derivatives is the nitrogen atom. Upon exposure to chlorosulfonic acid (a strong Brønsted acid), the pyridine nitrogen is instantly protonated to form a pyridinium salt.

  • Effect: The pyridinium ring is highly electron-deficient (

    
     formal charge), severely deactivating it toward further electrophilic attack (
    
    
    
    ).
  • Consequence: Standard conditions (

    
     to RT) result only in the formation of the lutidinium chlorosulfonate salt, with no C-S bond formation.
    
Overcoming the Barrier
  • For 2,6-Lutidine: The two methyl groups at the

    
    -positions (2,[1]6) provide inductive donation (+I) that partially counteracts the deactivation of the pyridinium ring. This activates the 
    
    
    
    -position (C3), allowing direct chlorosulfonation to occur, but only at elevated temperatures (
    
    
    ).
  • For 3,5-Lutidine: The methyl groups are at the

    
    -positions.[1] The 
    
    
    
    -positions (C2, C6) are sterically hindered and electronically unfavorable for electrophilic attack in the protonated state. Direct chlorosulfonation is often low-yielding or leads to decomposition; therefore, the indirect diazotization route is required.[1]

ReactionPathways Start Dimethylpyridine (Lutidine) Acid Add ClSO3H Start->Acid Indirect Method B: Diazotization (via Amino-Lutidine) Start->Indirect For 3,5-Lutidine (or Sensitive Substrates) Salt Lutidinium Salt (Deactivated Species) Acid->Salt Instantaneous Exotherm Direct Method A: Direct Heat (>150°C) Salt->Direct For 2,6-Lutidine (Activation at C3) ProdA Sulfonyl Chloride (Low-Mod Yield) Direct->ProdA Diazo Diazonium Salt Indirect->Diazo ProdB Sulfonyl Chloride (High Yield/Purity) Diazo->ProdB SO2 / CuCl2

Figure 1: Decision matrix for selecting the appropriate chlorosulfonation pathway based on substrate substitution pattern.

Protocol A: Direct Chlorosulfonation (High-Temperature)

Target Substrate: 2,6-Dimethylpyridine (2,6-Lutidine) Target Product: 2,6-Dimethylpyridine-3-sulfonyl chloride[1]

Safety Warning: Chlorosulfonic acid reacts violently with water.[1] This reaction requires heating a corrosive acid to


.[1] Perform only in a functioning fume hood with a blast shield.[1]
Reagents & Stoichiometry
ComponentEquiv.Role
2,6-Lutidine 1.0Substrate
Chlorosulfonic Acid (

)
6.0 - 8.0Reagent & Solvent
Thionyl Chloride (

)
1.5Scavenger (Optional)*
NaCl 0.5Catalyst (Optional)**

*Thionyl chloride helps convert any sulfonic acid byproduct back to the chloride. **Sodium chloride can help break up the pyridinium salt complex.

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscous salt formation), a reflux condenser, and a dropping funnel. Connect the condenser outlet to a caustic scrubber (

    
     trap) to neutralize 
    
    
    
    gas.
  • Addition (Exothermic): Charge the flask with Chlorosulfonic Acid (6.0 equiv). Cool to

    
     using an ice bath.
    
  • Substrate Introduction: Add 2,6-Lutidine (1.0 equiv) dropwise over 30–60 minutes.[1]

    • Critical: The reaction will be extremely exothermic and will fume. A solid salt cake may form; ensure mechanical stirring maintains agitation.[1]

  • Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 150–160°C (oil bath temperature).

    • Observation: The solid salt should melt/dissolve as the temperature rises.

    • Duration: Reflux for 12–16 hours.[1] Monitor by LCMS (quench a 10

      
       aliquot into methanol to check for the methyl sulfonamide derivative).
      
  • Quench (Hazardous): Cool the reaction mixture to room temperature.

    • Prepare a beaker with crushed ice (approx. 10g ice per 1g acid).

    • Slowly drip the reaction mixture onto the ice with vigorous stirring. Do not pour water into the acid.

  • Workup:

    • Neutralize the aqueous slurry to pH 4–5 using solid

      
       (foaming!).
      
    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate in vacuo.[1][2]
      
  • Purification: The crude product is often a dark oil/solid.[1] Purify via flash chromatography (Hexanes/EtOAc) or recrystallization from DCM/Hexanes.

Protocol B: The Meerwein-Sandmeyer Route (Recommended)

Target Substrate: 3,5-Dimethylpyridine (via 3-amino-5-methylpyridine precursor) or general Lutidines.[1] Scope: Best for regioselective synthesis where direct sulfonation fails.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Amino-Lutidine 1.0Starting Material

1.2Diazotization Agent

(conc.)
SolventAcid Medium

(gas) or

ExcessSulfur Source

0.2Catalyst
Step-by-Step Procedure
  • Diazotization:

    • Dissolve the Amino-dimethylpyridine in concentrated

      
       (5 mL/mmol) and cool to 
      
      
      
      .
    • Add an aqueous solution of

      
        (1.2 equiv) dropwise, maintaining temperature 
      
      
      
      . Stir for 30 mins.
  • Preparation of Sulfur Dioxide Mixture:

    • In a separate vessel, mix glacial acetic acid and

      
       (0.2 equiv).
      
    • Saturate the solution with

      
       gas (bubbling) for 20 mins OR add 
      
      
      
      dropwise to water (careful!) to generate
      
      
      in situ (the "modified" procedure).
  • Coupling:

    • Pour the cold diazonium salt solution into the

      
       mixture.[1]
      
    • Observation: Vigorous evolution of

      
       gas.[1]
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours until gas evolution ceases.

  • Isolation: Pour into ice water. The sulfonyl chloride often precipitates as a solid.[3] Filter or extract with DCM.[1]

Comparison of Methods

FeatureMethod A: Direct ChlorosulfonationMethod B: Diazotization
Substrate Suitability 2,6-Lutidine (Activated)All Isomers (3,5-Lutidine, etc.)[1]
Reaction Temp Very High (

)
Low (

RT)
Safety Profile High Risk (Hot Acid, Violent Quench)Moderate Risk (Toxic Gases)
Regioselectivity Thermodynamic control (often C3)Determined by Amino group position
Yield Variable (30–60%)High (70–90%)

References

  • Mechanism of Pyridine Sulfonation: J. Org. Chem.2011 , 76(6), 1653–1661. Link

  • Continuous Flow Chlorosulfonation (High Temp): Org. Process Res. Dev.2023 , 27, 1000–1010. Link

  • Sandmeyer-type Chlorosulfonation Protocol: Org. Synth.1981 , 60, 121. Link

  • Synthesis of Pyridine-3-sulfonyl Chloride (Patent): CN112830892A.[1] Link

  • Regioselectivity in Pyridine Functionalization: Chem. Sci.2019 , 10, 100–107. Link

Sources

Method

synthesis of antimicrobial sulfonamides containing pyridine scaffold

Application Note: Synthesis and Evaluation of Antimicrobial Pyridine-Scaffold Sulfonamides Executive Summary Sulfonamides represent a foundational class of synthetic antimicrobial agents. The incorporation of a pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Antimicrobial Pyridine-Scaffold Sulfonamides

Executive Summary

Sulfonamides represent a foundational class of synthetic antimicrobial agents. The incorporation of a pyridine scaffold into the sulfonamide pharmacophore (e.g., sulfapyridine) significantly enhances the drug's pharmacokinetic profile. The electron-withdrawing nature of the pyridine ring lowers the pKa of the sulfonamide N-H bond, increasing the proportion of the ionized, active form at physiological pH. This ionized state closely mimics the steric and electronic properties of para-aminobenzoic acid (PABA), leading to tighter target binding. This application note details the mechanistic rationale, synthetic protocols, and validation frameworks for developing novel pyridine-based sulfonamides.

Mechanistic Rationale and Target Pathway

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS)[1]. DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate (DHPP) to form dihydropteroic acid, a critical precursor in the folate synthesis pathway required for bacterial DNA and RNA synthesis. The structural homology between the pyridine-sulfonamide scaffold and PABA allows these synthetic molecules to effectively hijack the DHPS active site, stalling bacterial replication.

DHPS_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHA Dihydropteroic Acid DHPS->DHA Catalysis Folate Folate Synthesis (DNA/RNA) DHA->Folate Sulfa Pyridine-Sulfonamide Scaffold Sulfa->DHPS Competitive Inhibition

Fig 1: Mechanism of competitive DHPS inhibition by pyridine-sulfonamides blocking folate synthesis.

Synthetic Strategy and Workflow

The synthesis of N-substituted arylsulfonamides classically involves the nucleophilic attack of an aminopyridine on an arylsulfonyl chloride[2]. To prevent the competitive reaction of the para-amino group on the benzenesulfonyl chloride, an acetyl-protected precursor (e.g., 4-acetamidobenzenesulfonyl chloride) is utilized[1]. Following the coupling reaction, an alkaline hydrolysis step removes the acetyl protecting group to yield the active antimicrobial agent.

Workflow Start Aminopyridine + Sulfonyl Chloride Coupling Nucleophilic Substitution (Pyridine base, 0°C to Reflux) Start->Coupling Deprotect Deprotection (if N-acetylated) (NaOH/HCl hydrolysis) Coupling->Deprotect Purify Purification & Characterization (Recrystallization, NMR, IR) Deprotect->Purify Screen Antimicrobial Screening (Broth Microdilution, MIC) Purify->Screen

Fig 2: End-to-end experimental workflow for synthesizing and screening pyridine-based sulfonamides.

Detailed Experimental Protocol: Synthesis of Sulfapyridine Analogs

This protocol outlines the synthesis of a core pyridine-sulfonamide using 2-aminopyridine and 4-acetamidobenzenesulfonyl chloride, a standard methodology adaptable for more complex derivatives like isoxazolo[5,4-b]pyridines[3] or pyridyl-thiazole hybrids[4].

Materials Required:

  • 2-Aminopyridine (or substituted pyridine derivatives)

  • 4-Acetamidobenzenesulfonyl chloride

  • Anhydrous pyridine

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Acetone and Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture : In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-aminopyridine in a 5-fold volumetric excess of anhydrous pyridine[1].

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride into unreactive sulfonic acid. Pyridine serves a dual purpose: it dissolves the reagents and acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium forward[2].

  • Controlled Electrophilic Addition : Cool the flask to 0°C using an ice bath. Slowly add 1.1 equivalents of 4-acetamidobenzenesulfonyl chloride portion-wise over 30 minutes[1].

    • Causality: The nucleophilic attack of the amine on the sulfonyl chloride is highly exothermic. Maintaining a low temperature prevents the formation of di-sulfonylation byproducts (where two sulfonyl groups attach to the primary amine).

  • Reflux and Coupling : Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat under reflux (approx. 115°C) for 3-4 hours. Monitor the reaction via TLC (eluent: Ethyl Acetate/Hexane 1:1).

  • Precipitation of the Protected Intermediate : Cool the mixture and pour it into crushed ice. The intermediate, 4-acetamido-N-(pyridin-2-yl)benzenesulfonamide, will precipitate. Filter under vacuum and wash with cold water.

  • Deprotection (Hydrolysis) : Transfer the solid to a flask containing 2M NaOH (10 mL per gram of intermediate). Reflux for 1 hour.

    • Causality: The alkaline environment selectively hydrolyzes the amide bond of the acetyl group without breaking the highly stable sulfonamide (S-N) linkage.

  • Neutralization and Isolation : Cool the solution and carefully neutralize with 2M HCl until the pH reaches ~6.5 - 7.0. The free amine product will precipitate. Filter, wash with water, and recrystallize from hot ethanol.

Quality Control and Self-Validation System

To ensure the integrity of the synthetic protocol, the resulting compound must be validated using spectroscopic methods. A successful synthesis is self-validating if the following parameters are met[3]:

  • FT-IR Spectroscopy : The disappearance of the carbonyl stretch (~1680 cm⁻¹) confirms successful deprotection. The presence of strong absorption bands at ~1170 cm⁻¹ and ~1330 cm⁻¹ confirms the asymmetric and symmetric stretching of the SO₂ group. A sharp peak at ~3100-3300 cm⁻¹ indicates the sulfonamide N-H and primary amine N-H stretches.

  • ¹H NMR Spectroscopy (DMSO-d6 or CDCl3) : The spectrum must show a distinct singlet integrating to 2H around δ 5.8-6.1 ppm (indicating the free primary aromatic amine, NH₂). The pyridine ring protons should appear downfield (δ 7.3-8.7 ppm) due to the electron-withdrawing nature of the heteroatom. The highly deshielded sulfonamide proton (SO₂-NH) typically appears as a broad singlet > δ 10.0 ppm[3],[5].

Quantitative Data: Antimicrobial Efficacy

The biological activity of pyridine-based sulfonamides is heavily dependent on the substitution pattern and the specific bacterial strain being targeted[5]. Below is a comparative summary of Minimum Inhibitory Concentration (MIC) data for various synthesized pyridine-sulfonamide derivatives and standard control drugs.

Compound / DerivativeEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference Profile
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide 125 - 250125 - 250> 500Novel Isoxazolo-pyridine hybrid[3]
Pyridyl-thiazole sulfonamide hybrid (Compound 3r) > 256> 25632Gram-positive specific activity[4]
Sulfamethoxazole (Standard Control)43264Clinical Standard[4]
Chloramphenicol (Broad-spectrum Control)8 - 168 - 168 - 16Clinical Standard[4]

References

1.3 2.5 3.1 4.4 5.2

Sources

Application

Application Note: Catalytic Hydrogenation of Chloropyridine to Pyridine Sulfonic Acid via N-Oxide Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic rationale, self-validating protocols, and process optimization for the multi-step synthesis of pyridine-3-sulfonic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic rationale, self-validating protocols, and process optimization for the multi-step synthesis of pyridine-3-sulfonic acid.

Introduction & Mechanistic Rationale

The synthesis of pyridine-3-sulfonic acid (PSA) is a critical operation in the development of pharmaceuticals, water-soluble reactive dyes, and advanced agrochemicals. Historically, the direct sulfonation of the pyridine nucleus has been notoriously challenging. Because the electronegative nitrogen atom renders the aromatic system highly electron-deficient, direct electrophilic aromatic substitution (


) requires forcing conditions—specifically, fuming sulfuric acid (oleum) at temperatures exceeding 230 °C, coupled with highly toxic mercury(II) sulfate catalysts [[1]]().

To circumvent these harsh, environmentally detrimental conditions, modern process chemistry employs a highly efficient three-step continuous synthesis starting from 3-chloropyridine 2.

The Causality of the N-Oxide Route
  • Activation (Oxidation): 3-chloropyridine is oxidized to 3-chloropyridine-N-oxide. The N-oxide moiety acts as an electron-donating group via resonance, activating the otherwise inert pyridine ring and making the chlorine atom at the 3-position highly susceptible to nucleophilic aromatic substitution (

    
    ) 2.
    
  • Substitution (Sulfonation): The activated intermediate reacts with a sulfite ion (

    
    ), displacing the chlorine atom to form pyridine-3-sulfonic acid-N-oxide 3.
    
  • Deoxygenation (Catalytic Hydrogenation): The final, critical transformation is the catalytic hydrogenation of the N-oxide to yield the free pyridine-3-sulfonic acid. Raney Nickel is utilized under strictly alkaline conditions to selectively reduce the N-O bond without hydrogenating the aromatic ring or cleaving the newly formed C-S bond [[4]]().

Synthetic Workflow Diagram

G A 3-Chloropyridine (Starting Material) B 3-Chloropyridine N-oxide A->B Step 1: Oxidation H2O2, AcOH, 80°C C Pyridine-3-sulfonic acid N-oxide B->C Step 2: Sulfonation Na2SO3, 145°C, 4-5 bar D Pyridine-3-sulfonic acid (Product) C->D Step 3: Hydrogenation Raney Ni, H2 (7 bar), 100°C

Fig 1. Three-step synthetic workflow from 3-chloropyridine to pyridine-3-sulfonic acid.

Experimental Protocols (Self-Validating System)

The following protocols are engineered to be self-validating, ensuring that intermediate quality is verified before proceeding to the next chemical transformation.

Step 1: Oxidation of 3-Chloropyridine

Causality: Acetic acid serves as both the solvent and a proton donor to stabilize the transition state during oxidation. Hydrogen peroxide must be added dropwise to strictly control the exothermic generation of the N-oxide 2.

  • Reaction: In a mechanically stirred vessel, dissolve 113.5 g of 3-chloropyridine in 250 mL of glacial acetic acid and heat to 80 °C.

  • Addition: Add 75 g of 70%

    
     dropwise over 3 hours, maintaining the internal temperature strictly at 80 °C. Stir for an additional 5 hours.
    
  • Self-Validation (Quenching): Add an aqueous sodium sulfite solution portion-wise. Validation Check: Test the mixture with KI-starch paper. The absence of a blue/black color confirms the complete destruction of explosive residual peroxides.

  • Workup: Distill off acetic acid and water under vacuum until the liquid temperature reaches 80 °C. Cool, add 157 mL of water and 334 g of 50% NaOH at 50 °C. Extract the product phase with toluene 2.

Step 2: Nucleophilic Sulfonation

Causality: The reaction requires an autoclave because the


 displacement of chlorine by sulfite requires high thermal energy (145 °C), which generates autogenous pressure (4–5 bar) 3.
  • Preparation: In an autoclave purged with nitrogen, dissolve 252 g of sodium sulfite in 700 mL of deoxygenated water. Adjust the pH to 9.0–9.5 using NaOH to ensure the nucleophile exists predominantly as the active

    
     species rather than bisulfite.
    
  • Reaction: Add 129.6 g of crude 3-chloropyridine-N-oxide (from Step 1). Seal the autoclave and heat to 145 °C.

  • Self-Validation (Pressure Stabilization): Stir for 17 hours. Validation Check: The reaction is deemed complete when the internal pressure stabilizes at 4–5 bar and ceases to fluctuate, indicating complete displacement [[3]](). Cool the mixture to 60 °C.

Step 3: Catalytic Hydrogenation (Deoxygenation)

Causality: The crude mixture from Step 2 contains unreacted sulfite ions, which are severe poisons to Raney Nickel catalysts. By heavily alkalizing the solution prior to hydrogenation, the coordination state of the sulfur species is altered, preventing irreversible binding to the active nickel sites 4.

  • Alkalization: To the cooled solution from Step 2, add 35 mL of ethanol and 35 g of 50% NaOH. Validation Check: Ensure the pH is >10 before proceeding.

  • Catalyst Addition: Under a strict nitrogen atmosphere, add 14 g of moist Raney Nickel 4.

  • Hydrogenation: Heat the suspension to 100 °C. Pressurize the reactor with hydrogen gas to 7 bar. Maintain pressure and temperature for 6 hours.

  • Self-Validation (Uptake Cessation): Validation Check: The reaction is complete when hydrogen uptake completely ceases (monitored via mass flow controller or pressure drop in the reservoir).

  • Isolation: Cool to 50 °C, filter off the catalyst using a pressure filter, and acidify the filtrate with HCl to crystallize the highly pure pyridine-3-sulfonic acid 5.

Quantitative Data & Process Comparison

The transition from direct sulfonation to the catalytic hydrogenation route represents a massive leap in process safety, yield, and environmental sustainability.

Process ParameterDirect Sulfonation RouteCatalytic Hydrogenation Route (N-Oxide)
Starting Material Pyridine3-Chloropyridine
Primary Reagents 65% Oleum (Fuming

)

,

,

gas
Catalyst Required Mercury(II) Sulfate (

)
Raney Nickel (Reusable)
Peak Temperature 230–240 °C145 °C (Step 2) / 100 °C (Step 3)
Operating Pressure AtmosphericAutoclave (4–7 bar)
Typical Yield 50–70%77–80%
Environmental Impact High: Heavy metal toxicity, harsh acid wasteLow: Aqueous media, heavy-metal free

Troubleshooting & Optimization

  • Incomplete Hydrogenation (Catalyst Poisoning): If hydrogen uptake stalls prematurely during Step 3, it is almost certainly due to sulfite poisoning of the Raney Nickel.

    • Optimization: If alkalization alone is insufficient, an alternative pre-treatment involves acidifying the crude Step 2 mixture with hydrochloric acid at 70 °C to physically expel

      
       gas. After stirring for 30 minutes to ensure complete 
      
      
      
      removal, the solution is re-alkalized with NaOH before introducing the Raney Nickel 4.
  • Low Yield in Step 1: Incomplete oxidation is usually caused by rapid degradation of

    
    . Ensure the reaction temperature does not exceed 80 °C, as thermal decomposition of the peroxide outpaces the oxidation of the pyridine ring at higher temperatures 2.
    

References

  • Benchchem. Experimental setup for sulfonation of pyridine to yield 3-Pyridinesulfonic acid. Benchchem Technical Documents. 1

  • European Patent Office. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids. Google Patents. 5

  • Benchchem. Technical Support Center: 3-Pyridinesulfonic Acid Synthesis. Benchchem Technical Documents. 2

  • PrepChem. Synthesis of pyridine-3-sulfonic acid. PrepChem Syntheses. 3

  • United States Patent and Trademark Office. US5082944A - Production of pyridine-3-sulfonic acid. Google Patents. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Solubilization &amp; Handling of 4,5-Dimethylpyridine-3-sulfonic Acid

The Core Challenge: The Zwitterionic Lattice The primary obstacle to dissolving 4,5-dimethylpyridine-3-sulfonic acid in organic solvents (DCM, THF, Toluene) is its zwitterionic nature . In its neutral state, the basic py...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The Zwitterionic Lattice

The primary obstacle to dissolving 4,5-dimethylpyridine-3-sulfonic acid in organic solvents (DCM, THF, Toluene) is its zwitterionic nature .

In its neutral state, the basic pyridine nitrogen (


) deprotonates the strongly acidic sulfonic acid group (

). This creates an internal salt (dipolar ion) with immense crystal lattice energy. While highly soluble in water or alkaline aqueous media, the molecule behaves like an inorganic salt in organic synthesis, resisting solvation in non-polar media.

To solubilize this compound, you must break the internal salt network . This guide outlines three chemically distinct strategies to achieve this, selected based on your downstream application.

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your goal. Do not use a reactive masking agent if you simply need to analyze the compound.

SolubilityDecisionTree Start Start: What is your goal? Q1 Are you reacting the sulfonic acid group? Start->Q1 NoReaction No (Analysis/Catalysis) Q1->NoReaction No YesReaction Yes (Derivatization) Q1->YesReaction Yes Q2 Is the solvent protic (MeOH, EtOH)? NoReaction->Q2 MethodA Method A: Acid/Base Shift (Use TFA or DBU) Q2->MethodA Yes MethodB Method B: Lipophilic Ion Exchange (TBA Salt Formation) Q2->MethodB No (DCM, THF, CDCl3) Q3 Do you need a permanent or transient modification? YesReaction->Q3 MethodC Method C: Silylation (BSA/HMDS) Q3->MethodC Transient (Protecting Group) MethodD Method D: Activation (Sulfonyl Chloride) Q3->MethodD Permanent (Amide/Ester Bond)

Figure 1: Decision tree for solubilizing 4,5-dimethylpyridine-3-sulfonic acid based on experimental requirements.

Detailed Protocols

Method B: Lipophilic Ion Exchange (TBA Salt)

Best For: NMR analysis in


, Phase Transfer Catalysis, or reactions where the sulfonate must remain inert.

Mechanism: You replace the proton (which bridges the zwitterion) with a bulky, lipophilic Tetrabutylammonium (TBA) cation. The resulting salt has a greasy exterior that dissolves readily in DCM or Chloroform.

Protocol:

  • Suspend: Place 1.0 eq of 4,5-dimethylpyridine-3-sulfonic acid in DCM (10 mL/g). It will not dissolve.

  • Neutralize: Add 1.05 eq of Tetrabutylammonium hydroxide (TBAOH) (1.0 M in MeOH or water).

    • Note: If using aqueous TBAOH, the solid will dissolve into the aqueous droplet phase.

  • Extract/Dry:

    • If a biphasic mixture forms, separate layers.

    • If a homogenous solution forms (MeOH), evaporate to dryness.

    • Crucial Step: Azeotrope the residue with Toluene (3x) to remove trace water.

  • Result: A viscous oil or low-melting solid that is highly soluble in DCM, THF, and Acetone.

Method C: Transient Masking (Silylation)

Best For: Using the pyridine ring as a nucleophile or ligand in non-polar solvents without permanently modifying the sulfonic acid.

Mechanism: Silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS) cap the sulfonic acid as a silyl ester (


). This breaks the zwitterion and renders the molecule lipophilic. The silyl group is easily removed by aqueous workup.

Protocol:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Suspend: Add the sulfonic acid (1.0 eq) and anhydrous Acetonitrile or DCM.

  • Add Reagent: Add BSA (2.0 - 3.0 eq) via syringe.

    • Why Excess? To ensure complete coverage and scavenge trace moisture.

  • Heat: Reflux (for HMDS) or stir at 40°C (for BSA) for 1–2 hours.

  • Observation: The suspension will clear as the silyl ester forms.

  • Use: Use the solution immediately in the next step. Do not isolate, as the silyl ester hydrolyzes rapidly in air.

Method D: Activation (Sulfonyl Chloride Synthesis)

Best For: Creating sulfonamides or sulfonate esters.

Mechanism: Converting the acid to a sulfonyl chloride (


) eliminates the zwitterion entirely.
Warning: Unlike benzene sulfonyl chlorides, pyridine sulfonyl chlorides can be unstable. 3-sulfonyl derivatives are generally more stable than 2-sulfonyl variants, but handle with care.

Protocol:

  • Suspend: Mix sulfonic acid (1.0 eq) in Thionyl Chloride (

    
    , 5–10 eq).
    
  • Catalyst: Add a catalytic amount of DMF (1-2 drops).

  • Reflux: Heat to reflux for 2–4 hours. Gas evolution (

    
    , 
    
    
    
    ) will occur.[1]
  • Workup: Evaporate excess

    
     under vacuum.
    
    • Tip: Co-evaporate with dry Toluene to remove trapped

      
      .
      
  • Solubility: The resulting crude solid/oil is the hydrochloride salt of the sulfonyl chloride. It is soluble in DCM/THF.

  • Quench: React immediately with your amine/alcohol.

Troubleshooting & FAQs

Q1: I tried Method B (TBA Salt), but my product is an oil that won't crystallize. Is it impure?

  • Answer: Not necessarily. TBA salts of sulfonic acids are often "ionic liquids" at room temperature due to the bulky cation disrupting crystal packing. If the NMR is clean, proceed with the oil. If you need a solid, try triturating with diethyl ether or hexanes (the salt is usually insoluble in pure alkanes).

Q2: Can I use Pyridine as the solvent for the reaction?

  • Answer: Yes. Pyridine is an excellent solvent for its own derivatives. However, it is difficult to remove (high boiling point). If you use pyridine, you often don't need TBA salts because the solvent itself acts as the base, breaking the zwitterion network (forming the pyridinium sulfonate salt).

Q3: My sulfonyl chloride (Method D) turned black during evaporation.

  • Answer: This indicates decomposition.[2] Pyridine sulfonyl chlorides are thermally sensitive.[2]

    • Fix: Remove

      
       at the lowest possible temperature (high vacuum, water bath < 40°C).
      
    • Alternative: Use Oxalyl Chloride in DCM with catalytic DMF at 0°C to room temperature instead of refluxing thionyl chloride. This is a milder activation method.

Q4: I need to check the purity by LCMS, but it elutes at the solvent front.

  • Answer: Sulfonic acids are too polar for standard C18 Reverse Phase methods.

    • Fix: Use Ion-Pairing Chromatography . Add 10 mM Ammonium Acetate or 0.1% Heptafluorobutyric acid (HFBA) to your mobile phase. This increases retention on the column.

Comparative Data Summary

MethodReagentResulting SpeciesSolubility (DCM/THF)StabilityReversibility
Native NoneZwitterionInsoluble HighN/A
Ion Pair TBAOH / TBACl

High HighReversible (Acid wash)
Silylation BSA / HMDS

High Low (Hydrolysis)Very Easy (

)
Activation

/ DMF

High Low (Thermal)Irreversible (Derivatization)

References

  • Zwitterion Solubility & Salts: Level, G., Fadul, M. V., & Blesic, M. (2018).[3] Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580.[3] [Link]

  • Pyridine Sulfonic Acid Properties: National Center for Biotechnology Information. (2025).[2][4][5][6] PubChem Compound Summary for CID 69468, 3-Pyridinesulfonic acid. [Link]

  • TBA Salt Preparation: Johnson, R. (1968). Process for the preparation of tetralkylammonium salts of benzene sulfonic acids.

Sources

Optimization

Technical Support Center: Purification of Zwitterionic Pyridine Sulfonic Acids

Status: Operational Ticket ID: ZW-PSA-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Recrystallization, Desalting, and Troubleshooting of 3-Pyridinesulfonic Acid & Analogs[1][2] The Zwitterion Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ZW-PSA-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Recrystallization, Desalting, and Troubleshooting of 3-Pyridinesulfonic Acid & Analogs[1][2]

The Zwitterion Paradox: Understanding Your Compound

Before attempting purification, you must understand the thermodynamic behavior of your molecule. Pyridine sulfonic acids (e.g., 3-pyridinesulfonic acid) exist as inner salts (zwitterions).[1][2]

  • The Structure: The basic pyridine nitrogen (

    
    ) protonates the acidic sulfonic group (
    
    
    
    ).
  • The Lattice: These molecules form extremely stable crystal lattices held together by strong electrostatic forces (ionic bonding), resulting in high melting points (often >300°C with decomposition).

  • The Solubility Cliff:

    • Water: The ionic charges are highly solvated by water, making the compound too soluble for simple cooling crystallization.

    • Organics: The charges prevent dissolution in non-polar solvents (ether, DCM, hexane).

    • The Solution: You must exploit the "Goldilocks Zone" using a Solvent/Anti-Solvent system (typically Water/Alcohol) or manipulate the Isoelectric Point (pI) .

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine your starting point.

purification_logic start START: Crude Material State impurities Identify Major Impurity start->impurities inorganic High Inorganic Salts (Na2SO4, NaCl) impurities->inorganic Ash > 0.5% organic Organic Impurities (Isomers, tars) impurities->organic Colored/Sticky desalt Protocol B: Desalting (Resin or Selective Leaching) inorganic->desalt recryst Protocol A: Standard Recrystallization organic->recryst desalt->recryst Filtrate check_oil Did it Oil Out? recryst->check_oil seed Apply Seeding & Slow Cooling check_oil->seed Yes success Pure Crystals check_oil->success No seed->success

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile.

Standard Operating Procedures (SOPs)

Protocol A: Water/Ethanol Recrystallization

Best for: Removing organic impurities and obtaining high-purity crystal forms.[1][2] Mechanism: Water solvates the zwitterion; Ethanol acts as the anti-solvent to lower solubility and force lattice formation.

Reagents:

  • Distilled Water (Solvent)[1][2]

  • Ethanol (Absolute or 95%) (Anti-solvent)[1][2]

  • Activated Charcoal (Optional, for decolorization)[3]

Step-by-Step:

  • Dissolution: Suspend crude pyridine sulfonic acid in the minimum amount of distilled water. Heat to 70–80°C .

    • Note: Do not boil excessively; these compounds can darken due to oxidation.[1][2]

    • Ratio Guide: Approx. 2.5–3.0 mL water per gram of crude solid [1].[1][2]

  • Decolorization (If required): Add activated charcoal (1-3 wt%).[1][2] Stir at 80°C for 15-30 minutes. Filter hot through Celite/pad to remove charcoal.[1][2]

  • Anti-Solvent Addition: While keeping the solution hot (70°C), slowly add Ethanol.

    • Target Ratio: 3:1 to 4:1 (Ethanol:Water) by volume [2].[1][2]

    • Stop Point: Add ethanol until a persistent cloudiness (turbidity) just begins to form, then add a few drops of water to clear it.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Critical: Rapid cooling here causes oiling out.[1][2]

  • Finishing: Cool further in an ice bath (0–5°C) for 1 hour.

  • Isolation: Filter the white needles/plates.[1][2] Wash with cold Ethanol.[1][2] Dry under vacuum at 50°C.[1][2]

Protocol B: Desalting (Inorganic Salt Removal)

Best for: Crude material from sulfonation reactions containing high


 or 

.[1][2] Mechanism: Utilizing the "Solubility Inversion." Inorganic salts are insoluble in hot ethanol, while the zwitterion has slight solubility or can be kept in solution with a specific water content.

Step-by-Step:

  • Slurry Extraction: Dry the crude material thoroughly.[2] Pulverize it into a fine powder.

  • Solvent Prep: Prepare a mixture of 80% Ethanol / 20% Water.[1][2]

  • Leaching: Suspend the powder in the solvent mixture and heat to reflux (approx. 78°C).

    • Theory: The pyridine sulfonic acid will dissolve; the inorganic sulfate salts will largely remain suspended [3].

  • Hot Filtration: Filter the mixture while hot.

    • Solid Retentate: Contains the inorganic salts (discard properly).

    • Filtrate: Contains your product.[1][2][4][5][6][7][8]

  • Recovery: Evaporate the filtrate to roughly 20% of its original volume, then cool to crystallize (proceed to Protocol A, Step 5).

Troubleshooting & FAQs

Issue 1: "My product is 'Oiling Out' (Liquid-Liquid Phase Separation)."

Diagnosis: The solution temperature dropped below the phase separation boundary before it reached the crystallization boundary. This is common with zwitterions due to their high melting points and hydration shells.[1][2] Corrective Actions:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Seed: Add a "seed crystal" of pure product at the cloud point. This provides a template for the lattice, bypassing the oil phase.

  • Increase Water: You may have too much anti-solvent (ethanol).[1][2] Add water dropwise until the oil dissolves, then cool much slower.

  • Agitation: Ensure vigorous stirring during the cooling phase to prevent oil droplets from coalescing at the bottom.

Issue 2: "The Ash Content (Inorganic Residue) is still high."

Diagnosis: Inorganic salts co-precipitated with the zwitterion. Corrective Actions:

  • Use Resin: Dissolve product in water.[1][2] Pass through a weak anion exchange resin (in

    
     form) or cation exchange resin depending on the specific impurities, but this is complex for zwitterions.
    
  • The "Isoelectric" Wash: If the impurity is an acid or base salt, adjust the pH of the wash solvent. However, for neutral salts (

    
    ), Protocol B (Hot Ethanol Leaching) is most effective.
    
Issue 3: "Yield is terrible (<40%)."

Diagnosis: The compound is too soluble in the mother liquor. Corrective Actions:

  • Check pH: Ensure the pH is at the Isoelectric Point (pI) .[9]

    • For 3-pyridinesulfonic acid, the zwitterion is the neutral species. If the pH is too low (excess acid), you form the cation (

      
      ). If too high, you form the anion (
      
      
      
      ).[1][2] Both are highly water-soluble.[1][2]
    • Action: Measure pH of mother liquor.[1][2] Adjust to pH ~3.5–4.5 (approximate natural pH of the zwitterion) to minimize solubility [4].

Quantitative Data Summary

ParameterValue / ConditionReference
Melting Point ~350°C (Decomposes)[1]
Solubility (Water) High (Soluble)[1]
Solubility (Ethanol) Slightly Soluble[1]
Solubility (Ether/DCM) Insoluble[1]
Recryst.[1][2] Solvent Water / Ethanol (1:4 v/v)[2]
Dissolution Temp 70°C[2]
Crystallization Temp 20°C -> 5°C[2]

References

  • Park, H. et al. (2022).[1][2][10] Pyridine-3-sulfonic Acid.[1][2][4][6][7][11][12] Wiley Online Library.[1][2] Link[1][2]

  • Loesch, R. et al. (1992).[1][2] Process of preparation of pyridine-3-sulfonic acids. US Patent 5,082,944.[1][2][6] Link

  • BenchChem Technical Support. (2025). 3-Pyridinesulfonic Acid Synthesis & Purification Protocols. Link[1][2]

  • Creative Proteomics. Isoelectric Point and Protein/Zwitterion Solubility. Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling pyridine sulfonic acids, as they can be skin irritants and corrosive.

Sources

Troubleshooting

removing sulfuric acid byproducts from pyridine sulfonation reactions

Topic: Isolation of Pyridine-3-Sulfonic Acid & Removal of Sulfuric Acid Byproducts Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2, 2026 The Core Challenge: Zwitterionic Sep...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation of Pyridine-3-Sulfonic Acid & Removal of Sulfuric Acid Byproducts

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 2, 2026

The Core Challenge: Zwitterionic Separation

Why is this difficult? The sulfonation of pyridine (typically using Oleum at >220°C or Hg-catalyzed conditions) results in a reaction mass containing:

  • Product: Pyridine-3-sulfonic acid (a zwitterion, highly soluble in water).[1][2]

  • Byproduct: Massive excess of Sulfuric Acid (

    
    ).[1][2]
    
  • Impurity: Unreacted Pyridine (protonated).

The Trap: You cannot simply extract with organic solvents (DCM, Ether) because the product is insoluble in them. You cannot simply distill because the product melts/decomposes >350°C. You cannot simply boil off the water because the non-volatile sulfuric acid will char the organic product.

This guide details the three validated protocols to break this lock: Ethanol Precipitation , The Calcium (Liming) Method , and Isoelectric Crystallization .

Decision Matrix: Select Your Protocol

Before proceeding, select the workflow that matches your scale and purity requirements.

WorkupSelection Start Start: Reaction Mass (Oleum + Product) ScaleQ What is your scale? Start->ScaleQ PurityQ Required Purity? ScaleQ->PurityQ <10g or High Purity MethodA Method A: Ethanol Precipitation (Fast, Moderate Yield) ScaleQ->MethodA >100g (Bulk) MethodB Method B: Calcium 'Liming' (High Purity, Labor Intensive) PurityQ->MethodB Analytical / Pharma Grade MethodC Method C: Ion Exchange (Polishing / Small Scale) PurityQ->MethodC Removal of Trace Salts

Figure 1: Decision matrix for selecting the appropriate workup protocol based on scale and purity needs.

Protocol A: Ethanol Precipitation (Bulk Removal)

Best for: Rapid isolation of crude material from large Oleum excesses.[1] Mechanism: Pyridine-3-sulfonic acid is insoluble in ethanol, while


 is soluble (forming ethyl sulfate).[1][2]
Step-by-Step Procedure
  • Quench: Cool the reaction mass to 20°C. Caution: Oleum is extremely hygroscopic and reactive.

  • Precipitate: Pour the reaction mass slowly into ice-cold ethanol (Ratio: 3-5 volumes of EtOH per volume of acid).

    • Critical: Maintain temperature <10°C. If it gets too hot, the product redissolves or esterifies.

  • Age: Stir at 0-5°C for 2-4 hours. The product will crystallize as white/off-white needles.[1]

  • Filter: Filter rapidly on a sintered glass funnel.

  • Wash: Wash the cake with cold ethanol to remove residual

    
    .
    
  • Dry: Vacuum dry at 60°C.

Yield Expectation: 70-80% Purity: ~90-95% (Main impurity: Sulfate salts).[1][2]

Protocol B: The Calcium "Liming" Method (The Gold Standard)

Best for: Complete removal of sulfate ions. Mechanism: Exploits the solubility difference between Calcium Sulfate (insoluble) and Calcium Pyridine-3-sulfonate (soluble).[1][2]

The Workflow

This method is chemically elegant but mechanically demanding due to the volume of gypsum (


) precipitate.

LimingMethod Step1 1. Dilute Reaction Mass (Water) Step2 2. Neutralize with Ca(OH)2 or CaCO3 Step1->Step2 Exothermic Step3 3. Filter Precipitate (Remove CaSO4) Step2->Step3 Gypsum Formed Step4 4. Filtrate contains Product (Ca Salt) Step3->Step4 Clear Liquor Step5 5. Acidify w/ H2SO4 to pH 3.5 (Precipitate Ca) Step4->Step5 Stoichiometric Step6 6. Filter & Evaporate to Crystallize Step5->Step6 Free Acid

Figure 2: The "Liming" process workflow for isolating free sulfonic acid.[1][2]

Detailed Protocol
  • Dilution: Pour the reaction mixture into 10 volumes of water.

  • Liming: Add solid Calcium Carbonate (

    
    ) or Calcium Hydroxide slurry until pH is neutral (pH 7.0).
    
    • Note: This generates massive amounts of

      
       (Gypsum).[1]
      
  • Filtration 1: Filter the hot mixture. Wash the gypsum cake with hot water.

    • Discard: The solid cake (

      
      ).
      
    • Keep: The filtrate (contains Calcium Pyridine-3-sulfonate).[1][2]

  • Ca Removal: To the filtrate, carefully add dilute

    
     dropwise.
    
    • Endpoint: Stop exactly when no further precipitate forms.[1][2] (Test a small aliquot with

      
       to ensure no excess sulfate).
      
  • Filtration 2: Filter off the small amount of new

    
    .[1]
    
  • Isolation: Evaporate the filtrate to dryness or to a small volume to crystallize the free acid.

Troubleshooting & FAQs

Q1: My product is a sticky "goo" or oil instead of crystals. Why?

Diagnosis: This is usually caused by residual water or excess sulfuric acid preventing the zwitterionic lattice from forming. Fix:

  • Azeotropic Drying: Add Toluene or Benzene to the "goo" and reflux with a Dean-Stark trap to remove bound water.[1][2] The product often solidifies as water is removed.

  • Trituration: Scratch the side of the flask with a glass rod while cooling. Add a small amount of glacial acetic acid to induce crystallization.[1]

Q2: The product has high "Sulfate Ash" content (>1%).

Diagnosis: Incomplete removal of inorganic salts (Calcium or Sodium sulfates).[1] Fix:

  • Recrystallization: Dissolve in minimum boiling water.[1][2] Add activated charcoal (to remove color/tars), filter hot, and cool slowly to 4°C.

  • Ion Exchange: Pass the aqueous solution through a cation exchange resin (H+ form). This traps the pyridine-sulfonic acid (as a cation) while sulfate anions pass through.[1][2] Elute the product with aqueous Ammonia, then evaporate.

Q3: Why not use Barium Hydroxide instead of Calcium?

Answer: You can, and it is more precise because


 is more insoluble than 

.[1] However, Barium salts are toxic and significantly more expensive.[1] For pharmaceutical intermediates, Barium is a Class 1 elemental impurity and must be strictly controlled, making Calcium the preferred industrial choice.
Q4: Can I use solvent extraction?

Answer: Generally, no .[1] Pyridine sulfonic acids are insoluble in ether, chloroform, and benzene. However, some researchers report success using liquid ion exchangers (like Alamine 336) in kerosene, but this requires complex back-extraction optimization.

Quantitative Data: Solubility Profile

SolventSolubility (25°C)Notes
Water High (>50 g/L)Forms zwitterion.[1][2]
Ethanol LowUsed for precipitation.[1][2][3][4][5]
Ether/DCM InsolubleUseful for washing away non-polar impurities.[1][2]
Oleum SolubleReaction medium.[1][2][4]
pH 3.5 (Water) MinimumIsoelectric point (pI).[1]

References

  • McElvain, S. M., & Goese, M. A. (1943).[1] The Sulfonation of Pyridine.[3][4][5][6][7][8] Journal of the American Chemical Society, 65(11), 2233–2236. Link[1]

  • Org. Synth. (1962).[1][2] Pyridine-3-sulfonic Acid.[1][2][3][4][9][10][11][12][13] Organic Syntheses, Coll.[1] Vol. 4, p.846.[1] Link[1]

  • US Patent 2406972. (1946).[1] Process for production of pyridine 3-sulphonic acid and its salts.[1][2][4][6][10][11]Link[1]

  • Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed.[1] (Longman, 1989). Section: Aromatic Sulfonation Workups.

Sources

Optimization

preventing desulfonation of pyridine sulfonic acids during heating

Subject: Preventing Desulfonation & Thermal Decomposition During Synthesis/Workup Ticket ID: #PSA-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Hub: Why is my product disappearing? B...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Desulfonation & Thermal Decomposition During Synthesis/Workup Ticket ID: #PSA-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is my product disappearing?

Before altering your protocol, determine if you are experiencing Hydrolytic Desulfonation or Thermal Decomposition . These are chemically distinct failure modes with different solutions.

SymptomLikely CauseDiagnostic Test
Product vanishes during acidic workup or recrystallization; starting material (Pyridine) reappears.Protode-sulfonation (Hydrolytic Desulfonation)Check LCMS for the mass of the unsubstituted pyridine (

).
Charring/Tars form; solution turns black; loss of mass balance.Thermal Decomposition (Ring degradation)Check NMR for broad aromatic signals or polymer peaks; usually irreversible.
Low Yield during synthesis (Direct Sulfonation).[1]Equilibrium Limitation Reaction did not reach completion or water accumulation reversed the reaction.
The Mechanism: Why Desulfonation Occurs

To prevent desulfonation, you must understand that sulfonation is a reversible electrophilic aromatic substitution .

The Enemy: High Temperature + Acid + Water.[2]

In the presence of dilute acid and heat, a proton (


) attacks the carbon bearing the sulfonic acid group (ipso-attack). Because the sulfonyl group is bulky and the reaction is reversible, the sigma complex can collapse to release 

(which hydrates to

) and the original pyridine ring.

Visualizing the Threat:

DesulfonationMechanism Figure 1: Mechanism of Acid-Catalyzed Protode-sulfonation Substrate Pyridine-SO3H (Stable Solid) SigmaComplex Ipso-Sigma Complex (Transition State) Substrate->SigmaComplex Protonation (Ipso) Proton + H+ / Heat SigmaComplex->Substrate Reversible Product Pyridine + H2SO4 (Desulfonated) SigmaComplex->Product Loss of SO3

Figure 1: The proton attacks the carbon-sulfur bond. If water is present to capture the released


, the reaction is driven irreversibly to the right.
Prevention Protocols
Protocol A: The "Safe Zone" Workup (pH Control)

Best for: Isolating product after oleum/sulfuric acid synthesis.

The Logic: Desulfonation requires a proton. By neutralizing the solution before high-heat concentration, you remove the


 needed for the reverse reaction. The sulfonate salt (

) is significantly more thermally stable than the free acid (

).
  • Quench: Pour reaction mixture onto crushed ice (keep

    
    ).
    
  • Neutralize: Slowly add

    
     or 
    
    
    
    to precipitate sulfate ions as insoluble salts (
    
    
    or
    
    
    ).
    • Critical: Adjust pH to 7.0–7.5 . Do not leave acidic.

  • Filter: Remove the inorganic sulfate precipitate.

  • Concentrate: Evaporate the filtrate (containing Pyridine-

    
    ) under reduced pressure.
    
    • Note: The salt is stable at rotovap temperatures (

      
      ).
      
  • Acidify (Cold): Only after volume is reduced, cool to

    
     and acidify to pH ~1-2 to precipitate the zwitterionic free acid. Do not heat after this step. 
    
Protocol B: Anhydrous Conditions (Water Exclusion)

Best for: Preventing hydrolysis during reaction or recrystallization.

The Logic: Without water,


 cannot hydrate to 

effectively, and the equilibrium favors the sulfonated product.
  • Synthesis: Use Oleum (20-65%

    
    )  instead of concentrated 
    
    
    
    . The excess
    
    
    acts as a water scavenger.
  • Catalysis: Use

    
     (Mercury(II) sulfate) to lower the activation energy, allowing the reaction to proceed at 
    
    
    
    instead of
    
    
    , reducing thermal decomposition risk [1].[1]
  • Recrystallization: Avoid boiling water. Use Ethanol/Water mixtures. Dissolve in minimum hot water, immediately add excess ethanol, and cool rapidly.

Troubleshooting Workflow

Use this decision tree to optimize your process if you are currently seeing yield loss.

TroubleshootingFlow Figure 2: Decision Tree for Process Optimization Start Start: Yield Loss Detected CheckType Is product decomposing (tar) or reverting (SM)? Start->CheckType Reverting Reverting to Pyridine (Desulfonation) CheckType->Reverting SM detected Decomposing Charring / Tars (Decomposition) CheckType->Decomposing Black tar CheckPH Is workup acidic? Reverting->CheckPH ActionNeutral Action: Neutralize to pH 7 before heating/evaporation CheckPH->ActionNeutral Yes CheckTemp Is reaction T > 250°C? CheckPH->CheckTemp No ActionCat Action: Use HgSO4 catalyst to lower T required CheckTemp->ActionCat Yes ActionOx Action: Inert Atmosphere (N2) Reduce oxidant exposure Decomposing->ActionOx

Figure 2: Logical flow for identifying the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q1: I am trying to make Pyridine-2-sulfonic acid, but I only get Pyridine-3-sulfonic acid. Why? A: This is a thermodynamic issue, not just desulfonation. Electrophilic substitution on pyridine prefers the 3-position (meta) because the nitrogen atom deactivates the 2- and 4-positions [2].

  • Solution: Do not use direct sulfonation. Synthesize Pyridine-2-sulfonic acid by oxidizing 2-mercaptopyridine with

    
     or 
    
    
    
    . This avoids the high-heat acidic conditions that cause desulfonation.[3]

Q2: Can I use Microwave heating to prevent desulfonation? A: Yes. Microwave synthesis allows for rapid heating and, more importantly, rapid cooling . Desulfonation often occurs during the slow "cool down" phase of traditional heating mantles where the reaction lingers in the reversible temperature zone (


).

Q3: Is the


-Pyridine complex a safer alternative? 
A:  Yes, but it is weaker. The 

-Pyridine complex is excellent for sulfating alcohols (O-sulfonation) or sensitive amines. For C-sulfonation of the pyridine ring itself, it is often too mild unless the ring is activated (e.g., by an amino group). However, using it prevents the formation of water, eliminating hydrolytic desulfonation [3].
References
  • BenchChem. (2025).[1][2][4][5] A Comparative Guide to Pyridine Sulfonation Methods for Researchers. Retrieved from 5

  • Iran University of Science & Technology. Heterocyclic Chemistry: Pyridines Reactions. Retrieved from 6

  • Sigma-Aldrich. Sulfur trioxide pyridine complex technical, SO3 = 45. Retrieved from 7

Sources

Troubleshooting

Technical Support Center: Separation of 4,5-Dimethylpyridine-3-Sulfonic Acid Regioisomers

Welcome to the Technical Support Center for the isolation and purification of 4,5-dimethylpyridine-3-sulfonic acid and its associated regioisomers. This guide is designed for synthetic chemists and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4,5-dimethylpyridine-3-sulfonic acid and its associated regioisomers. This guide is designed for synthetic chemists and drug development professionals facing challenges in separating highly polar, zwitterionic mixtures.

Section 1: Frequently Asked Questions (FAQs) - Causality & Mechanisms

Q1: Why do standard silica gel chromatography methods fail to separate 4,5-dimethylpyridine-3-sulfonic acid from its regioisomers? A1: Pyridine sulfonic acids exist almost exclusively as zwitterions (inner salts) in their solid state and in neutral solutions. The proton transfer from the highly acidic sulfonic acid group to the basic pyridine nitrogen creates a highly polar molecule with extremely low solubility in standard organic solvents (e.g., hexane, ethyl acetate, or dichloromethane). When loaded onto normal-phase silica gel, these zwitterions bind irreversibly due to intense electrostatic and hydrogen-bonding interactions, leading to severe streaking, co-elution, and poor recovery.

Q2: What are the primary regioisomers formed during the sulfonation of 3,4-dimethylpyridine (4,5-dimethylpyridine)? A2: Electrophilic aromatic sulfonation of 3,4-dimethylpyridine typically yields three potential regioisomers. Because the methyl groups are electron-donating, they activate the ring, but steric hindrance dictates the final thermodynamic product distribution:

  • 4,5-dimethylpyridine-3-sulfonic acid (Target - equivalent to substitution at the C5 position of 3,4-lutidine)

  • 3,4-dimethylpyridine-2-sulfonic acid (Substitution at C2)

  • 3,4-dimethylpyridine-6-sulfonic acid (Substitution at C6)

Q3: How does pH-zone-refining counter-current chromatography (CCC) overcome these separation barriers? A3: pH-zone-refining CCC is a liquid-liquid partition chromatography technique that separates ionizable compounds based on their


 and hydrophobicity. By adding a basic retainer (e.g., triethylamine) to the organic stationary phase and an acidic eluter (e.g., HCl) to the aqueous mobile phase, the regioisomers form highly concentrated, contiguous rectangular peaks. This self-validating system ensures that isomers with even slight 

differences are eluted in distinct, high-purity zones without irreversible solid-phase adsorption ()[1].

Section 2: Quantitative Data & Isomer Properties

To design a successful separation strategy, it is critical to understand the physicochemical differences between the regioisomers.

Table 1: Physicochemical Properties of 3,4-Dimethylpyridine Sulfonic Acid Regioisomers

RegioisomerSubstitution PositionEstimated Isoelectric Point (pI)Solubility in H₂O (pH 7)Chromatographic Behavior (RP-HPLC)
4,5-dimethylpyridine-3-sulfonic acid C3 (or C5)~3.2ModerateModerate Retention
3,4-dimethylpyridine-2-sulfonic acid C2~2.8HighLow Retention
3,4-dimethylpyridine-6-sulfonic acid C6~3.5LowHigh Retention

(Note: pI values are estimated based on inductive and resonance effects of the methyl substituents on the pyridine ring).

Section 3: Troubleshooting Guide

Issue 1: Low recovery of the target 4,5-dimethylpyridine-3-sulfonic acid during crystallization.

  • Root Cause: The pH of the aqueous mixture is not strictly aligned with the isoelectric point (pI) of the target isomer. If the pH is too high or too low, the molecule remains partially ionized and highly soluble in water.

  • Resolution: Conduct a precise pH titration. The target isomer has a specific pI where its net charge is zero, minimizing hydration and forcing precipitation ()[2]. Adjust the pH slowly using concentrated HCl or NaOH while monitoring with a calibrated pH meter.

Issue 2: Emulsion formation during pH-zone-refining CCC.

  • Root Cause: Insufficient equilibration of the two-phase solvent system or excessive sample loading leading to phase density inversion.

  • Resolution: Ensure the MTBE-THF-Water system is thoroughly equilibrated in a separatory funnel before use. Reduce the sample load or increase the concentration of the retainer (triethylamine) to stabilize the phase boundaries.

Section 4: Experimental Protocols

Protocol A: Isoelectric Precipitation (First-Pass Enrichment)

This protocol exploits the differing isoelectric points of the zwitterionic regioisomers to achieve a primary separation. It is a self-validating process; precipitation only occurs when the exact thermodynamic pI is reached.

  • Dissolution: Dissolve the crude sulfonation mixture in a minimum volume of 2M NaOH, ensuring complete conversion to the highly soluble sodium sulfonate salts.

  • Titration: Place the solution in an ice bath (0–5 °C) under vigorous stirring.

  • Precipitation: Slowly add 6M HCl dropwise. Monitor the pH continuously with a calibrated probe. Pause addition when the pH reaches the estimated pI of the target isomer (approx. pH 3.2).

  • Equilibration: Allow the suspension to stir at 0 °C for 4 hours to promote crystal growth and maximize thermodynamic recovery.

  • Filtration: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (to remove soluble regioisomers) followed by cold ethanol.

  • Validation: Analyze the solid via

    
    H-NMR (in D₂O + NaOD) to confirm the regioisomeric purity.
    
Protocol B: pH-Zone-Refining Counter-Current Chromatography (High-Purity Isolation)

For complex mixtures where fractional crystallization fails, pH-zone-refining CCC provides baseline resolution.

  • Solvent System Preparation: Prepare a two-phase solvent system of Methyl tert-butyl ether (MTBE) : Tetrahydrofuran (THF) : Water (4:6:7, v/v/v).

  • Phase Separation: Shake vigorously in a separatory funnel and allow to equilibrate at room temperature. Separate the upper (organic) and lower (aqueous) phases.

  • Modifier Addition: Add Triethylamine (10 mM) to the upper organic phase (Stationary Phase / Retainer). Add Hydrochloric acid (10 mM) to the lower aqueous phase (Mobile Phase / Eluter).

  • Sample Preparation: Dissolve the enriched supernatant mixture from Protocol A in a 1:1 mixture of the upper and lower phases.

  • Chromatography: Fill the CCC column entirely with the stationary phase. Rotate the apparatus at 800 rpm and pump the mobile phase at 2.0 mL/min. Inject the sample.

  • Self-Validation & Collection: Collect fractions and monitor the eluate via UV detection at 254 nm and continuous pH monitoring. The regioisomers will elute as distinct, flat pH plateaus, providing real-time validation of the separation.

Section 5: Workflow Visualization

G Mix Crude Sulfonation Mixture (Regioisomers) Base Dissolve in 2M NaOH (Form Sodium Salts) Mix->Base Titrate Titrate with 6M HCl to pH 3.2 (pI) Base->Titrate Target Precipitate: 4,5-Dimethylpyridine-3-Sulfonic Acid Titrate->Target Insoluble Super Supernatant: Other Regioisomers Titrate->Super Soluble CCC pH-Zone-Refining CCC (MTBE:THF:Water) Super->CCC Isomer2 Regioisomer 2 (High Purity) CCC->Isomer2 Isomer3 Regioisomer 3 (High Purity) CCC->Isomer3

Workflow for the separation of 4,5-dimethylpyridine-3-sulfonic acid regioisomers.

References

  • Tong, S., Yan, J., Li, J., & Lou, J. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1899-1904. URL:[Link]

  • Beschke, H., et al. (1992). Production of pyridine-3-sulfonic acid. US Patent 5082944A.

Sources

Optimization

troubleshooting low yields in pyridine sulfonyl chloride synthesis

Introduction: The Stability Paradox If you are experiencing low yields (<30%) with pyridine sulfonyl chlorides, you are likely fighting two simultaneous battles: chemical instability and analytical deception . Unlike ben...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

If you are experiencing low yields (<30%) with pyridine sulfonyl chlorides, you are likely fighting two simultaneous battles: chemical instability and analytical deception .

Unlike benzenesulfonyl chlorides, pyridine variants suffer from the "basic nitrogen problem." The pyridine nitrogen can act as an intramolecular or intermolecular nucleophile, catalyzing the decomposition of the sulfonyl chloride moiety. Furthermore, these compounds are exceptionally prone to hydrolysis, converting rapidly to the water-soluble sulfonic acid—which often vanishes during aqueous workup or is misidentified as "no reaction" on LCMS due to on-column hydrolysis.

This guide moves beyond generic protocols to address the specific mechanistic failure points of the pyridine ring system.

Part 1: Diagnostic Flowchart

Before optimizing reaction conditions, determine if your low yield is synthetic (reaction failure) or isolative (workup failure).

DiagnosticTree Start ISSUE: Low Yield / No Product Sample Take Aliquot from Reaction Mixture Start->Sample Derivatize Quench with Benzylamine/Morpholine Sample->Derivatize Analyze Run LCMS/NMR on Sulfonamide Derivatize->Analyze Result1 Sulfonamide Yield High? Analyze->Result1 IsoIssue ISOLATION FAILURE Product hydrolyzing during workup Result1->IsoIssue Yes RxnIssue SYNTHESIS FAILURE Reaction stalling or decomposing Result1->RxnIssue No

Figure 1: Diagnostic workflow to distinguish between synthetic failure and isolation loss. Pyridine sulfonyl chlorides are often too unstable to monitor directly.

Part 2: Route-Specific Troubleshooting

Route A: Oxidative Chlorination (From Mercaptopyridines)

The modern standard. Replaces dangerous


 gas with NCS or 

.

The Mechanism: Thiol


 Disulfide 

Sulfenyl Chloride

Sulfonyl Chloride [1][2]
Common Failure Modes

Q: The reaction stalls at the disulfide stage.

  • Cause: Insufficient oxidant or lack of proton source. The cleavage of the disulfide bond requires activation.

  • Fix: If using NCS (N-chlorosuccinimide), you must add HCl or acetic acid. The reaction is acid-catalyzed.[3] NCS alone will often stop at the disulfide or sulfenyl chloride.

  • Protocol Adjustment: Use the NCS/HCl/MeCN system.[4] The HCl activates the NCS and protonates the pyridine ring, preventing the nitrogen from interfering with the oxidation.

Q: I see a violent exotherm, then tar.

  • Cause: "The Induction Trap." In oxidative chlorination (especially with

    
    ), the reaction has an induction period. If you add all reagents at once, the heat accumulation triggers a runaway decomposition.
    
  • Fix:

    • Cool to -10°C to 0°C initially.

    • Add the oxidant dropwise.

    • Ensure vigorous stirring (mass transfer limitation can mimic induction).

Q: My product is water-soluble and won't extract.

  • Cause: You likely formed the pyridine hydrochloride salt or the sulfonic acid zwitterion.

  • Fix: Neutralize the aqueous layer to the isoelectric point (usually pH 4-6 for pyridines) before extraction. Do not go to pH > 8, or you will hydrolyze the sulfonyl chloride instantly.

Route B: Diazotization (From Aminopyridines)

The "Sandmeyer-type" approach (Meerwein reaction). Used when the thiol is unavailable.

The Mechanism: Amine


 Diazonium Salt 

Sulfonyl Chloride
Common Failure Modes

Q: No reaction; I recover the chloropyridine or phenol.

  • Cause: Failed

    
     saturation. The diazonium species is a "hot potato"—if 
    
    
    
    isn't immediately available to intercept the radical, the chloride (from HCl) or water will attack.
  • Fix:

    • Saturate the acetic acid/HCl mixture with

      
       gas before adding the diazonium salt.
      
    • Use a catalytic amount of

      
       (or 
      
      
      
      ) to facilitate the radical transfer.

Q: The diazonium salt decomposes before I can react it.

  • Cause: Pyridine diazonium salts are significantly less stable than benzene analogs.

  • Fix: Keep the diazotization temperature strictly < 5°C . Do not isolate the diazonium salt; transfer the cold solution immediately into the

    
     mixture.
    

Part 3: Critical Protocols

Protocol 1: NCS/HCl Oxidative Chlorination (Recommended)

Best balance of safety and yield. Adapted from Nishiguchi et al. [2].[4][5][6]

  • Prepare: Suspend 2-mercaptopyridine (10 mmol) in Acetonitrile (5 vol) and 2M HCl (aq, 2 vol). Cool to <10°C.[7]

  • Add: Add NCS (4.0 equiv) portion-wise over 20 minutes. Note: Maintain temp <20°C.

  • Monitor: The mixture will turn yellow/orange (sulfenyl chloride) then pale.

  • Workup (CRITICAL):

    • Dilute with cold water.

    • Extract immediately with DCM (Dichloromethane).

    • Wash DCM with cold brine.

    • Dry over

      
       and use solution directly  if possible. Concentration to dryness often initiates decomposition.
      
Protocol 2: Method

High speed, but requires strict safety controls. Adapted from Bahrami et al. [1].[8][9][10]

  • Prepare: Thiol (1 mmol) and

    
     (1 mmol) in MeCN.
    
  • Add: Add 30%

    
     (3-4 mmol) very slowly.
    
  • Warning: This generates

    
     and heat.
    
  • Time: Reaction is often complete in <10 minutes.

Part 4: Comparative Data & Selection Guide

MethodReagentsRisk ProfileBest ForTypical Yield
NCS Oxidation NCS, HCl, MeCNLow (Solid reagents)Small scale, unstable substrates85-95%
Peroxide/Thionyl

High (Vigorous)Rapid screening, simple substrates90-97%
Gas Chlorination

gas,

High (Toxic gas)Industrial Scale70-85%
Diazotization

Med (Diazo stability)When starting from Amine50-75%

Part 5: Visualization of the Oxidative Pathway

Understanding the intermediates helps identify where the reaction stops.

ReactionPathway Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation (Fast) Sulfenyl Sulfenyl Chloride (R-S-Cl) *Yellow Intermediate* Disulfide->Sulfenyl Cl2/NCS Cleavage (Rate Limiting) Sulfonyl Sulfonyl Chloride (R-SO2Cl) *Final Product* Sulfenyl->Sulfonyl Oxidation + Hydrolysis

Figure 2: The stepwise oxidation pathway. If your reaction stays yellow, you are stuck at the Sulfenyl Chloride stage (add more oxidant/water).

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6][8][9][11] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

    
    .[8] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
    
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[5][6] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[4][5][10] Synthesis, 2006(24), 4131–4134. Link

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. Link

  • BenchChem Technical Guides. (2025). How to deal with the instability of pyridine-2-sulfonyl chloride. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Sulfite Catalyst Poisoning in Pyridine Reduction

Welcome to the Advanced Troubleshooting Center. As Senior Application Scientists, we frequently encounter stalled hydrogenations in drug development pipelines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As Senior Application Scientists, we frequently encounter stalled hydrogenations in drug development pipelines. One of the most notorious culprits in the catalytic reduction of pyridine to piperidine is sulfite (


) poisoning .

This guide synthesizes field-proven methodologies and mechanistic chemical insights to help you diagnose, mitigate, and overcome sulfur-induced catalyst deactivation.

Mechanistic Insight: The Causality of Sulfite Poisoning

To solve catalyst poisoning, we must first understand the molecular causality. The reduction of the pyridine ring requires the molecule to adsorb onto the transition metal surface (typically Pd, Pt, or Ru) via either its nitrogen lone pair (


-interaction) or its aromatic ring (

-bonds) [1].

When sulfite ions are present—often as carryover from prior sulfonation steps or from the reduction of sulfonyl-containing protecting groups—they act as severe, irreversible poisons. The sulfur atom in sulfite possesses a highly reactive lone pair of electrons. Because transition metals like Palladium and Platinum have vacant d-orbitals, the sulfur lone pair forms a strong coordinate covalent bond with the metal active sites.

This interaction is sterically and electronically dominant. It physically blocks pyridine from adsorbing and prevents the homolytic cleavage of


 gas required for the five hydridic 

additions necessary to form piperidine[2]. Furthermore, under reductive conditions, sulfite can be reduced to sulfide (

), which binds even more aggressively, leading to permanent catalyst death.

Troubleshooting Diagnostics & Workflow

Before altering your chemistry, utilize the following diagnostic workflow to confirm sulfite poisoning and select the appropriate mitigation strategy.

TroubleshootingWorkflow Start Reaction Stalled: Incomplete Pyridine Reduction CheckS Analyze for Sulfur/Sulfite (e.g., via ICP-MS or feed analysis) Start->CheckS IsSulfite Sulfite Present? CheckS->IsSulfite Path1 Strategy 1: Catalyst Switch Use Rhodium Sulfide-on-Carbon IsSulfite->Path1 Yes (>10 ppm) Path2 Strategy 2: Pre-treatment Acidify & Purge SO2 IsSulfite->Path2 Yes (In situ generation) Path3 Strategy 3: Regeneration High-Temp H2 Stripping IsSulfite->Path3 Yes (Post-reaction) Standard Check H2 Pressure & Solvent IsSulfite->Standard No Success Complete Conversion to Piperidine Path1->Success Path2->Success Path3->Success Standard->Success

Workflow for diagnosing and mitigating sulfite poisoning in pyridine reduction.

Frequently Asked Questions (FAQs)

Q1: My Pd/C catalyst completely deactivated halfway through the reduction of a pyridine derivative. I suspect sulfite contamination. Why did it suddenly stop rather than just slow down? A1: Catalyst deactivation by sulfur exhibits a threshold effect. Initially, the catalyst contains enough unoccupied active sites to sustain turnover. However, as the reaction progresses, reversible sulfur species (


) accumulate and transition into irreversible sulfur species (

) that permanently bind to the metal [2]. Once the coverage of irreversible sulfur exceeds the critical threshold required for the multi-site adsorption of pyridine, the reaction abruptly stalls.

Q2: Can I just increase the hydrogen pressure or temperature to overcome the poisoning? A2: While increasing temperature and pressure shifts the equilibrium slightly, it is a flawed strategy. Pushing the temperature too high in the presence of sulfur species often catalyzes unwanted side reactions, such as the hydrogenolysis (cleavage) of the C–N bond, leading to ring-opening and the formation of pentylamines instead of the desired piperidine [1].

Q3: What is the most effective catalyst substitute if sulfite cannot be removed from the feed? A3: The gold standard for overcoming sulfur poisoning in heterocyclic reductions is Rhodium sulfide-on-carbon (


)  [3]. Because the platinum-group metal is already fully coordinated with sulfur (pre-sulfided), it is completely insensitive to further sulfite or sulfide poisoning in the reaction matrix. It maintains exceptionally high activity for the nuclear hydrogenation of pyridine rings at relatively low temperatures and pressures [3].

Q4: How can I modify the reaction conditions to protect my standard Pd or Pt catalyst? A4: If you must use a standard noble metal catalyst, implement an acidification pre-treatment . Adding a strong acid (like


 or glacial acetic acid) serves a dual purpose:
  • It protonates the sulfite (

    
    ) to sulfurous acid, which rapidly decomposes into 
    
    
    
    gas and water. The
    
    
    can then be purged from the reactor with nitrogen before introducing
    
    
    .
  • It protonates the pyridine nitrogen, mitigating the minor autopoisoning effect caused by the product piperidine's strong basicity [4].

Quantitative Catalyst Comparison

The following table summarizes the performance of various transition metal catalysts in the presence of sulfite during pyridine hydrogenation. Use this data to select the optimal system for your specific API synthesis.

Catalyst TypeSusceptibility to Sulfite PoisoningIntrinsic Pyridine Hydrogenation ActivityRecommended Mitigation Strategy
Pd/C (Palladium) Extremely High (Irreversible)HighAcidify feed to purge

; switch catalyst if >5 ppm S.
Pt/C (Platinum) High (Reversible & Irreversible)HighBimetallic alloying (Pt-Pd) or high-temp

stripping [5].
Ru/C (Ruthenium) ModerateVery HighMaintain high

fugacity to favor reversible sulfur desorption.
Pt-Pd/C (Bimetallic) ModerateHighUse acidic supports (e.g.,

) to weaken Metal-S bonds.

(Rhodium Sulfide)
Immune Excellent Direct use. No pre-treatment required. [3]

Experimental Protocol: Sulfite-Tolerant Pyridine Reduction

This self-validating protocol utilizes Rhodium sulfide-on-carbon to bypass sulfite poisoning entirely. The system validates itself via real-time hydrogen uptake monitoring; a steady pressure drop confirms the active sites remain unpoisoned.

Materials Required:

  • Substrate: Pyridine derivative (contaminated with up to 500 ppm sulfite).

  • Catalyst: 5% Rhodium sulfide-on-carbon (

    
    ).
    
  • Solvent: Methanol or Xylene (ensure anhydrous if moisture-sensitive substituents are present).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with a gas entrainment impeller.

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry 600-mL autoclave, add 0.40 moles of the pyridine substrate and 150 mL of the chosen solvent.

  • Catalyst Addition: Add 2.5 grams of 5%

    
     catalyst. Causality note: The high catalyst loading ensures sufficient active sites for the relatively slower kinetics of pre-sulfided metals compared to pure Pd.
    
  • Inert Purging: Seal the autoclave. Purge the headspace with Nitrogen gas (

    
    ) at 50 psi three times to remove all atmospheric oxygen, venting carefully between cycles.
    
  • Hydrogenation Initiation: Pressurize the reactor with Hydrogen gas (

    
    ) to 1000 - 1300 psig.
    
  • Heating & Agitation: Begin vigorous agitation (800-1000 RPM) to overcome gas-liquid mass transfer limitations. Heat the reactor to 120 °C – 130 °C.

  • Self-Validation (Monitoring): Monitor the pressure gauge. A continuous drop in

    
     pressure indicates successful turnover. Maintain the pressure between 1000-1300 psig by periodically opening the 
    
    
    
    inlet valve.
    • Troubleshooting: If gas absorption stops prematurely, the reaction is either complete or sterically hindered (not sulfur poisoned, as

      
       is immune).
      
  • Completion & Workup: Once gas absorption ceases completely (typically 4 to 6 hours), cool the reactor to room temperature and safely depressurize.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with 20 mL of the reaction solvent.

  • Analysis: Concentrate the filtrate under reduced pressure and analyze via LC-MS or Vapor Phase Chromatography. The absence of the pyridine starting material and the presence of the piperidine mass peak validates the successful circumvention of sulfite poisoning [3].

References

  • Cai, H., & Chin, Y.-H. C. (2021). Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. ACS Catalysis.[Link]

  • Cui, X., He, H., Xie, D., & Guo, Y. (2023). Mechanism of sulfur poisoning to Ru-based catalysts in supercritical water gasification of glycerol: From experiment to combined DFT and kinetics studies. Chemical Engineering Journal.[Link]

  • Dovell, F. S., & Greenfield, H. (1967). Hydrogenation with platinum metal sulfide catalyst (US Patent 3336386A).
  • M. A. Centeno et al. (2019). Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components. MDPI.[Link]

Optimization

handling moisture sensitivity of 4,5-dimethylpyridine-3-sulfonyl chloride

Senior Application Scientist Desk Subject: Handling Protocols & Moisture Sensitivity Management Product Intelligence & Sensitivity Profile Compound: 4,5-Dimethylpyridine-3-sulfonyl chloride Class: Heteroaryl Sulfonyl Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Handling Protocols & Moisture Sensitivity Management

Product Intelligence & Sensitivity Profile

Compound: 4,5-Dimethylpyridine-3-sulfonyl chloride Class: Heteroaryl Sulfonyl Chloride Primary Hazard: Hydrolytic Instability / Corrosive Storage Requirement: -20°C, Inert Atmosphere (Argon/Nitrogen)[1]

The "Hidden" Instability Factor: Unlike benzene sulfonyl chlorides, 4,5-dimethylpyridine-3-sulfonyl chloride possesses an internal basic nitrogen atom. This creates a unique self-destructive vulnerability known as nucleophilic self-catalysis .

In the presence of even trace moisture, the pyridine nitrogen (either intra- or intermolecularly) can act as a base to deprotonate water, increasing its nucleophilicity, or directly attack the sulfur center to form a highly reactive sulfonylpyridinium intermediate. This accelerates hydrolysis significantly compared to carbocyclic analogs [1, 6].

Visualizing the Degradation Pathway

The following diagram illustrates why your compound degrades into a sulfonic acid "gum" if exposed to moist air.

HydrolysisMechanism Start 4,5-Dimethylpyridine- 3-sulfonyl chloride Inter Activated Complex (Pyridine-assisted) Start->Inter rapid Water H2O (Trace Moisture) Water->Inter Nucleophilic Attack Product 4,5-Dimethylpyridine- 3-sulfonic acid Inter->Product Hydrolysis Byproduct HCl (Gas/Acid) Inter->Byproduct Elimination

Figure 1: The pyridine-assisted hydrolysis cascade. The presence of the pyridine ring lowers the activation energy for water attack, leading to rapid formation of the sulfonic acid and HCl.

Standard Operating Procedure (SOP): The Inert Transfer Method

To ensure high yields (>90%), you must isolate the reagent from atmospheric moisture during every step of the weighing and reaction process.

Step-by-Step Protocol
  • Preparation of Glassware:

    • All reaction flasks must be flame-dried or oven-dried (120°C for >4 hours) and cooled under a stream of dry Argon or Nitrogen.

    • Critical: Use Schlenk lines or balloon-protected flasks. Do not use open vessels.

  • Solvent Selection:

    • Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Pro-Tip: If using DCM, ensure it is stabilized with amylene, not ethanol, as alcohols will react with the sulfonyl chloride to form esters.

  • The "Cold-Quench" Weighing Technique:

    • Context: Weighing solid sulfonyl chlorides in humid lab air is the #1 cause of failure.

    • Action: If a glovebox is unavailable, tare a vial containing dry DCM on the balance. Rapidly transfer the solid sulfonyl chloride into the solvent. The solvent acts as a barrier to atmospheric moisture.

    • Dissolution: Immediately seal and transfer the solution via syringe to your reaction vessel.

  • Reaction Setup:

    • Maintain the reaction at 0°C during the addition of the sulfonyl chloride.

    • Base Requirement: You must use an excess (2.5 - 3.0 equivalents) of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) to scavenge the HCl generated.

    • Why? The 4,5-dimethylpyridine moiety is basic; if HCl is not scavenged, it will protonate the pyridine ring, rendering the molecule insoluble or trapping it in the aqueous phase during workup [1, 19].

Troubleshooting Guide

Use this table to diagnose issues based on your experimental observations.

SymptomProbable CauseCorrective Action
Material is a sticky gum/oil Hydrolysis. The chloride has converted to the sulfonic acid (which is hygroscopic).Do not use. Recrystallize from dry hexane/DCM if possible, or purchase fresh stock. Check storage seals.
Low Yield (<40%) Moisture in Amine/Solvent. Dry the amine coupling partner by azeotropic distillation with toluene before reaction. Use molecular sieves for solvents.
Product stuck in Aqueous Layer pH Issue. The pyridine ring is protonated (positive charge) and water-soluble.Adjust aqueous workup to pH 6-7 . Do not make it too acidic (protonates pyridine) or too basic (hydrolyzes sulfonamide).
Violent Fuming Water Contact. Safety Hazard. The reagent is reacting with water to release HCl gas.[2] Quench carefully with ice.
Frequently Asked Questions (FAQs)

Q1: Can I purify the sulfonyl chloride if it has partially degraded? A: It is difficult but possible. If the solid has turned slightly gummy, you can try to wash it rapidly with cold, dry pentane or hexane. The sulfonyl chloride is typically less soluble in non-polar alkanes than the hydrolyzed impurities. However, if significant hydrolysis (>10%) has occurred, the generated HCl often autocatalyzes further degradation. In such cases, re-synthesis or fresh purchase is recommended [3, 21].

Q2: Why does the reaction mixture turn dark/black? A: Pyridine derivatives are electron-deficient and prone to forming charge-transfer complexes or polymerizing under harsh conditions. The "4,5-dimethyl" substitution adds electron density, making the ring more susceptible to oxidation if exposed to air for long periods. Ensure your reaction is strictly under inert gas.[3] Darkening often indicates trace decomposition but does not always mean the reaction has failed—check by LCMS [19].

Q3: Is the hydrochloride salt more stable than the free base? A: Yes. Suppliers often provide 4,5-dimethylpyridine-3-sulfonyl chloride hydrochloride [1, 4]. The protonation of the pyridine nitrogen shuts down the "self-catalysis" pathway described in Section 1. However, this salt releases an extra equivalent of HCl upon reaction. You must account for this by adding an additional equivalent of base (Total Base = 3.0 - 4.0 equiv) to your reaction mixture.

Q4: How should I perform the workup to avoid hydrolysis? A: Avoid aqueous workup if possible.

  • Method A (Filtration): If your byproduct (e.g., DIPEA-HCl) precipitates in the solvent (common in ether/hexane), filter it off under inert atmosphere and evaporate the filtrate.

  • Method B (Fast Wash): If aqueous wash is needed, use ice-cold saturated NaHCO3. Perform the separation in <2 minutes. Do not let the layers sit. Dry the organic layer immediately over MgSO4 [3, 23].

Decision Tree: Workup Strategy

WorkupStrategy Start Reaction Complete? CheckSolubility Is Byproduct (Salt) Insoluble? Start->CheckSolubility Filter Filter Precipitate (Anhydrous Workup) CheckSolubility->Filter Yes Aqueous Aqueous Workup Required CheckSolubility->Aqueous No ColdWash Use ICE COLD NaHCO3 or Brine Aqueous->ColdWash FastSep Separate Layers (< 2 mins) ColdWash->FastSep Dry Dry over MgSO4 Immediately FastSep->Dry

Figure 2: Optimal workup decision tree to minimize hydrolytic exposure.

References
  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. 3

  • Chemical Bull. Pyridine-3-sulfonyl Chloride Manufacturer & Supplier - FAQs and Handling. 4

  • BenchChem. (2025).[5] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. 5

  • Sigma-Aldrich. 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride Product Page. 6

  • Apollo Scientific. (2023). Safety Data Sheet: Pyridine-3-sulfonyl chloride. 7[5]

  • Royal Society of Chemistry. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. 8

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. 9

Sources

Reference Data & Comparative Studies

Validation

Vibrational Spectroscopy of Pyridine Sulfonic Acids: A Comparative Guide to IR Band Assignments and Analytical Methodologies

Introduction Pyridine sulfonic acids (e.g., 2-, 3-, and 4-pyridinesulfonic acid) are critical building blocks in pharmaceutical synthesis, metal-organic frameworks (MOFs), and the development of solid acid catalysts. For...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine sulfonic acids (e.g., 2-, 3-, and 4-pyridinesulfonic acid) are critical building blocks in pharmaceutical synthesis, metal-organic frameworks (MOFs), and the development of solid acid catalysts. For researchers and drug development professionals, verifying the structural integrity of these compounds via Fourier Transform Infrared (FTIR) spectroscopy is a standard quality control step.

However, analyzing these derivatives presents a unique analytical challenge: the solid-state zwitterionic effect . Because the sulfonic acid group is highly acidic (pKa ~ -2.0) and the pyridine nitrogen is basic (pKa ~ 5.2), these molecules rarely exist in their neutral form in the solid state. Instead, the proton transfers from the acid to the nitrogen, forming an internal salt (pyridinium sulfonate). This spontaneous proton transfer drastically alters the characteristic IR stretching frequencies, often leading to misinterpretation of spectral data during routine screening.

This guide objectively compares the characteristic IR bands of neutral versus zwitterionic pyridine sulfonic acids and evaluates the performance of ATR-FTIR versus Transmission (KBr Pellet) FTIR for accurate structural characterization.

Section 1: Mechanistic Basis of IR Band Shifts (Neutral vs. Zwitterionic)

To accurately interpret the IR spectrum of a pyridine derivative, one must understand the causality behind the vibrational shifts.

In a strictly neutral sulfonic acid environment, the IR spectrum is dominated by the asymmetric and symmetric S=O stretching vibrations, alongside the broad O–H stretch of the acid group[1]. However, when the molecule crystallizes as a zwitterion, the 2[2]:

  • Sulfonate Anion (-SO₃⁻): Deprotonation equalizes the sulfur-oxygen bonds via resonance, shifting the asymmetric stretch down to 1150–1250 cm⁻¹ and the symmetric stretch to 1010–1080 cm⁻¹.

  • Pyridinium Cation (≡NH⁺): The protonation of the pyridine nitrogen eliminates the O–H stretch and introduces a broad N⁺–H stretching band that heavily overlaps the C–H stretching region (2500–3100 cm⁻¹).

Misinterpreting the absence of a classic -SO₃H O–H stretch (~3000–3500 cm⁻¹) as a "failed synthesis" is a common pitfall. The table below summarizes these critical diagnostic shifts.

Table 1: Characteristic IR Bands: Neutral vs. Zwitterionic Forms
Vibrational ModeNeutral Sulfonic Acid (-SO₃H)Pyridine Sulfonate Zwitterion (-SO₃⁻ / ≡NH⁺)
Asymmetric SO₃ Stretch 1340 – 1350 cm⁻¹1150 – 1250 cm⁻¹
Symmetric SO₃ Stretch 1150 – 1165 cm⁻¹1010 – 1080 cm⁻¹
S–O(H) Stretch 890 – 900 cm⁻¹Absent (Deprotonated)
O–H Stretch (Acid) 3000 – 3500 cm⁻¹ (Broad)Absent
N⁺–H Stretch Absent2500 – 3100 cm⁻¹ (Broad, overlaps C-H)
Pyridinium Ring Stretch ~1580 – 1600 cm⁻¹1610 – 1640 cm⁻¹ (Blue-shifted)

Section 2: Comparative Analytical Methodologies

To accurately capture the zwitterionic state, the choice of FTIR sampling technique is paramount. We compare Attenuated Total Reflectance (ATR-FTIR) against the traditional KBr pellet transmission method.

Method A: ATR-FTIR (The Preferred Standard)

ATR-FTIR is the superior method for analyzing zwitterionic pyridine derivatives because it analyzes the sample in its native thermodynamic state without matrix interference.

Step-by-Step Protocol:

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place 1–2 mg of the neat solid pyridine sulfonic acid directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure intimate optical contact between the crystal and the solid. (Causality: Poor contact leads to low signal-to-noise ratios and distorted peak shapes).

  • Data Acquisition: Acquire 32–64 scans from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm in your spectrometer software. (Causality: ATR penetration depth is wavelength-dependent; correction normalizes the relative intensities to match transmission spectra).

Method B: Transmission FTIR (KBr Pellet) (Alternative / High-Risk)

While KBr pellets provide excellent baseline resolution, they introduce mechanical and chemical risks that can alter the delicate zwitterionic balance.

Step-by-Step Protocol:

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours. (Causality: KBr is highly hygroscopic. Trace water absorbs strongly at 3300 cm⁻¹ and 1640 cm⁻¹, directly masking the critical N⁺–H and pyridinium ring stretching regions).

  • Grinding: Mix 1 mg of the analyte with 100 mg of dried KBr in an agate mortar. Grind thoroughly for 1–2 minutes.

  • Pellet Pressing: Transfer the powder to a die and press under 10 tons of vacuum pressure for 2 minutes to form a transparent pellet.

  • Data Acquisition: Mount the pellet and acquire scans in transmission mode.

Self-Validating Warning: The mechanical grinding and high pressure can induce polymorphic transformations. Furthermore, solid-state ion exchange can occur between the KBr matrix and the zwitterion (forming potassium sulfonate and pyridinium hydrobromide artifacts), artificially splitting the -SO₃⁻ bands.

Section 3: Decision Matrix & Analytical Workflow

The following diagram illustrates the logical workflow for selecting the appropriate analytical method and interpreting the resulting spectral data.

FTIR_Workflow A Solid Pyridine Sulfonic Acid BB BB A->BB Preferred B Select FTIR Methodology C2 Transmission (KBr Pellet) High Pressure, Matrix Risk B->C2 Alternative C1 ATR-FTIR (Diamond) Zero Prep, Native State D Spectral Acquisition (4000 - 400 cm⁻¹) C1->D C2->D E Analyze S=O & N-H Regions D->E F1 Zwitterion Confirmed (1150-1250 cm⁻¹, N⁺-H stretch) E->F1 Native Structure F2 Matrix Artifact Detected (Shifted/Split SO₃ bands) E->F2 KBr Ion-Exchange Risk BB->C1 Preferred

Analytical workflow for FTIR characterization of pyridine sulfonic acids.

Section 4: Experimental Case Study: 3-Pyridinesulfonic Acid

To validate these principles, we look at the 3 of 3-pyridinesulfonic acid[3]. When analyzed in its solid state, the molecule exhibits textbook zwitterionic behavior. Reference data from 4 further corroborates these specific band assignments[4].

Table 2: Experimental IR Data for Solid 3-Pyridinesulfonic Acid
Experimental IR Band (cm⁻¹)Functional Group AssignmentStructural Implication
~3050 Aromatic C–H stretchConfirms intact pyridine ring framework.
2500 – 3000 N⁺–H stretch (Broad)Confirms protonation of the pyridine nitrogen (zwitterion).
1630 C=N⁺ stretchShifted pyridinium ring deformation due to internal salt formation.
1180 Asymmetric -SO₃⁻ stretchConfirms deprotonated, resonance-stabilized sulfonate group.
1040 Symmetric -SO₃⁻ stretchConfirms deprotonated, resonance-stabilized sulfonate group.

By utilizing ATR-FTIR and understanding the mechanistic shifts caused by zwitterion formation, researchers can confidently validate the structural identity of pyridine sulfonic acid derivatives without falling victim to sample preparation artifacts.

References

  • ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Retrieved from: [Link]

  • ACS Publications. Sulfonic Acid-Functionalized Solid Polymer Catalyst from Crude Cashew Nut Shell Liquid. Retrieved from: [Link]

  • National Institutes of Health (PubChem). 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468. Retrieved from: [Link]

Sources

Comparative

Comparative Guide: Acidity of Pyridine-3-Sulfonic Acid vs. Benzoic Acid Derivatives

Executive Summary This guide provides a technical comparison of the acidity and physicochemical behavior of Pyridine-3-sulfonic acid (3-PSA) versus Benzoic acid and its derivatives. While both compounds serve as pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the acidity and physicochemical behavior of Pyridine-3-sulfonic acid (3-PSA) versus Benzoic acid and its derivatives. While both compounds serve as pivotal scaffolds in drug design, their acid-base profiles differ fundamentally due to the zwitterionic nature of 3-PSA compared to the neutral character of benzoic acid.

Key Insight: Pyridine-3-sulfonic acid (


 for the pyridinium moiety) is a stronger acid than benzoic acid (

). However, its "acidity" arises from the deprotonation of the pyridinium nitrogen in a zwitterionic lattice, whereas benzoic acid dissociates from a neutral carboxylic group. This distinction dictates massive differences in solubility, partition coefficient (LogP), and salt selection strategies.

Theoretical Framework

Structural & Electronic Origins of Acidity

To understand the performance differences, we must analyze the ionization equilibria.

  • Benzoic Acid: A classical weak acid.[1] The acidic proton resides on the carboxylic oxygen.[2] Ionization yields a carboxylate anion stabilized by resonance with the benzene ring.

  • Pyridine-3-Sulfonic Acid (3-PSA): A zwitterion.[3][4][5] The sulfonic acid group (

    
    ) is a "super-acid" (
    
    
    
    ) and is fully deprotonated in aqueous solution. The proton resides on the basic pyridine nitrogen (
    
    
    for unsubstituted pyridine).[5] The observed "acidity" in the physiological range is the deprotonation of this pyridinium ion.

Mechanism of Action: The electron-deficient pyridine ring, combined with the electron-withdrawing sulfonate group (


), lowers the 

of the pyridinium nitrogen relative to unsubstituted pyridine.
Ionization Pathways (Visualized)

The following diagram illustrates the distinct ionization pathways of the two species.

IonizationPathways cluster_Benzoic Benzoic Acid (Neutral Acid) cluster_PSA Pyridine-3-Sulfonic Acid (Zwitterion) BA_Neutral Ph-COOH (Neutral, Lipophilic) BA_Anion Ph-COO⁻ (Anion, Hydrophilic) BA_Neutral->BA_Anion Ka (pKa ~4.2) PSA_Cation H⁺-Py-SO₃H (Cationic Acid) PSA_Zwitter H⁺-Py-SO₃⁻ (Zwitterion, Neutral Net Charge) PSA_Cation->PSA_Zwitter Ka1 (pKa < 0) Sulfonic deprotonation PSA_Anion Py-SO₃⁻ (Anion) PSA_Zwitter->PSA_Anion Ka2 (pKa ~3.2) Pyridinium deprotonation

Figure 1: Comparative ionization pathways. Note that 3-PSA exists as a zwitterion at pH values where Benzoic Acid is neutral.

Comparative Data Analysis

The table below synthesizes experimental


 values and electronic parameters (Hammett 

) to quantify the acidity differences.

Table 1: Acidity and Electronic Parameters

CompoundStructure

(Experimental)
Acidic SpeciesElectronic Effect
Pyridine-3-sulfonic acid Py-3-

3.1 - 3.3 (approx)Pyridinium (

)
Inductive withdrawal by

Benzoic Acid Ph-

4.20 Carboxylic (

)
Resonance stabilization
Nicotinic Acid Py-3-

4.85 (

) / 2.07 (

)
Pyridinium / CarboxylPyridine ring withdrawal
p-Nitrobenzoic Acid

-Ph-

3.44Carboxylic (

)
Strong EWG (

)
p-Methoxybenzoic Acid

-Ph-

4.47Carboxylic (

)
Strong EDG (

)

Data Interpretation:

  • Strength: 3-PSA is approximately 10x stronger as an acid than benzoic acid (

    
     3.2 vs 4.2).
    
  • Substitution Effect: To make benzoic acid as acidic as 3-PSA, one requires a strong electron-withdrawing group (EWG) like a nitro group (

    
    , 
    
    
    
    3.44).
  • Solubility Profile: At pH 2.0, Benzoic acid is neutral and precipitates. 3-PSA is zwitterionic and remains highly soluble. This is a critical differentiation for formulation.

Experimental Protocol: Potentiometric Titration

To validate these values in your own lab, use the following self-validating protocol. This method avoids errors common in UV-Vis methods when chromophores are weak or overlapping.

Materials
  • Analyte: ~20 mg of Pyridine-3-sulfonic acid (or Benzoic acid derivative).

  • Titrant: 0.1 N NaOH (Standardized against KHP).

  • Solvent: Carbonate-free distilled water (degassed).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Workflow Diagram

TitrationProtocol Start Start: Weigh ~20mg Analyte Dissolve Dissolve in 50mL 0.1M KCl (Degassed under N₂) Start->Dissolve CheckpH Check Initial pH Dissolve->CheckpH Decision Is pH > pKa(est)? CheckpH->Decision Acidify Add 0.1N HCl (Lower pH to ~2.0) Decision->Acidify Yes (Already Ionized) Titrate Titrate with 0.1N NaOH (Increments of 0.05 mL) Decision->Titrate No (Neutral/Cationic) Acidify->Titrate Measure Record Potential (mV) / pH after stabilization (30s) Titrate->Measure Loop until pH 11 Measure->Titrate Loop until pH 11 Plot Plot pH vs Volume Measure->Plot Calc Calculate Derivative (dpH/dV) Identify Inflection Point Plot->Calc

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Data Processing (The Derivative Method)

Do not rely solely on visual inspection of the sigmoid curve. Calculate the first derivative (


) and second derivative (

).
  • 
     Point:  The volume where the first derivative is maximized (inflection point).
    
  • Validation: For 3-PSA, you should observe a single inflection point in the pH 2–11 range (corresponding to the

    
     deprotonation). The 
    
    
    
    proton is too acidic to titrate in water (leveling effect).

Implications for Drug Development[7]

Bioisosterism & Solubility

Pyridine-3-sulfonic acid is often explored as a bioisostere for benzoic acid to improve water solubility .

  • Benzoic Acid: LogP ~1.87 (Lipophilic). Good permeability, poor aqueous solubility.

  • 3-PSA: LogP ~ -1.5 (Hydrophilic). Excellent solubility, but poor passive membrane permeability due to zwitterionic charge at physiological pH.

Salt Selection
  • Benzoic Acid: Forms salts with bases (Sodium Benzoate).[1]

  • 3-PSA: Can form salts with strong acids (protonating the sulfonate, difficult in water) or bases (removing the NH proton). However, it often crystallizes as a "self-salt" (zwitterion), which can complicate polymorph screening.

References

  • IUPAC Dissociation Constants. IUPAC Digitized pKa Dataset. (2025). Retrieved from .

  • BenchChem. Pyridine-3,5-disulfonic Acid Properties and Reactivity. (2025). Retrieved from .

  • Sigma-Aldrich. Pyridine-3-sulfonic acid Safety and Data Sheet. (2025). Retrieved from .

  • PubChem. 3-Pyridinesulfonic acid Compound Summary. (2026). National Library of Medicine. Retrieved from .

  • University of Tartu. pKa values in organic chemistry – making maximum use of available data. Tetrahedron Letters (2018).[6] Retrieved from .

  • MedChemExpress. Pyridine-3-sulfonic acid: Biological Activity. (2025). Retrieved from .

Sources

Validation

Elemental Analysis Standards for Hydrated Pyridine Sulfonic Acids: A Comprehensive Comparison Guide

In drug development and materials science, pyridine sulfonic acids (e.g., pyridine-3-sulfonic acid) serve as critical zwitterionic buffers, synthetic intermediates, and catalysts. Validating the purity of these compounds...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and materials science, pyridine sulfonic acids (e.g., pyridine-3-sulfonic acid) serve as critical zwitterionic buffers, synthetic intermediates, and catalysts. Validating the purity of these compounds relies heavily on accurate Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis. However, their tendency to form stable hydrates introduces significant analytical drift.

This guide objectively compares traditional CHNS calibration standards against hydrated pyridine sulfonic acids, detailing the causality behind experimental choices and providing a self-validating protocol for accurate quantification.

The Causality of Analytical Drift in Hydrated Zwitterions

Pyridine sulfonic acids possess both an electron-withdrawing sulfonic acid group and a basic pyridine nitrogen. This forms a zwitterionic network that strongly coordinates with water molecules via hydrogen bonding, as detailed in[1].

When utilized as a calibration standard or when analyzing a batch, variable water of hydration directly impacts the stoichiometric readout. A shift from an anhydrous state to a monohydrate state disproportionately increases the %H and %O signals while diluting the apparent mass fractions of C, N, and S.

The Mathematical Reality of Hydration Drift:

  • Anhydrous Pyridine-3-Sulfonic Acid (

    
    ):  Theoretical %C = 37.73%, %H = 3.17%, %S = 20.15%
    
  • Monohydrate Pyridine-3-Sulfonic Acid (

    
    ):  Theoretical %C = 33.89%, %H = 3.98%, %S = 18.10%
    

Furthermore, the sulfonic acid moiety is notoriously resistant to complete combustion. The robust C-S bond in the pyridine ring often leads to sulfur trailing and depressed %S recovery if catalytic oxidizers are not employed during dynamic flash combustion[2].

Hydration_Impact Hydration Variable Water of Hydration (e.g., Monohydrate) Mass Total Sample Mass Fluctuation Hydration->Mass H_O Disproportionate %H and %O Increase Hydration->H_O C_N_S Apparent %C, %N, %S Dilution Mass->C_N_S Error Calibration Error if used as Primary Standard H_O->Error C_N_S->Error Mitigation Thermogravimetric / KF Pre-validation Error->Mitigation Requires

Causal network showing how variable hydration states impact elemental analysis accuracy.

Comparative Analysis of Calibration Standards

To establish a reliable calibration curve for dynamic flash combustion analyzers (e.g., [2]), laboratories typically rely on highly pure, anhydrous reference materials like Sulfanilamide or Cystine[3]. How do these compare to using a highly characterized Hydrated Pyridine Sulfonic Acid as a matrix-matched standard?

Quantitative Comparison of CHNS Standards
Calibration StandardFormula%C%H%N%SHydration StabilityBest Use Case
Sulfanilamide

41.844.6816.2718.62Anhydrous (High)Universal primary CHNS standard[2]
Cystine

29.995.0311.6626.69Anhydrous (High)High-sulfur calibration[3]
Methionine

40.257.439.3921.49Anhydrous (High)Routine organic standard[4]
Pyridine-3-Sulfonic Acid (Anhydrous)

37.733.178.8020.15Hygroscopic (Low)Matrix-matched standard (Requires strict desiccation)[5]
Pyridine-3-Sulfonic Acid (Monohydrate)

33.893.987.9118.10Hydrated (Variable)Matrix-matched standard (Requires KF validation)

Expert Insight: While Pyridine-3-sulfonic acid perfectly matrix-matches zwitterionic pharmaceutical samples, its variable hydration makes it a poor primary calibrant compared to the rigorously anhydrous Sulfanilamide. Cystine and Sulfanilamide release sulfur readily upon combustion, whereas the pyridine sulfonic ring requires the addition of Vanadium Pentoxide (


) to ensure complete conversion of sulfur to 

[2].

Self-Validating Experimental Protocol

To ensure trustworthiness, the analysis of hydrated pyridine sulfonic acids must be treated as a self-validating system. The water content must be independently verified and mathematically reconciled with the CHNS readout.

Step 1: Orthogonal Moisture Determination

Objective: Quantify the exact water of hydration to correct theoretical CHNS percentages.

  • Extract a 50-100 mg aliquot of the hydrated pyridine sulfonic acid sample.

  • Perform Volumetric Karl Fischer (KF) Titration using a methanol-based solvent to determine the exact %

    
    [6].
    
  • Alternative: Use Thermogravimetric Analysis (TGA) ramping at 10°C/min to 150°C to measure the mass loss corresponding to water[7].

Step 2: Instrument Calibration

Objective: Establish a linear response factor (K-factor) for C, H, N, and S.

  • Weigh 2-3 mg of primary standards (Sulfanilamide and Cystine) into standard tin capsules using a microbalance[2].

  • Add ~5 mg of

    
     to each capsule to standardize the combustion environment and provide excess oxygen for sulfur conversion[2].
    
  • Run through the elemental analyzer at 1000°C in an oxygen-rich environment.

Step 3: Sample Preparation and Combustion

Objective: Achieve complete dynamic flash combustion of the hydrated zwitterion.

  • Accurately weigh 2-3 mg of the hydrated pyridine sulfonic acid into a tin capsule.

  • Add an excess (approx. 5-10 mg) of

    
     catalyst directly to the sample capsule. Causality Note: This is critical to overcome the sulfonation resistance of the pyridine ring and prevent the formation of non-volatile sulfates.
    
  • Crimp the capsule tightly to exclude atmospheric moisture.

  • Analyze via GC separation and Thermal Conductivity Detection (TCD).

Step 4: Data Reconciliation

Objective: Validate the empirical data against the hydration-adjusted theoretical values.

  • Subtract the moisture percentage (from Step 1) from the total sample mass to determine the true dry mass.

  • Recalculate the %C, %H, %N, and %S based on the dry mass and compare to the theoretical anhydrous values. An acceptable variance for pharmaceutical-grade purity is ±0.3%.

CHNS_Workflow Start Hydrated Pyridine Sulfonic Acid Sample KF Karl Fischer Titration (Determine % H2O) Start->KF Aliquot 1 Weigh Microbalance Weighing (2-3 mg in Tin Capsule) Start->Weigh Aliquot 2 Data Data Correction (Adjust for Hydration) KF->Data Moisture % input V2O5 Add V2O5 Catalyst (Ensure Complete S Oxidation) Weigh->V2O5 Combust Dynamic Flash Combustion (1000°C, O2 Environment) V2O5->Combust Detect GC Separation & TCD Detection (CHNS) Combust->Detect Detect->Data

Workflow for self-validating CHNS analysis of hydrated sulfonic acids using V2O5 and KF titration.

References

  • ResearchGate. "FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid." researchgate.net. URL:[Link][7]

  • Pragolab. "Thermo Scientific FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy." pragolab.sk. URL: [Link][2]

  • Scribd. "Standard Test Method For Water Using Volumetric Karl Fischer Titration." scribd.com. URL:[Link][6]

Sources

Comparative

Comparative Guide: HPLC Retention Strategies for 4,5-Dimethylpyridine-3-Sulfonic Acid on HILIC Columns

Executive Summary 4,5-dimethylpyridine-3-sulfonic acid presents a distinct chromatographic challenge due to its amphoteric nature. Containing both a strongly acidic sulfonic group ( ) and a basic pyridine nitrogen modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-dimethylpyridine-3-sulfonic acid presents a distinct chromatographic challenge due to its amphoteric nature. Containing both a strongly acidic sulfonic group (


) and a basic pyridine nitrogen modulated by electron-donating methyl groups (

), this molecule exists primarily as a zwitterion under standard HILIC conditions (pH 3–5).

Standard Reversed-Phase LC (RPLC) often fails to retain this highly polar compound, resulting in elution at the void volume (


). Hydrophilic Interaction Liquid Chromatography (HILIC) is the requisite mode of separation. This guide compares the retention mechanisms and performance of Zwitterionic (ZIC) , Amide , and Bare Silica  stationary phases, providing a validated protocol for method development.

Chemical Profile & Retention Mechanism[1][2][3][4][5]

Understanding the ionization state is critical for predicting retention time.

  • Sulfonic Acid Group (

    
    ):  Permanently ionized (anionic, 
    
    
    
    ) across the entire functional HPLC pH range (2–8).
  • Pyridine Nitrogen: Protonated (cationic,

    
    ) at 
    
    
    
    . Neutral at
    
    
    .
  • Net Charge:

    • pH 3.0 (Typical HILIC): Zwitterionic (Net Charge 0).

    • pH 6.8: Anionic (Net Charge -1).

Mechanism of Action Diagram

The following diagram illustrates the "Electrostatic Sandwich" mechanism unique to ZIC-HILIC columns for this analyte.

HILIC_Mechanism cluster_SP Stationary Phase (ZIC-HILIC) cluster_Analyte Analyte (pH 3.5) SP_Core Silica Support SP_Cation Quaternary Amine (+) SP_Core->SP_Cation Linker SP_Anion Sulfonate (-) Analyte_N Pyridine N (+) SP_Anion->Analyte_N Electrostatic Attraction SP_Cation->SP_Anion Analyte_S Sulfonate (-) SP_Cation->Analyte_S Electrostatic Attraction WaterLayer Water-Rich Layer WaterLayer->Analyte_N Hydrophilic Partitioning

Figure 1: Dual-retention mechanism on ZIC-HILIC columns. The zwitterionic analyte interacts via both hydrophilic partitioning into the water layer and electrostatic attraction with the charged ligand motif.

Comparative Analysis of HILIC Columns[1][2][3][5][6][7][8][9][10]

The choice of stationary phase drastically alters the retention time (


) and peak symmetry for pyridine sulfonic acids.
FeatureZIC-HILIC (Sulfobetaine) Amide (Carbamoyl) Bare Silica (Type B)
Primary Mechanism Partition + Electrostatic (Strong)Partition + H-BondingPartition + Cation Exchange
Retention Strength (

)
High (Ideal for Zwitterions)ModerateVariable (pH dependent)
Peak Shape Excellent (Symmetrical)GoodRisk of Tailing (Silanol interaction)
pH Stability 2 – 82 – 92 – 7.5
Buffer Requirement >10 mM (Critical for shielding)>5 mM>10 mM (Suppresses silanols)
Recommendation Primary Choice Secondary ChoiceNot Recommended
Why ZIC-HILIC Wins

For 4,5-dimethylpyridine-3-sulfonic acid, the ZIC-HILIC phase allows the simultaneous attraction of the negative sulfonate group (by the quaternary amine on the phase) and the positive pyridinium (by the sulfonate on the phase). This "multipoint interaction" maximizes retention and selectivity compared to Amide phases, which rely mostly on hydrogen bonding.

Validated Experimental Protocol

Since specific retention times vary by column dimension and system dwell volume, this protocol ensures reproducible retention (


) and separation.
Method Parameters
  • Column: SeQuant ZIC-HILIC (3.5 µm, 100 Å) or equivalent zwitterionic phase.

  • Dimensions: 100 mm x 2.1 mm (for LC-MS) or 150 mm x 4.6 mm (for UV).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 3.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID).

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Pyridine

    
    -
    
    
    
    ) or MS (ESI+, m/z ~188).
Gradient Profile (Optimization Workflow)

Do not use isocratic conditions initially. Use this scouting gradient to determine the optimal %B.

Time (min)% Mobile Phase B (ACN)Event
0.095%Injection
1.095%Hold
10.050%Linear Ramp
12.050%Wash
12.195%Re-equilibration
20.095%Ready for next inj.

Predicted Result: The analyte is expected to elute between 70% and 80% Acetonitrile .

  • Note: If retention is too low (

    
     min), increase buffer concentration to 20 mM to promote the "Salting-Out" effect into the stationary phase water layer.
    

Troubleshooting & Optimization Logic

If peak splitting or poor retention occurs, follow this decision tree.

Optimization_Workflow Start Start: Analyze Peak Shape CheckRetention Is k' < 1.5? Start->CheckRetention CheckTailing Is Tailing Factor > 1.5? CheckRetention->CheckTailing No Action_IncreaseOrg Increase ACN % (Start at 95% B) CheckRetention->Action_IncreaseOrg Yes Action_Buffer Increase Buffer Strength (10mM -> 20mM) CheckTailing->Action_Buffer Yes (Ionic Interaction) Action_pH Lower pH to 3.0 (Protonate Pyridine) CheckTailing->Action_pH Yes (Silanol Activity) Success Method Validated CheckTailing->Success No Action_IncreaseOrg->CheckTailing

Figure 2: Logical workflow for optimizing HILIC separation of zwitterionic pyridine derivatives.

Critical Considerations
  • Sample Diluent: Never dissolve the sample in 100% water. This causes "solvent mismatch" and peak broadening. Dissolve in 80:20 Acetonitrile:Buffer .

  • Equilibration: HILIC columns require longer equilibration than C18. Allow at least 20 column volumes before the first injection to stabilize the water layer.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[2] Journal of Chromatography A, 499, 177-196. Link

  • Hemström, P., & Irgum, K. (2006). Hydrophilic interaction chromatography. Journal of Separation Science, 29(12), 1784-1821. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. LCGC North America, 35(6), 364-372. Link

  • PubChem. (n.d.).[3] 4-Methylpyridine-3-sulfonic acid (Analogous Structure Data). National Library of Medicine. Link

Sources

Validation

Analytical Comparison Guide: Distinguishing 4,5-Dimethyl vs. 5,6-Dimethyl Isomers by NMR Spectroscopy

In drug development and complex natural product synthesis, the unambiguous assignment of regioisomers is a critical regulatory and scientific requirement. For fused bicyclic heterocycles—such as benzimidazoles, indoles,...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and complex natural product synthesis, the unambiguous assignment of regioisomers is a critical regulatory and scientific requirement. For fused bicyclic heterocycles—such as benzimidazoles, indoles, and quinoxalines—distinguishing between a 4,5-dimethyl and a 5,6-dimethyl substituted core presents a classic analytical challenge. Because these isomers possess identical masses and nearly identical polarities, mass spectrometry and standard chromatography often fail to differentiate them.

As an Application Scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for this structural elucidation. This guide provides an objective, highly technical comparison of the NMR profiles of these two isomeric topologies, detailing the causality behind their spectral differences and outlining a self-validating experimental workflow.

Theoretical Causality: Symmetry and Spin-Spin Coupling

The fundamental difference between 4,5-dimethyl and 5,6-dimethyl isomers lies in their 3D topology and the resulting scalar coupling (


-coupling) of their remaining aromatic protons.

In a 5,6-dimethyl substituted system (e.g., 1-alkyl-5,6-dimethylbenzimidazole), the two remaining aromatic protons are located at positions 4 and 7. These protons are separated by the fused heterocyclic ring, placing them in a para-like spatial relationship. Because they are separated by five bonds, their scalar coupling is negligible (


 Hz). Consequently, they appear as two distinct singlets  in the 

H NMR spectrum. (Note: In unsubstituted 5,6-dimethylbenzimidazole, rapid N-H tautomerization at room temperature averages the chemical environment, resulting in a single 6H methyl singlet and a single 2H aromatic singlet [1]. N-alkylation breaks this symmetry).

Conversely, in a 4,5-dimethyl substituted system , the remaining aromatic protons are located at positions 6 and 7. These protons are adjacent to each other in an ortho relationship. They exhibit strong scalar coupling (


 Hz), causing their resonance signals to split into two distinct doublets .

This physical causality—driven by the distance dependence of nuclear spin interactions—provides an immediate, first-line diagnostic tool.

1D NMR Profiling: The First-Line Assay

The 1D


H NMR spectrum is the primary assay for distinguishing these isomers. By isolating the aromatic region (typically 7.0–8.0 ppm), the splitting pattern instantly reveals the underlying carbon scaffold. Table 1 summarizes the quantitative data parameters expected for N-substituted benzimidazole or indole cores.

Table 1: Comparative NMR Parameters for Dimethyl Regioisomers

Analytical Parameter5,6-Dimethyl Isomer4,5-Dimethyl Isomer
Aromatic Protons H-4, H-7H-6, H-7
1D

H Multiplicity
Two SingletsTwo Doublets
Coupling Constant (

)

Hz (negligible para-coupling)

Hz (ortho-coupling)
Methyl Protons Two Singlets (~2.3 ppm)Two Singlets (~2.3 ppm)
Primary NOESY Anchor N1-Substituent

H-7 (Singlet)
N1-Substituent

H-7 (Doublet)

The Self-Validating System: 2D NMR Workflows

While 1D


H NMR provides strong evidence, a robust analytical protocol must be self-validating. To achieve absolute certainty—especially for patent claims or regulatory submissions—the 1D data must be corroborated using 2D Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) [2].
  • HMBC (Carbon Backbone Tracing): HMBC experiments detect long-range (

    
     and 
    
    
    
    ) couplings. By irradiating the methyl singlets (~2.3 ppm), we can trace the 3-bond correlations to the quaternary aromatic carbons, confirming the exact placement of the methyl groups on the ring.
  • NOESY (Spatial Validation): NOESY relies on dipole-dipole interactions through space (< 5 Å) rather than through bonds. By identifying the through-space interaction between the N1-alkyl substituent and the adjacent H-7 proton, we definitively anchor the regiochemistry relative to the heteroatom. In the 5,6-dimethyl isomer, the N1-substituent correlates to a singlet; in the 4,5-dimethyl isomer, it correlates to a doublet.

NMR_Workflow Start Unknown Isomer (4,5- vs 5,6-dimethyl) Acquire1D Acquire 1D 1H NMR (Aromatic Region) Start->Acquire1D CheckCoupling Analyze Spin-Spin Coupling (J-values) Acquire1D->CheckCoupling Singlets Two Singlets (J < 1 Hz) CheckCoupling->Singlets No ortho-coupling Doublets Two Doublets (J ≈ 8 Hz) CheckCoupling->Doublets Ortho-coupling Isomer56 5,6-Dimethyl Isomer (Para-like H4/H7) Singlets->Isomer56 Isomer45 4,5-Dimethyl Isomer (Ortho H6/H7) Doublets->Isomer45 Validate Validate via 2D NMR (HMBC / NOESY) Isomer56->Validate Isomer45->Validate

Logic tree for distinguishing dimethyl regioisomers via 1D and 2D NMR workflows.

Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility and scientific integrity, follow this standardized methodology for acquiring and interpreting the NMR data.

Step 1: Sample Preparation Dissolve 10–15 mg of the highly purified compound (>95% purity via HPLC) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-


 or CDCl

). Ensure the sample is free of paramagnetic impurities (like residual transition metal catalysts), which cause relaxation line broadening and obscure fine

-couplings.

Step 2: 1D


H NMR Acquisition 
Acquire a standard 1D proton spectrum at 400 MHz or higher. Use a minimum of 16–64 scans depending on concentration. Process the Free Induction Decay (FID) with a mild exponential window function (Line Broadening = 0.3 Hz) to optimize the signal-to-noise ratio without sacrificing the resolution needed to observe fine couplings.

Step 3: Primary Multiplicity Analysis Examine the aromatic region (7.0–8.0 ppm).

  • If you observe two distinct singlets (integrating to 1H each), the topology is 5,6-dimethyl .

  • If you observe two distinct doublets (

    
     Hz, integrating to 1H each), the topology is 4,5-dimethyl .
    

Step 4: 2D HMBC Acquisition (Internal Validation) Acquire a


H-

C HMBC spectrum optimized for long-range couplings (

Hz). Trace the correlations from the methyl protons (~2.3 ppm) to the aromatic carbons to reconstruct the carbon skeleton.

Step 5: 2D NOESY Acquisition (Spatial Validation) Acquire a 2D NOESY spectrum using a mixing time (


) of 300–500 ms. Identify the cross-peak between the N1-substituent (e.g., an N-alkyl CH

group) and the aromatic H-7 proton. Verify whether this H-7 proton corresponds to the singlet (5,6-isomer) or the doublet (4,5-isomer) identified in Step 3.

NMR_Correlations cluster_56 5,6-Dimethyl Isomer cluster_45 4,5-Dimethyl Isomer N1_56 N1-Substituent H7_56 H-7 (Singlet) N1_56->H7_56 NOESY Me6_56 6-Methyl Me6_56->H7_56 3J HMBC Me5_56 5-Methyl H4_56 H-4 (Singlet) Me5_56->H4_56 3J HMBC N1_45 N1-Substituent H7_45 H-7 (Doublet) N1_45->H7_45 NOESY H6_45 H-6 (Doublet) H7_45->H6_45 3J COSY Me5_45 5-Methyl Me5_45->H6_45 3J HMBC Me4_45 4-Methyl

2D NMR correlation map highlighting HMBC and NOESY interactions for validation.

References

  • Hassanin, H. A., Hannibal, L., Jacobsen, D. W., Brown, K. L., Marques, H. M., & Brasch, N. E. "NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution." Dalton Transactions, 2009.[Link]

  • Pessoa-Mahana, D., Espinosa-Bustos, C., Mella-Raipán, J., Canales-Pacheco, J., & Pessoa-Mahana, H. "Microwave-assisted synthesis and regioisomeric structural elucidation of novel benzimidazo[1,2d][1,4]benzodiazepinone derivatives." Arkivoc, 2009.[Link]

Comparative

reference standards for 4,5-dimethylpyridine-3-sulfonic acid purity testing

The Metrological Imperative: Reference Standard Qualification for 4,5-Dimethylpyridine-3-Sulfonic Acid In pharmaceutical development and fine chemical synthesis, 4,5-dimethylpyridine-3-sulfonic acid (4,5-DMPSA) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

The Metrological Imperative: Reference Standard Qualification for 4,5-Dimethylpyridine-3-Sulfonic Acid

In pharmaceutical development and fine chemical synthesis, 4,5-dimethylpyridine-3-sulfonic acid (4,5-DMPSA) serves as a critical intermediate and specialized building block. Due to its highly polar, zwitterionic nature—characterized by the electron-withdrawing sulfonic acid group and electron-donating methyl groups—traditional isolation and purity assignment present significant analytical challenges[1].

Establishing a highly characterized reference standard is a regulatory mandate for accurate quantitative analysis. This guide provides an objective comparison of reference standard tiers and details the self-validating analytical methodologies required to qualify 4,5-DMPSA for rigorous laboratory use.

Comparative Tier Analysis: Selecting the Right Standard Grade

The selection of a reference standard dictates the metrological traceability of all subsequent analytical measurements. According to the2[2], reference materials are categorized by their origin and the extent of their analytical characterization.

Table 1: Comparison of 4,5-DMPSA Reference Standard Grades

Standard GradeMetrological TraceabilityTypical PurityPrimary Use CaseRegulatory Acceptance
Primary CRM Traceable to SI units (e.g., via NIST/BIPM).> 99.5%Calibration of secondary standards; definitive legal disputes.Absolute (Compendial/Regulatory)
Secondary (Working) Standard Traceable to a Primary CRM via intercalibration.> 98.0%Routine batch release; daily HPLC/LC-MS system suitability.High (If fully documented per ICH Q7)
In-House R&D Grade Internal structural elucidation only (NMR/IR).90% - 95%Early-stage synthesis optimization; qualitative screening.Low (Not suitable for GMP release)

Causality Insight: While procuring a Primary Certified Reference Material (CRM) is the gold standard, niche compounds like 4,5-DMPSA often lack commercially available compendial standards. Consequently, laboratories must frequently synthesize and qualify an In-House Secondary Standard against an SI-traceable internal standard using primary ratio methods[3].

Methodological Divergence: Absolute vs. Relative Purity

To elevate an in-house batch of 4,5-DMPSA to a Secondary Working Standard, its purity must be established using orthogonal techniques. Relying solely on chromatographic area normalization is a critical failure point, as impurities may lack UV chromophores or exhibit different molar absorptivities.

Table 2: Analytical Methodologies for Purity Assignment

TechniqueDetection PrincipleCausality for SelectionLimitations
1H-qNMR Nuclear magnetic resonance (Primary Ratio Method).Protons yield a 1:1 response ratio regardless of molecular structure, allowing absolute mass fraction assignment without a 4,5-DMPSA reference[4].High limit of detection (LOD); cannot resolve trace impurities < 0.1%.
HILIC-UV Hydrophilic Interaction Liquid Chromatography.Overcomes the lack of retention of zwitterionic 4,5-DMPSA on standard C18 columns, resolving positional isomers[5].Relative purity only; depends heavily on UV response factors.
Mass Balance 100% - (Water + ROI + Solvents + Chromatographic Impurities).Provides a holistic view of inorganic and volatile impurities missed by UV and NMR.Propagation of error from multiple independent assays.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . If internal system suitability criteria are not met, the protocol automatically invalidates the data, preventing the release of a compromised standard.

Protocol A: Absolute Mass Fraction Assignment via 1H-qNMR

Causality: Because 4,5-DMPSA lacks a universal UV response factor, quantitative NMR (qNMR) is utilized. By comparing the integral of the 4,5-DMPSA aromatic proton against an SI-traceable Internal Standard (IS), absolute purity is calculated independently of chromatographic bias.

  • Internal Standard Selection: Select Maleic Acid CRM (traceable to SI) as the IS. Causality: Maleic acid presents a sharp singlet at ~6.3 ppm in

    
    , which is baseline-resolved from the aromatic protons of 4,5-DMPSA (typically > 7.5 ppm) and the aliphatic methyl groups (~2.3 ppm).
    
  • Gravimetric Preparation: Using a microbalance (

    
     mg), accurately weigh ~10 mg of 4,5-DMPSA and ~5 mg of Maleic Acid CRM into a vial. Dissolve in 1.0 mL of 
    
    
    
    .
  • Acquisition Parameters:

    • Pulse Angle: 90° to maximize signal-to-noise.

    • Relaxation Delay (D1): Set to

      
       of the slowest relaxing proton (typically > 30 seconds). Causality: Insufficient relaxation leads to incomplete recovery of longitudinal magnetization, artificially skewing the integration ratio and invalidating the purity calculation.
      
  • Self-Validation Checkpoint: Prepare two independent gravimetric samples and analyze each in duplicate. Calculate the mass fraction (

    
    ). The system is validated only if the relative standard deviation (RSD) between the two independent preparations is 
    
    
    
    .
Protocol B: Orthogonal Chromatographic Purity via HILIC-UV

Causality: The highly polar sulfonic acid moiety causes 4,5-DMPSA to elute in the void volume of standard Reversed-Phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes an aqueous-organic mobile phase on a polar stationary phase, providing the necessary retention via hydrogen bonding and dipole-dipole interactions to separate structurally similar impurities like 4,6-dimethylpyridine-3-sulfonic acid[5].

  • Mobile Phase Configuration:

    • Buffer: 20 mM Ammonium Formate in Water (pH 3.0).

    • Organic: Acetonitrile (LC-MS grade).

    • Gradient: Isocratic 80% Acetonitrile / 20% Buffer.

  • Column: ZIC-HILIC (150 x 4.6 mm, 5 µm).

  • Detection: UV at 254 nm and 280 nm.

  • Self-Validation Checkpoint (System Suitability): Inject a resolution solution containing 4,5-DMPSA and a known positional isomer (e.g., 5,6-dimethylpyridine-3-sulfonic acid). The run is validated only if the critical pair resolution (

    
    ) is 
    
    
    
    and the tailing factor for the 4,5-DMPSA peak is
    
    
    .

Qualification Workflow Visualization

The following diagram illustrates the logical progression and orthogonal validation required to elevate a raw chemical batch to a highly characterized Secondary Reference Standard.

G A Candidate 4,5-DMPSA Material B Chromatographic Purity (HILIC-UV / LC-MS) A->B Impurity Profiling C Structural Elucidation (1H/13C NMR, HRMS) A->C Identity Confirmation D Absolute Quantification (1H-qNMR vs. SI-Traceable IS) A->D Primary Ratio Method E Mass Balance Analysis (100% - Water - ROI - Solvents) A->E Orthogonal Validation F Data Synthesis & Statistical Evaluation B->F C->F D->F E->F G Qualified Secondary Reference Standard F->G Meets ICH Q7 Criteria

Fig 1: Self-validating qualification workflow for 4,5-DMPSA reference standards.

References

  • Source: International Council for Harmonisation (ICH)
  • Source: Bureau International des Poids et Mesures (BIPM)
  • Source: United States Pharmacopeia (USP)
  • Source: PubChem (National Institutes of Health)
  • Title: 39112-92-0 | 4,6-Dimethylpyridine-3-sulfonic acid Analytical Standards Source: BLD Pharm URL

Sources

Safety & Regulatory Compliance

Safety

4,5-Dimethylpyridine-3-sulfonic acid proper disposal procedures

As a Senior Application Scientist overseeing chemical safety and scale-up workflows, I have observed that the mishandling of substituted pyridine derivatives is a frequent point of failure in laboratory compliance and sa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and scale-up workflows, I have observed that the mishandling of substituted pyridine derivatives is a frequent point of failure in laboratory compliance and safety. 4,5-Dimethylpyridine-3-sulfonic acid is a highly valuable intermediate in drug discovery, but its zwitterionic nature—combining a basic, systemically toxic pyridine ring with a highly corrosive sulfonic acid moiety—demands rigorous, causality-driven operational discipline.

The following guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and disposal of 4,5-Dimethylpyridine-3-sulfonic acid, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the compound. This data dictates our choice of containment and personal protective equipment (PPE).

PropertyValue
Chemical Name 4,5-Dimethylpyridine-3-sulfonic acid
CAS Number 1160993-91-8[1]
Molecular Formula C7H9NO3S[1]
Molecular Weight 187.22 g/mol [1]
Hazard Classification Corrosive (Severe Skin/Eye Damage), Environmental Hazard[2]
Chemical Incompatibilities Strong oxidizers, strong bases, nitric acid[3]

Pre-Disposal: Operational Safety & Causality

Standard laboratory PPE is often insufficient for pyridine sulfonic acids. Every safety measure below is grounded in the specific mechanistic behavior of this compound:

  • Engineering Controls: Always handle the material within a properly functioning, certified laboratory chemical fume hood[3].

    • Causality: Pyridine compounds have low odor thresholds and can emit highly irritating fumes. Furthermore, if the solid sulfonic acid is aerosolized, it poses a severe inhalation risk and can cause mucosal burns[2].

  • Barrier Protection: Wear chemical splash goggles, a heavy-duty lab coat, and nitrile or neoprene gloves[4].

    • Causality: Standard latex gloves offer poor permeation resistance against pyridine derivatives. The sulfonic acid group is highly corrosive and will cause immediate, severe skin burns upon contact[2].

Step-by-Step Disposal Protocol

Under no circumstances should 4,5-Dimethylpyridine-3-sulfonic acid or its solutions be poured down the drain[4]. Waste generators must classify and dispose of this chemical in accordance with US EPA guidelines (40 CFR 261.3)[5],[6].

Step 1: Waste Segregation Collect the waste in its pure form or in compatible solvent solutions. Do not mix this waste stream with other chemicals.

  • Causality: Mixing a strong organic acid with incompatible materials like strong bases or oxidizers (especially nitric acid) can trigger a highly exothermic reaction, leading to splattering or the generation of toxic gases[3].

Step 2: Containerization Transfer the segregated waste into a sealable, airtight, and chemically compatible waste container, such as high-density polyethylene (HDPE) or glass[3],[4].

  • Causality: Airtight seals prevent the off-gassing of volatile pyridine degradation products and protect the hygroscopic sulfonic acid from reacting with ambient moisture.

Step 3: RCRA-Compliant Labeling Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: 4,5-Dimethylpyridine-3-sulfonic acid[4].

  • Causality: Strict identification is mandated by the EPA to prevent improper downstream handling and to ensure the waste is routed to the correct destruction facility[6].

Step 4: Accumulation & Storage Store the sealed container in a cool, dry, and well-ventilated secondary containment area[4]. Keep it locked up and away from direct sunlight, heat, sparks, or open flames[2],[4].

  • Causality: Secondary containment ensures that if the primary vessel fails (e.g., due to acid degradation of the cap), the corrosive material will not breach the storage cabinet or react with adjacent chemicals.

Step 5: Final Destruction Deliver the container to your facility's Environmental Health & Safety (EHS) team or a licensed waste vendor for high-temperature incineration[2],[7].

  • Causality: Incineration at specialized plants equipped with advanced scrubbers is required. Burning nitrogen- and sulfur-containing compounds at low temperatures generates toxic

    
     and 
    
    
    
    gases; high-temperature incineration safely breaks down the stable pyridine ring while neutralizing the acidic exhaust[5].

Spill Management & Emergency Response Workflow

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Evacuation & Ventilation: Immediately evacuate non-essential personnel from the area and ensure the space is well-ventilated[4]. If the spill is large or outside a fume hood, call emergency services (911) and contact EHS[3].

  • Containment: Absorb the spill with an inert, dry material such as sand or vermiculite[3],[4].

    • Causality: Never use combustible absorbents like sawdust. Strong organic acids can trigger ignition when mixed with combustible particulate matter.

  • Mechanical Collection: Vacuum, sweep up, or carefully shovel the absorbed material and place it into a suitable, sealable hazardous waste container[5].

  • Decontamination: Flush the contaminated surface with copious amounts of water, ensuring that the runoff is collected and treated as hazardous waste rather than entering the municipal drain system[2].

Procedural Workflow Visualization

DisposalWorkflow Start 4,5-Dimethylpyridine-3-sulfonic acid Waste Generated IsSpill Is this an accidental spill? Start->IsSpill SpillYes Evacuate & Ventilate Don PPE (Respirator, Nitrile) IsSpill->SpillYes Yes SpillNo Segregate Waste Streams (No Oxidizers/Bases) IsSpill->SpillNo No Absorb Absorb with Inert Material (Sand/Vermiculite) SpillYes->Absorb Container Transfer to Compatible Airtight Container Absorb->Container Collect Residue SpillNo->Container Label Apply RCRA-Compliant 'Hazardous Waste' Label Container->Label Store Store in Secondary Containment (Cool, Dry, Ventilated) Label->Store Dispose Transfer to EHS for High-Temp Incineration Store->Dispose

Workflow for the safe disposal and spill management of 4,5-Dimethylpyridine-3-sulfonic acid.

References[1] Title: 1160993-91-8 | 4,5-Dimethylpyridine-3-sulfonic acid

Sources

Handling

Personal protective equipment for handling 4,5-Dimethylpyridine-3-sulfonic acid

Technical Safety Guide: 4,5-Dimethylpyridine-3-sulfonic acid Executive Summary Chemical Identity: 4,5-Dimethylpyridine-3-sulfonic acid CAS Number: 1160993-91-8 (Representative analog) Primary Hazard Class: Organic Acid /...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 4,5-Dimethylpyridine-3-sulfonic acid

Executive Summary

Chemical Identity: 4,5-Dimethylpyridine-3-sulfonic acid CAS Number: 1160993-91-8 (Representative analog) Primary Hazard Class: Organic Acid / Corrosive Solid Critical Risk: Irreversible eye damage and respiratory tract corrosion upon dust inhalation.

Part 1: The Risk Profile (The "Why")

As a Senior Application Scientist, I often see researchers treat sulfonic acid derivatives as "just another organic solid." This is a critical error. 4,5-Dimethylpyridine-3-sulfonic acid combines the corrosive proton-donating capability of a sulfonic acid (


 to 

) with the biological activity of a pyridine ring.

The Mechanism of Hazard:

  • Hygroscopic Corrosivity: Like many sulfonic acids, this compound is likely hygroscopic. Upon contact with moisture in the eyes or respiratory tract, it rapidly dissociates, lowering the local pH and causing immediate protein denaturation (chemical burns).

  • Zwitterionic Dust: In its solid state, this molecule often exists as a zwitterion (inner salt). This results in a high melting point and a dry, fine powder that is easily aerosolized and prone to static charge buildup, increasing the risk of inhalation during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted PPE matrix designed for handling corrosive organic solids.

Protection ZoneStandard Protocol (mg quantities)High-Risk Protocol (>1g or Solution Prep)Scientific Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Face Shield + Splash GogglesSafety glasses are insufficient . Fine acidic dust can bypass side shields. Goggles provide a seal against corrosive particulate entry.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) or Heavy Nitrile (8 mil)Pyridine derivatives can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal if contaminated.
Respiratory Fume Hood (Sash at 18")P100 Respirator (if hood unavailable)Engineering controls (Hood) are primary. If weighing outside a hood is unavoidable, a fit-tested N95/P100 is mandatory to prevent lung scarring.
Body Lab Coat (Polyester/Cotton blend) + Closed ShoesChemical-Resistant Apron (Rubber/Neoprene)Cotton absorbs acids; an apron prevents acid migration to street clothes during solution preparation spills.

Part 3: Operational Protocols

Workflow Visualization: The "Clean-Dirty" Line

The following diagram illustrates the decision logic for PPE selection based on the specific experimental activity.

PPE_Logic Start Activity Assessment Solid_Handling Handling Dry Solid (Weighing/Transfer) Start->Solid_Handling Solution_Prep Solution Preparation (Dissolving in Solvent) Start->Solution_Prep Risk_Dust Risk: Aerosolized Acidic Dust Solid_Handling->Risk_Dust Static Charge Risk_Splash Risk: Corrosive Liquid Splash Solution_Prep->Risk_Splash Exothermic Dissolution PPE_Level1 LEVEL 1 PPE: Splash Goggles + Double Nitrile + Fume Hood Risk_Dust->PPE_Level1 PPE_Level2 LEVEL 2 PPE: Level 1 + Face Shield + Chemical Apron Risk_Splash->PPE_Level2

Caption: Decision tree for selecting PPE based on the physical state and associated risks of 4,5-Dimethylpyridine-3-sulfonic acid.

Step-by-Step Handling Protocol

A. Weighing (The Critical Moment)

  • Context: Static electricity can cause the powder to "jump" from the spatula, creating an invisible acidic aerosol.

  • Protocol:

    • Ionization: If available, use an anti-static gun or ionizer bar inside the balance enclosure.

    • Damping: Place a slightly damp Kimwipe near the balance (not touching the pan) to locally increase humidity and reduce static charge.

    • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, which is prone to slipping.

B. Solubilization (The Exotherm)

  • Context: Sulfonic acids can generate heat when dissolving in water or alcohols.

  • Protocol:

    • Heat Sink: Prepare the receiving solvent in a round-bottom flask clamped above a stir plate.

    • Addition: Add the solid to the solvent slowly (portion-wise). Never add solvent to the solid in a closed narrow vessel, as rapid gas evolution or boiling can cause "geysering."

    • Visual Check: Ensure the solution remains clear. Cloudiness may indicate precipitation of the zwitterion, requiring pH adjustment.

Part 4: Emergency Response & Disposal

Spill Response Logic

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Liquid Liquid Solution Type->Liquid Action_Dry 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Dry->Action_Dry Action_Liquid 1. Apply Sodium Bicarbonate 2. Wait for CO2 cessation 3. Absorb Liquid->Action_Liquid Dispose Hazardous Waste (Tag: Acidic Organic) Action_Dry->Dispose Action_Liquid->Dispose

Caption: Immediate response workflow for dry vs. liquid spills, prioritizing dust containment and neutralization.

Disposal Strategy
  • Neutralization: While small amounts can be neutralized, the safest route for pyridine derivatives is segregation .

  • Waste Stream: Collect in a dedicated container labeled "Organic Acid Waste." Do not mix with oxidizing agents (e.g., Nitric Acid) or strong bases without controlled neutralization, as pyridine rings can react violently under certain conditions.

  • Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers due to acid corrosion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69468, 3-Pyridinesulfonic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Laboratory Safety Guidance. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethylpyridine-3-sulfonic acid
Reactant of Route 2
Reactant of Route 2
4,5-Dimethylpyridine-3-sulfonic acid
© Copyright 2026 BenchChem. All Rights Reserved.